2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Description
BenchChem offers high-quality 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEGBYFFUXMMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust synthetic pathway for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] The synthesis of this histamine analog involves a multi-step process, beginning with the construction of the core 2-(pyridin-2-yl)-1H-imidazole scaffold, followed by the elaboration of the C4 position to introduce the desired aminoethyl side chain. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the characterization of the target molecule and its precursors.
Introduction to 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine is a heterocyclic compound that belongs to the class of histamine analogs.[3][4] Histamine, a biogenic amine, plays a crucial role in various physiological processes, and its analogs are of significant interest in medicinal chemistry for their potential to modulate histamine receptors and other biological targets.[3][4][5] The title compound, in its dihydrochloride salt form, is a stable and readily handleable solid, making it a valuable building block in drug discovery and development.[6]
Synthetic Strategy: A Multi-Step Approach
The synthesis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be logically approached through a convergent strategy. The core of this strategy is the initial formation of the 2-(pyridin-2-yl)-1H-imidazole ring system. This can be achieved through the condensation of pyridine-2-carboxamidine with a suitable three-carbon synthon. Following the construction of this core, the C4 position of the imidazole ring is functionalized to introduce the ethanamine side chain. This is typically accomplished through a series of reactions, including formylation, olefination, and subsequent reduction and deprotection steps.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4-methanol
The initial step involves the construction of the imidazole ring. This can be achieved by reacting pyridine-2-carboxamidine with 1,3-dihydroxyacetone in the presence of a base.
Protocol:
-
To a solution of sodium methoxide in methanol, add pyridine-2-carboxamidine hydrochloride and 1,3-dihydroxyacetone.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford 2-(pyridin-2-yl)-1H-imidazole-4-methanol.
Step 2: Synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4-carbaldehyde
The alcohol functional group of the intermediate is then oxidized to an aldehyde. This transformation is crucial for the subsequent introduction of the ethylamine side chain.[7][8]
Protocol:
-
Dissolve 2-(pyridin-2-yl)-1H-imidazole-4-methanol in a suitable solvent such as chloroform or dichloromethane.
-
Add activated manganese dioxide (MnO2) to the solution. The amount of MnO2 should be in large excess (typically 10-20 equivalents).
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-(pyridin-2-yl)-1H-imidazole-4-carbaldehyde, which can often be used in the next step without further purification.
Step 3: Synthesis of (E)-2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethenyl]nitromethane
The aldehyde is then subjected to a Henry reaction (nitroaldol condensation) with nitromethane to introduce the nitroethenyl group.
Protocol:
-
Dissolve 2-(pyridin-2-yl)-1H-imidazole-4-carbaldehyde in nitromethane.
-
Add a catalytic amount of a base, such as ammonium acetate or an amine base like triethylamine.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with a cold solvent like ethanol, and dry under vacuum to obtain (E)-2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethenyl]nitromethane.
Step 4: Synthesis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine
The final step in the synthesis of the free base is the reduction of the nitro group to an amine.
Protocol:
-
Suspend (E)-2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethenyl]nitromethane in a suitable solvent, such as methanol or ethanol.
-
Add a reducing agent, such as Raney nickel or palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) at room temperature until the uptake of hydrogen ceases.
-
Carefully filter the catalyst from the reaction mixture through a pad of Celite®.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine.
Step 5: Formation of the Dihydrochloride Salt
To improve the stability and handling of the final compound, it is converted to its dihydrochloride salt.[6]
Protocol:
-
Dissolve the crude 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (or a solution of HCl in diethyl ether) with stirring.
-
The dihydrochloride salt should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to afford 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride as a solid.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |
| 2-(Pyridin-2-yl)-1H-imidazole-4-methanol | C9H9N3O | 175.19 | ¹H NMR, ¹³C NMR, MS |
| 2-(Pyridin-2-yl)-1H-imidazole-4-carbaldehyde | C9H7N3O | 173.17 | ¹H NMR, ¹³C NMR, MS, IR |
| (E)-2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethenyl]nitromethane | C10H8N4O2 | 216.20 | ¹H NMR, ¹³C NMR, MS |
| 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine | C10H12N4 | 188.23 | ¹H NMR, ¹³C NMR, MS |
| 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | C10H14Cl2N4 | 261.15 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Safety and Handling
It is imperative that all synthetic procedures are conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. The reagents used in this synthesis may be toxic, flammable, or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide outlines a comprehensive and logical synthetic route for the preparation of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. By following the detailed protocols and adhering to the necessary safety precautions, researchers and drug development professionals can efficiently synthesize this valuable intermediate for their research and development endeavors. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in medicinal chemistry and pharmacology.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis of histamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine analogues, XXXV: 2-substituted histamine derivatives containing classical moieties of H2-antagonists--a novel class of H1-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 2-PYRIDIN-2-YL-1H-IMIDAZOLE-4-CARBALDEHYDE [chemicalbook.com]
- 8. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Pyridine-Imidazole Compounds
Introduction: The Significance of the Pyridine-Imidazole Scaffold
The fusion of pyridine and imidazole rings creates a class of heterocyclic compounds with profound importance in medicinal chemistry and materials science.[1] These scaffolds are prevalent in numerous biologically active molecules, including those with antimicrobial, antiviral, and anticancer properties.[2][3] The therapeutic potential and material characteristics of these compounds are intrinsically linked to their precise three-dimensional structure, which dictates their interactions with biological targets or their performance in various applications.[2] Consequently, the unambiguous determination of their chemical structure is a cornerstone of their development and application.
This guide provides an in-depth, experience-driven approach to the structural elucidation of pyridine-imidazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed analytical decisions. We will explore the synergistic application of modern spectroscopic and chromatographic techniques to unravel the complexities of these fascinating molecules.
The Integrated Approach to Structure Elucidation: A Strategic Workflow
The elucidation of a novel pyridine-imidazole compound is rarely a linear process. It is an iterative and integrative endeavor that combines data from multiple analytical techniques. The choice and sequence of these techniques are critical for an efficient and accurate workflow. A typical strategic workflow is outlined below.
Caption: A strategic workflow for the structural elucidation of pyridine-imidazole compounds.
Part 1: Purification and Initial Characterization - Laying the Foundation
A pure sample is the prerequisite for accurate structural analysis. High-Performance Liquid Chromatography (HPLC) is the workhorse for the purification of pyridine-imidazole compounds.
High-Performance Liquid Chromatography (HPLC)
Given the polar nature of the pyridine and imidazole rings, reversed-phase HPLC is a common and effective choice.[4] However, the basicity of these heterocycles can lead to poor peak shape and retention on standard C18 columns.
Experimental Protocol: Reversed-Phase HPLC for Pyridine-Imidazole Compounds
-
Column Selection: A C18 column is a good starting point. For particularly polar or basic compounds, consider a polar-embedded or polar-endcapped C18 column, or a column designed for use at higher pH.[5][6]
-
Mobile Phase:
-
Aqueous Phase (A): Deionized water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier protonates the basic nitrogens, improving peak shape and retention.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of the organic phase (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.
-
Detection: UV detection is standard, typically at 254 nm or a wavelength corresponding to the compound's maximum absorbance.[7]
-
Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., methanol, DMSO) and filter through a 0.22 µm syringe filter before injection.
Expertise & Experience: The choice of acidic modifier is crucial. Formic acid is MS-friendly, while TFA can suppress ionization in ESI-MS. If subsequent mass spectrometry is planned, formic acid is the preferred choice. For challenging separations, ion-pairing chromatography can be employed, though it is generally not compatible with mass spectrometry.[6]
Part 2: Unveiling the Molecular Formula and Fragmentation - The Role of Mass Spectrometry
Mass spectrometry (MS) provides the molecular weight and, with high resolution, the elemental composition of the compound. Tandem mass spectrometry (MS/MS) offers invaluable insights into the compound's structure by revealing its fragmentation patterns.[8][9]
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. Electrospray ionization (ESI) is the most common ionization technique for these compounds due to their polarity and basicity.
Tandem Mass Spectrometry (MS/MS)
By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that help piece together the molecule's structure.[10][11] For pyridine-imidazole compounds, common fragmentation pathways often involve cleavage of the rings or loss of substituents.[12][13]
Experimental Protocol: ESI-MS and MS/MS Analysis
-
Sample Infusion: The purified compound from HPLC can be directly infused into the mass spectrometer, or an LC-MS setup can be used.
-
Ionization Mode: Positive ion mode is typically used, as the basic nitrogen atoms are readily protonated.[10]
-
Full Scan MS: Acquire a full scan spectrum to determine the mass of the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation. Vary the collision energy to observe a range of fragment ions.
Data Presentation: Interpreting Fragmentation Patterns
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Implication |
| [M+H]⁺ | [M+H - 27]⁺ | HCN | Loss of a portion of the imidazole ring |
| [M+H]⁺ | [M+H - 28]⁺ | C₂H₄ or CO | Loss of a substituent or ring fragment |
| [M+H]⁺ | [M+H - R]⁺ | R (substituent) | Loss of a specific substituent group |
This table provides hypothetical examples of common neutral losses and their potential structural implications.
Caption: General fragmentation pathways in tandem mass spectrometry.
Part 3: Mapping the Connectivity - The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal the complete connectivity of the pyridine-imidazole core and its substituents.[14]
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).[15][16]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Expertise & Experience: The chemical shifts of protons and carbons in the pyridine and imidazole rings are highly diagnostic. For example, protons on the imidazole ring typically appear at a lower field (higher ppm) than those on the pyridine ring.[17][18]
2D NMR: Unraveling the Puzzle
2D NMR experiments are crucial for establishing the connectivity between atoms.[19][20][21]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[22]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting different fragments of the molecule.
Experimental Protocol: A Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. The parameters for these experiments should be optimized for the specific compound.
Caption: The central role of 2D NMR in structure elucidation.
Part 4: The Definitive Answer - Single-Crystal X-ray Crystallography
While the combination of MS and NMR can provide a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state.[2][23][24] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[25][26][27]
Experimental Protocol: X-ray Crystallography
-
Crystallization: This is often the most challenging step. High-quality single crystals are grown using techniques like slow evaporation, vapor diffusion, or cooling crystallization from a variety of solvents.[23]
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[2]
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[2]
Data Presentation: Crystallographic Data Summary
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| β (°) | 98.76(3) |
| Volume (ų) | 1334.5(8) |
| Z | 4 |
| R-factor (%) | 4.5 |
This table presents example crystallographic data for a hypothetical pyridine-imidazole compound.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of pyridine-imidazole compounds is a multifaceted process that relies on the synergistic interplay of various analytical techniques. By strategically employing HPLC for purification, mass spectrometry for molecular formula determination and fragmentation analysis, a suite of 1D and 2D NMR experiments for mapping atomic connectivity, and, when possible, X-ray crystallography for definitive 3D structure confirmation, researchers can confidently and accurately characterize these important molecules. This integrated approach, grounded in a deep understanding of the principles behind each technique, is essential for advancing the fields of drug discovery and materials science.
References
- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Deriv
- An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Deriv
- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and comput
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing.
- Crystal structure of 2-(2′-pyridyl)imidazole, C8H7N3.
- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
- X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17.
- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
- Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles.
- Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- Mass Spectrometry of Heterocyclic Compounds (1966). SciSpace.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH.
- 2D NMR Experiments - HETCOR. Nanalysis.
- 2D NMR FOR THE CHEMIST.
- An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Deriv
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. ChemicalBook.
- Ion fragmentation of small molecules in mass spectrometry.
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
- Tandem Mass Spectrometry. YouTube.
- 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L...
- Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium C
- HPLC METHOD FOR IMIDAZOLE.
- HPLC Methods for analysis of Pyridine.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- HPLC analysis of imidazole antimycotic drugs in pharmaceutical formul
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. youtube.com [youtube.com]
- 12. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 21. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Novel Pyridine-Imidazole Derivatives
Introduction: The Rise of Pyridine-Imidazole Scaffolds in Drug Discovery
The landscape of modern therapeutics is increasingly dominated by small molecules capable of precise intervention in cellular signaling. Among these, the pyridine-imidazole scaffold has emerged as a privileged structure, a testament to its remarkable versatility and potent biological activity.[1] This guide delves into the intricate mechanisms by which these novel derivatives exert their effects, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will journey from the fundamental principles of their molecular interactions to the practical methodologies employed to elucidate their function, equipping you with the knowledge to navigate this exciting frontier of medicinal chemistry. The unique electronic and structural characteristics of the fused pyridine and imidazole rings, including the strategic placement of nitrogen atoms, facilitate a multitude of interactions such as hydrogen bonding and metal coordination, making them ideal for designing targeted therapies.[1][2]
I. Core Molecular Targets and Perturbed Signaling Networks
Extensive research has revealed that pyridine-imidazole derivatives primarily function as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signal transduction. By competing with ATP for the kinase's active site, these compounds can effectively halt downstream signaling cascades implicated in a range of pathologies, from inflammation to cancer.[3][4]
A. The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: A Primary Target in Inflammatory Diseases
A significant class of pyridine-imidazole derivatives demonstrates potent and selective inhibition of p38 MAPK.[5][6] The p38 MAPK pathway is a critical regulator of inflammatory responses, and its overactivation is a hallmark of numerous inflammatory conditions.[5] These compounds act as ATP-competitive inhibitors, binding to the active site of p38α kinase and preventing the phosphorylation of its downstream substrates.[3][4][5] This blockade effectively suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[5][6]
B. Transforming Growth Factor-β (TGF-β) Receptor 1: A Key Player in Cancer and Fibrosis
Another prominent target for pyridine-imidazole derivatives is the Transforming Growth Factor-β (TGF-β) receptor 1 (TGF-βR1), also known as ALK5.[7][8][9] The TGF-β signaling pathway is a master regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[10][11] Its dysregulation is heavily implicated in cancer progression and fibrotic diseases.[10] Pyridine-imidazole-based inhibitors of TGF-βR1 are ATP-competitive and can effectively block the phosphorylation of downstream SMAD proteins, thereby halting the pro-tumorigenic and pro-fibrotic effects of aberrant TGF-β signaling.[7][9]
C. Cyclin-Dependent Kinase 9 (CDK9): A Target in Transcriptional Regulation and Oncology
Recent studies have identified novel imidazole[1,2-a]pyridine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[12][13][14] CDK9 is a key regulator of transcription elongation, and its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers addicted to the expression of short-lived anti-apoptotic proteins. By inhibiting CDK9, these compounds can induce apoptosis in cancer cells.[12]
II. A Methodological Guide to Elucidating the Mechanism of Action
A multi-faceted experimental approach is essential to rigorously define the mechanism of action of novel pyridine-imidazole derivatives. The following section provides detailed protocols for key assays.
A. Biochemical Kinase Assays: Quantifying Inhibitory Potency
Objective: To determine the in vitro inhibitory activity of the pyridine-imidazole derivative against its purified target kinase.
Principle: These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitor's potency, which is typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Representative Protocols:
-
p38 MAPK Kinase Assay: A non-radioactive assay can be performed by immunoprecipitating active p38 MAPK from cell lysates and then incubating the immunoprecipitate with a specific substrate (e.g., ATF-2) and ATP.[15] The phosphorylation of the substrate is then detected by Western blotting using a phospho-specific antibody.[15] Alternatively, commercial kits are available that utilize fluorescence or luminescence-based detection.[16][17]
-
TGF-βR1 (ALK5) Kinase Assay: Commercially available kits are the most common method for assessing TGF-βR1 kinase activity.[18][19][20] These assays typically use a purified recombinant TGF-βR1 kinase domain, a specific peptide substrate, and an ADP-Glo™ system to measure kinase activity through the detection of ADP produced during the reaction.[7][18][20]
-
CDK9/Cyclin T1 Kinase Assay: Similar to the TGF-βR1 assay, CDK9 activity can be measured using commercially available kits that provide the purified enzyme complex, a peptide substrate, and a detection system such as ADP-Glo™.[21][22][23][24]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 11a | p38α | 47 | [6] |
| Compound 11d | p38α | 45 | [6] |
| LB-1 | CDK9 | 9.22 | [14][25] |
| LB-8 | CDK9 | 5.25 | [25] |
| LB-10 | CDK9 | 3.56 | [25] |
| Compound 1d | CDK9 | 180 | [26] |
Table 1: Representative IC50 values of pyridine-imidazole derivatives against their target kinases.
B. Cell Viability and Cytotoxicity Assays: Assessing Cellular Effects
Objective: To determine the effect of the pyridine-imidazole derivative on cell viability, proliferation, and cytotoxicity.
Principle: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.[3][4][5][27][28] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4][27] The amount of formazan produced is directly proportional to the number of living cells.[4]
Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridine-imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[28]
C. Target Engagement Assays: Confirming Intracellular Binding
Objective: To verify that the pyridine-imidazole derivative binds to its intended target protein within the complex environment of a living cell.
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.[1][6][8][29][30] It is based on the principle that the binding of a ligand (the drug) stabilizes the target protein, making it more resistant to thermal denaturation.[1][6][29]
Detailed Protocol for CETSA:
-
Cell Treatment: Treat intact cells with the pyridine-imidazole derivative or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.[30]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
D. Analysis of Downstream Signaling: Validating the Mechanism
Objective: To confirm that the inhibition of the target kinase by the pyridine-imidazole derivative leads to the expected modulation of downstream signaling pathways.
Key Methodologies:
-
Western Blotting: This technique is used to detect changes in the phosphorylation status of downstream substrates of the target kinase.[31][32][33] For example, to confirm p38 MAPK inhibition, one would probe for a decrease in the phosphorylation of MK2 or ATF-2. For TGF-βR1 inhibition, a decrease in SMAD2/3 phosphorylation would be expected.
General Western Blotting Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the protein of interest (e.g., phospho-SMAD2), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[31]
-
-
Luciferase Reporter Assays: These assays are used to measure the activity of transcription factors that are regulated by the signaling pathway of interest.[11][34][35][36][37] A reporter construct containing a luciferase gene under the control of a promoter with binding sites for the transcription factor is transfected into cells. A decrease in luciferase activity upon treatment with the inhibitor indicates a blockade of the signaling pathway.
III. Conclusion and Future Perspectives
The pyridine-imidazole scaffold represents a highly promising platform for the development of novel targeted therapies. The methodologies outlined in this guide provide a robust framework for elucidating the mechanism of action of these compounds, from initial biochemical characterization to validation in cellular systems. As our understanding of cellular signaling becomes more nuanced, the continued exploration of pyridine-imidazole derivatives and the application of these rigorous analytical techniques will undoubtedly pave the way for the next generation of precision medicines.
References
- Unraveling the Mechanism of Action of Dimethyl-Imidazolyl-Ethynyl Pyridine Compounds as Potent p38 MAPK Inhibitors - Benchchem.
- Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC - PubMed Central. [Link]
-
Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed. [Link]
-
Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed. [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - NIH. [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - NIH. [Link]
-
TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Imidazole-Pyridine Hybrids as Potent Anti-cancer Agents | Request PDF - ResearchGate. [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Publishing. [Link]
-
CDK9/CyclinT Kinase Assay Kit - BPS Bioscience. [Link]
-
CDK9/CyclinT Kinase Assay Kit - BPS Bioscience. [Link]
-
2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]
-
Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Publishing. [Link]
-
Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]
-
CDK9/CyclinK, Active. [Link]
-
Dual Luciferase Reporter Assay Protocol. [Link]
-
Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - NIH. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed. [Link]
-
Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. [Link]
-
(PDF) Coimmunoprecipitation assay for the detection of kinase-substrate interactions. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed. [Link]
-
New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC - NIH. [Link]
-
TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. [Link]
-
CDK9/CyclinK Kinase Assay - ResearchGate. [Link]
-
Western Blot Protocol: Step-by-Step Guide | Boster Bio. [Link]
-
How to determine transcriptional activity by Luciferase assay? - ResearchGate. [Link]
-
Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. promega.com [promega.com]
- 10. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. TGF beta R1 Kinase Enzyme System [worldwide.promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 33. bosterbio.com [bosterbio.com]
- 34. assaygenie.com [assaygenie.com]
- 35. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties and anticipated biological activity of 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No: 56624-07-8). Based on its structural analogy to known pharmacologically active agents, this compound is projected to be a potent and selective agonist of the Histamine H1 Receptor. This document details the presumptive mechanism of action through the Gq-protein coupled signaling cascade, outlines its expected biological effects, and provides detailed, field-proven protocols for its in vitro characterization. This guide is intended for researchers, scientists, and drug development professionals investigating novel modulators of the histaminergic system.
Introduction and Chemical Identity
2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a heterocyclic amine belonging to the 2-substituted histamine class of compounds. Its core structure, featuring a histamine-like ethylamine side chain attached to an imidazole ring which is in turn substituted with a pyridine ring, strongly suggests an affinity for histamine receptors. While primarily available as a research chemical or drug intermediate, its chemical architecture points towards a significant potential for biological activity, specifically as a modulator of the Histamine H1 Receptor (H1R).[1][2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 56624-07-8 | [4] |
| Molecular Formula | C₁₀H₁₄Cl₂N₄ | [4] |
| Molecular Weight | 261.15 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Storage | 4°C, sealed storage, away from moisture | [4] |
| Purity (NMR) | ≥97.0% | [4] |
Presumptive Mechanism of Action: Histamine H1 Receptor Agonism
The structural similarity of the title compound to histamine and other 2-heteroarylhistamine derivatives strongly indicates that its primary mechanism of action is the activation of the Histamine H1 Receptor.[5] The H1R is a class A G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G-proteins.[6][7] This initiates a well-defined intracellular signaling cascade.
The causality of this pathway is as follows:
-
Agonist Binding: 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine binds to the orthosteric site of the H1R, inducing a conformational change in the receptor.[8]
-
Gq Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its activation and dissociation from the βγ-subunits.[6][9]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme, phospholipase C (PLC).[9]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[9][10]
-
Cellular Response: The elevation in cytosolic Ca²⁺ and the presence of DAG activate various downstream effectors, including Protein Kinase C (PKC), leading to a cascade of cellular responses characteristic of H1R activation.[9]
Caption: Histamine H1 Receptor Gq Signaling Pathway.
Expected Biological Activities and Therapeutic Potential
As a presumed H1R agonist, 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine is expected to mimic the physiological effects of histamine at H1R-expressing tissues. These effects are widespread and include:
-
Smooth Muscle Contraction: Particularly in the bronchi and gastrointestinal tract.[6]
-
Increased Vascular Permeability: Leading to edema and swelling, a hallmark of allergic reactions.[11]
-
Vasodilation: Contributing to erythema (redness) and a drop in blood pressure.[6]
-
Central Nervous System Effects: H1 receptors in the CNS are involved in regulating wakefulness and arousal.[7]
Given these activities, the compound is not a therapeutic candidate for common allergic conditions, where H1R antagonists are the standard of care.[8] Instead, its value lies as a research tool . A potent and selective H1R agonist is invaluable for:
-
Elucidating the physiological and pathophysiological roles of the H1 receptor.
-
Serving as a reference compound in high-throughput screening for novel H1R antagonists.
-
Studying the processes of receptor desensitization and internalization.
Quantitative Data Summary (Based on Analogs)
Table 2: Anticipated Agonist Activity Profile
| Parameter | Expected Value | Description |
| Binding Affinity (pKi) | High (likely in the nanomolar range) | Represents the concentration required to occupy 50% of the H1 receptors. |
| Functional Potency (pEC50) | High (comparable to or greater than histamine) | Represents the concentration required to elicit 50% of the maximal response. |
| Receptor Selectivity | High for H1R over H2R, H3R, and H4R | The compound is expected to show significantly lower activity at other histamine receptor subtypes. |
Note: These are projected values based on structurally related compounds. Empirical determination is required for confirmation.
Experimental Protocols for In Vitro Characterization
To empirically determine the biological activity of 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, a two-pronged in vitro approach is essential: a radioligand binding assay to quantify its affinity for the H1R, and a functional assay, such as calcium mobilization, to measure its potency and efficacy as an agonist.
Caption: Workflow for In Vitro Characterization.
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity H1R radioligand, [³H]-mepyramine.[12][13]
A. Materials
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H1R.
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride.
-
Non-specific Ligand: Mianserin or another unlabeled H1R antagonist (10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter, scintillation cocktail.
B. Step-by-Step Methodology
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well . Protein concentration should be optimized to ensure specific binding is <10% of total added radioligand.
-
Compound Dilution: Prepare a serial dilution of the test compound in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL binding buffer + 50 µL [³H]-mepyramine + 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL non-specific ligand + 50 µL [³H]-mepyramine + 150 µL membrane suspension.
-
Competition: 50 µL of test compound dilution + 50 µL [³H]-mepyramine + 150 µL membrane suspension. (Note: The final concentration of [³H]-mepyramine should be approximately its Kd value for the H1R).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay
This protocol measures the increase in intracellular calcium concentration following H1R activation by the test compound, providing a measure of its functional potency (EC50).[10][14]
A. Materials
-
Cells: HEK293 cells stably expressing the human H1R, plated in black, clear-bottom 96-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride.
-
Reference Agonist: Histamine.
-
Equipment: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
B. Step-by-Step Methodology
-
Cell Plating: Seed the H1R-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-50,000 cells/well) and incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions (e.g., 2X Fluo-4 AM solution).
-
Remove the culture medium from the cells and add 50 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye, leaving a final volume of 100 µL in each well.
-
-
Compound Preparation: Prepare a serial dilution plate of the test compound and the reference agonist (histamine) in assay buffer at a concentration 5X the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader, allowing temperature to equilibrate.
-
Set the instrument to excite at ~488 nm and measure emission at ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject 25 µL of the test compound or reference agonist from the compound plate into the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (F) over the baseline fluorescence (F₀), or as the peak fluorescence intensity.
-
Plot the response against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using a four-parameter logistic equation.
-
The efficacy of the test compound can be compared to the maximal response produced by histamine.
-
Safety and Handling
While a specific, comprehensive safety data sheet for 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is not universally available, related imidazole-containing compounds are classified as potential irritants.[5][15] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5]
Conclusion
2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a compound of significant interest for researchers in pharmacology and medicinal chemistry. Its chemical structure strongly suggests it functions as a histamine H1 receptor agonist. The protocols detailed in this guide provide a robust framework for the empirical validation of its binding affinity and functional potency. As a selective H1R agonist, this compound serves as a valuable molecular probe for dissecting the complex roles of the histaminergic system in health and disease.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, CAS No. 56-92-8 - iChemical [ichemical.com]
Spectroscopic Characterization of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, offering a robust framework for the characterization of this and structurally related molecules. Given the scarcity of publicly available experimental spectra for this specific dihydrochloride salt, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a reliable predictive analysis.
Introduction
The molecule 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents. Its structural complexity, featuring a pyridine ring, an imidazole ring, and a flexible ethylamine side chain, necessitates a thorough spectroscopic characterization to ensure identity, purity, and structural integrity. The dihydrochloride salt form is common for such amine-containing compounds, enhancing their stability and solubility in aqueous media. This guide will focus on the two primary analytical techniques for structural elucidation: NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H and ¹³C NMR chemical shifts and an anticipated mass spectrum fragmentation pattern for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. These predictions are derived from the analysis of substituent effects on the core heterocyclic systems and the ethylamine moiety, drawing upon data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise arrangement of atoms within a molecule. For the dihydrochloride salt of the title compound, a polar aprotic solvent such as dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. DMSO-d6 effectively dissolves the salt and allows for the observation of exchangeable protons (N-H and N⁺-H), which are crucial for a complete structural assignment.
Predicted ¹H NMR Data (in DMSO-d6, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-6' (Pyridine) | 8.6 - 8.8 | Doublet (d) | ~5 | The proton ortho to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect of the nitrogen. |
| H-4' (Pyridine) | 8.0 - 8.2 | Triplet of doublets (td) | ~8, ~2 | This proton is influenced by both ortho and meta couplings. |
| H-3' (Pyridine) | 7.9 - 8.1 | Doublet (d) | ~8 | Ortho coupling to H-4'. |
| H-5' (Pyridine) | 7.5 - 7.7 | Triplet (t) | ~6 | Coupling to H-4' and H-6'. |
| H-5 (Imidazole) | 7.4 - 7.6 | Singlet (s) | - | The lone proton on the imidazole ring. |
| NH (Imidazole) | 12.0 - 14.0 | Broad Singlet (br s) | - | Exchangeable proton, typically broad and downfield in DMSO-d6. |
| NH₃⁺ (Amine) | 8.0 - 8.5 | Broad Singlet (br s) | - | Protons of the ammonium group, expected to be broad due to exchange and quadrupolar coupling with nitrogen. |
| H-α (Ethyl) | 3.1 - 3.3 | Triplet (t) | ~7 | Methylene group adjacent to the ammonium group. |
| H-β (Ethyl) | 2.9 - 3.1 | Triplet (t) | ~7 | Methylene group adjacent to the imidazole ring. |
Predicted ¹³C NMR Data (in DMSO-d6, 100 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2' (Pyridine) | 150 - 152 | Carbon attached to nitrogen in the pyridine ring. |
| C-6' (Pyridine) | 148 - 150 | Carbon adjacent to the pyridine nitrogen. |
| C-4' (Pyridine) | 137 - 139 | Deshielded carbon in the pyridine ring. |
| C-2 (Imidazole) | 144 - 146 | Carbon connecting the pyridine and imidazole rings. |
| C-4 (Imidazole) | 135 - 137 | Substituted carbon in the imidazole ring. |
| C-5 (Imidazole) | 115 - 117 | Unsubstituted carbon in the imidazole ring. |
| C-3', C-5' (Pyridine) | 122 - 126 | Shielded carbons in the pyridine ring. |
| C-α (Ethyl) | 38 - 40 | Carbon adjacent to the ammonium group, influenced by the positive charge. |
| C-β (Ethyl) | 25 - 27 | Carbon adjacent to the imidazole ring. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred method for analyzing polar, thermally labile molecules like the title compound, particularly in its salt form. In positive ion mode, the molecule is expected to be observed as its protonated molecular ion [M+H]⁺, where M is the free base.
Predicted Mass Spectrometry Data
-
Molecular Formula (Free Base): C₁₀H₁₂N₄
-
Molecular Weight (Free Base): 188.23 g/mol
-
Molecular Formula (Dihydrochloride): C₁₀H₁₄Cl₂N₄
-
Molecular Weight (Dihydrochloride): 261.15
-
Expected [M+H]⁺ (Free Base): m/z 189.1135
Predicted Fragmentation Pattern:
The fragmentation of the protonated molecule in tandem MS (MS/MS) experiments is anticipated to proceed through several key pathways. The pyridinyl-imidazole core is expected to be relatively stable.
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia from the protonated molecule, leading to a significant fragment ion at m/z 172.
-
Cleavage of the Ethyl Linker: Scission of the C-C bond in the ethyl chain can lead to fragments corresponding to the protonated pyridinyl-imidazole moiety and the ethylamine side chain.
-
Ring Fragmentation: While less common for the stable aromatic rings, high-energy collisions could induce fragmentation of the pyridine or imidazole rings, although these fragments are expected to be of lower abundance.
Experimental Protocols
To obtain high-quality spectroscopic data for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the dihydrochloride salt in 0.6 mL of DMSO-d6. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-160 ppm.
-
Employ a sufficient number of scans for adequate signal intensity, as ¹³C is a less sensitive nucleus.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyridine and ethylamine moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for connecting the different structural fragments of the molecule.
-
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass measurements.
-
Full Scan MS:
-
Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 189.11) as the precursor ion for collision-induced dissociation (CID).
-
Vary the collision energy to induce fragmentation and observe the formation of product ions. This will help to confirm the proposed fragmentation pathways.
-
Visualization of Workflows
To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows for NMR and MS analysis.
Caption: Workflow for NMR-based structural elucidation.
Caption: Workflow for MS-based structural analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and MS data for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. By leveraging data from analogous structures and established spectroscopic principles, this document serves as a valuable resource for the characterization of this important synthetic intermediate. The outlined experimental protocols offer a standardized approach to acquiring high-quality data, ensuring confidence in the structural elucidation process. As with any predictive data, experimental verification is the ultimate standard, and this guide provides a robust framework for such validation.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
In Silico Modeling of Pyridine-Imidazole Compound Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in silico modeling of pyridine-imidazole compound interactions. Moving beyond a simple recitation of protocols, this document delves into the rationale behind key methodological choices, offering a framework for designing robust and self-validating computational experiments.
Introduction: The Significance of Pyridine-Imidazole Scaffolds in Drug Discovery
Pyridine and imidazole rings are privileged heterocyclic structures frequently found in biologically active molecules and approved drugs.[1][2] Their unique electronic properties, hydrogen bonding capabilities, and ability to participate in π-π stacking and cation-π interactions make them versatile pharmacophores for targeting a wide range of biological macromolecules.[3][4] Consequently, the accurate in silico prediction of their binding modes and affinities is a cornerstone of modern computer-aided drug design (CADD).[5] This guide will navigate the critical steps of in silico analysis, from initial structural preparation to advanced molecular dynamics simulations, providing both the "how" and the "why" to empower researchers in their drug discovery endeavors.
The Computational Workflow: A Multi-Scale Approach
The in silico investigation of pyridine-imidazole compound interactions is not a monolithic process but rather a multi-scale workflow. Each stage provides a different level of detail and computational expense, building upon the insights of the previous step. A judicious application of these methods allows for the efficient screening of large compound libraries and the detailed characterization of promising leads.
Caption: A multi-phase workflow for in silico modeling of pyridine-imidazole interactions.
PART 1: Ligand and Receptor Preparation - The Foundation of Accuracy
The axiom "garbage in, garbage out" is particularly pertinent to in silico modeling. The quality of your initial structures will directly impact the reliability of all subsequent calculations.
Ligand Preparation: Beyond 2D to 3D
A crucial first step is the conversion of 2D chemical structures of your pyridine-imidazole compounds into high-quality 3D conformers.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Utilize software such as Avogadro or Open Babel to convert 2D representations (e.g., SMILES strings) into initial 3D structures.[6]
-
Protonation State Determination: At physiological pH (typically ~7.4), the nitrogen atoms in pyridine and imidazole rings can exist in different protonation states. This is a critical consideration as it dictates the molecule's charge and hydrogen bonding potential. Tools like MarvinSketch or PROPKA can be used to predict pKa values and assign the most probable protonation state.
-
Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric clashes and obtain a low-energy conformation.
-
Conformational Search (for flexible molecules): If the pyridine-imidazole compound has rotatable bonds, a conformational search is necessary to explore the accessible conformational space. This can be achieved using tools like Confab in Open Babel.
Causality: An incorrect protonation state will lead to erroneous electrostatic calculations, fundamentally misrepresenting the potential interactions with the target protein. Similarly, starting with a high-energy, sterically strained ligand conformation can prevent the docking algorithm from finding the true binding pose.
Receptor Preparation: Ensuring a Clean and Validated Target
The preparation of the protein target structure, typically obtained from the Protein Data Bank (PDB), is equally critical.
Experimental Protocol: Receptor Preparation
-
Structure Acquisition and Cleaning: Download the crystal structure of the target protein from the PDB. Remove all non-essential molecules, including water, co-solvents, and crystallographic additives. If multiple chains are present, retain only the biologically relevant ones.[7]
-
Handling Missing Residues and Loops: Inspect the PDB file for missing residues or loops. If these are in regions distant from the binding site, they may be ignored. However, if they are near the active site, they must be modeled using tools like MODELLER or the SWISS-MODEL server.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate). Tools like H++ or the pdb2gmx module in GROMACS can automate this process.[7]
-
Structural Validation: Before proceeding, validate the geometry and stereochemistry of the prepared protein structure using tools like MolProbity or the validation reports provided by the PDB.
Self-Validation: Cross-referencing the protonation states of key active site residues with published literature on the target's catalytic mechanism provides a crucial validation step.
PART 2: Molecular Docking - Predicting Binding Poses
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is an invaluable tool for virtual screening and hypothesis generation.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
File Format Conversion: Convert the prepared ligand and receptor files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.[9] This can be done using AutoDock Tools (ADT).[9]
-
Grid Box Definition: Define a 3D grid box that encompasses the binding site of the receptor. The size and center of this box are critical parameters that dictate the search space for the docking algorithm.[10]
-
Configuration File: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.[10]
-
Running the Docking Simulation: Execute the Vina program from the command line, providing the configuration file as input.
-
Analysis of Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). These poses should be visually inspected using molecular visualization software like PyMOL or ChimeraX to assess their plausibility and key interactions (e.g., hydrogen bonds, hydrophobic contacts).[11]
Caption: A streamlined workflow for molecular docking using AutoDock Vina.
Trustworthiness: The docking score is an estimation of binding affinity, not a precise measurement. It is most reliable when comparing the relative rankings of a series of congeneric compounds. Experimental validation is essential to confirm docking predictions. A common self-validating step is to re-dock a known co-crystallized ligand into its receptor; a successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
PART 3: Molecular Dynamics (MD) Simulations - Capturing the Dynamics of Interaction
While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the protein-ligand complex in a simulated physiological environment.[3][12]
Force Fields: The Engine of MD Simulations
The accuracy of an MD simulation is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.[5] For pyridine-imidazole compounds, several well-established force fields are available.
| Force Field Family | Small Molecule Extension | Key Features |
| CHARMM [13] | CGenFF[5] | Widely used for biomolecules, with a robust general force field for drug-like molecules. |
| AMBER [14] | GAFF/GAFF2[15] | Another popular choice for biomolecular simulations, with a general force field for organic molecules. |
| OPLS | OPLS-AA[16] | Optimized for liquid simulations, with good parameterization for many organic functional groups. |
Causality: The choice of force field is critical. CHARMM and AMBER force fields are extensively parameterized for proteins and nucleic acids, and their respective small molecule extensions (CGenFF and GAFF) are designed to be compatible, ensuring a balanced description of both the ligand and the receptor.[5][15]
Ligand Parameterization: A Quantum Mechanical Approach
While general force fields like CGenFF and GAFF can generate parameters for a wide variety of molecules, the accuracy can be enhanced through a quantum mechanical (QM) approach, especially for novel scaffolds.[17][18]
Experimental Protocol: Ligand Parameterization using CGenFF
-
Ligand Preparation: Prepare the ligand in a .mol2 file format with correct atom types and bond orders.[7]
-
CGenFF Server: Submit the .mol2 file to the CGenFF server.[6] The server will provide a topology file (.str or .itp for GROMACS) and a parameter file (.prm for GROMACS).[6][19]
-
Penalty Score Analysis: The CGenFF server provides a "penalty score" for the generated parameters. A high penalty score indicates low confidence and suggests that some parameters may need to be refined.
-
Parameter Refinement (if necessary): For high-penalty parameters, QM calculations (e.g., using Gaussian or ORCA) can be performed to derive more accurate values for bond lengths, angles, and dihedral angles. This typically involves geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).[17]
Self-Validation: Comparing the QM-calculated vibrational frequencies with those derived from the force field parameters can serve as a validation check for the bonded parameters.[17]
MD Simulation Workflow with GROMACS
GROMACS is a high-performance and widely used software package for MD simulations.[20] The following protocol outlines a typical workflow for a protein-ligand complex simulation.[7][19][21]
Experimental Protocol: GROMACS MD Simulation
-
System Preparation:
-
Solvation: Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and to mimic a physiological salt concentration.[6]
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes introduced during the previous steps.
-
Equilibration:
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature. Position restraints are typically applied to the protein and ligand heavy atoms.
-
NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density. Position restraints are gradually released.
-
-
Production MD: Run the production simulation for the desired length of time (typically tens to hundreds of nanoseconds) without any restraints.[22]
-
Trajectory Analysis: Analyze the resulting trajectory to investigate the stability of the complex (RMSD), the flexibility of different regions (RMSF), hydrogen bond occupancy, and other relevant metrics.[12][23]
Caption: A standard workflow for MD simulation of a protein-ligand complex using GROMACS.
Conclusion: An Integrated Approach for Confident Predictions
The in silico modeling of pyridine-imidazole compound interactions is a powerful strategy in modern drug discovery. By integrating molecular docking for initial pose prediction with the dynamic refinement of molecular dynamics simulations, researchers can gain deep insights into the molecular recognition process. The key to success lies not in the blind application of software but in a thorough understanding of the underlying principles, from the critical importance of initial structure preparation and appropriate force field selection to the nuances of ligand parameterization. This guide provides a foundational framework for conducting these studies with scientific rigor, ultimately leading to more confident predictions and the accelerated discovery of novel therapeutics.
References
- Gleeson, M. P., & Gleeson, D. (2009). Quantum mechanics in drug discovery. Journal of Chemical Information and Modeling.
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
- GROMACS Tutorials. GROMACS.
- Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020).
- Lemkul, J. A. Protein-Ligand Complex. MD Tutorials.
- Quantum Chemistry Simulations: Accelerating Drug Discovery. (2024).
- The development of an Amber-compatible organosilane force field for drug-like small molecules. ResearchGate.
- Recent Developments and Applications of the CHARMM force fields. PMC - NIH.
- A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery. Benchchem.
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
- Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles. American Chemical Society.
- AMBER. Wikipedia.
- Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry.
- Force fields for small molecules. PMC - NIH.
- CHARMM. Wikipedia.
- Development of CHARMM Polarizable Force Field for Nucleic Acid Bases Based on the Classical Drude Oscillator Model. PubMed Central.
- Quantum mechanics implementation in drug-design workflows: does it really help?. NIH.
- Development of an all-atom force field for heterocycles. Properties of liquid pyridine and diazenes. PlumX.
- Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles. The Journal of Physical Chemistry B - ACS Publications.
- BucketListPapers 85/100: Amber: The Force (field) Is Strong With This One!. (2021). MedChemica.
- An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. (2015). PMC - NIH.
- Force fields in GROMACS. GROMACS.
- Navigating AMBER Force Fields. (2024). DiPhyx Stories.
- An automated approach for the parameterization of accurate intermolecular force-fields: Pyridine as a case study. (2025). ResearchGate.
- CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes. (2025). ResearchGate.
- Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed.
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. NIH.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Publishing.
- CHARMM. CHARMM.
- Tutorial – AutoDock Vina. (2020).
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central.
- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2.
- How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
- Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PMC - PubMed Central.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube.
- Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs.
- A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations.
- The dynamic simulation analysis of complexes. The first analysis done.... ResearchGate.
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: Design, synthesis and biological evaluation. (2025). ResearchGate.
- Pictorial representation of the binding model of pyrrole-imidazole (Py/Im) polyamides based on the base pairing recognition rule in the minor groove.. ResearchGate.
- Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. (2025).
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.
- An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. (2025). ResearchGate.
- Simulating Metal-Imidazole Complexes. PMC - PubMed Central - NIH.
- How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025).
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. SciSpace.
- Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (2025). ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. youtube.com [youtube.com]
- 12. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 13. CHARMM - Wikipedia [en.wikipedia.org]
- 14. AMBER - Wikipedia [en.wikipedia.org]
- 15. Navigating AMBER Force Fields - DiPhyx Stories [diphyx.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. rroij.com [rroij.com]
- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 20. GROMACS Tutorials [mdtutorials.com]
- 21. Protein-Ligand Complex [mdtutorials.com]
- 22. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 23. researchgate.net [researchgate.net]
The Imidazole Scaffold: A Privileged Motif for Targeting Diverse Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, making it a privileged scaffold in the design of therapeutic agents. This technical guide provides an in-depth exploration of the key therapeutic targets of imidazole-based compounds, delving into their mechanisms of action across various disease areas, including infectious diseases, oncology, inflammation, and neurodegenerative disorders. We will dissect the intricate molecular interactions that underpin their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers to advance the development of novel imidazole-based therapeutics.
Introduction: The Enduring Significance of the Imidazole Moiety
The imidazole nucleus is a recurring motif in nature, found in essential biomolecules such as the amino acid histidine, purines in nucleic acids, and histamine. This inherent biocompatibility has made it an attractive starting point for synthetic chemists. The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, and the ring itself can participate in π-π stacking and hydrophobic interactions. These features enable imidazole derivatives to bind with high affinity and specificity to the active sites of enzymes and the binding pockets of receptors, modulating their function with therapeutic intent. This guide will navigate the diverse landscape of these interactions, providing a comprehensive overview of the major therapeutic targets and the experimental methodologies to validate them.
Antifungal Agents: Disrupting Fungal Membrane Integrity
One of the earliest and most successful applications of imidazole-based compounds has been in the treatment of fungal infections. These agents primarily exert their effect by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.
Core Target: Lanosterol 14α-Demethylase (CYP51)
The primary molecular target of imidazole antifungal drugs is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that plays a crucial role in the ergosterol biosynthesis pathway.[1][2] Imidazole compounds, such as clotrimazole and ketoconazole, bind to the heme iron atom in the active site of CYP51, inhibiting its catalytic activity. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3] This disruption of membrane integrity increases its permeability, leading to the leakage of essential cellular components and ultimately, fungal cell death.
Visualizing the Mechanism: The Ergosterol Biosynthesis Pathway
The following diagram illustrates the point of inhibition of imidazole antifungals within the ergosterol biosynthesis pathway.
Caption: Inhibition of Ergosterol Biosynthesis by Imidazole Antifungals.
Experimental Protocol: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of imidazole-based compounds on human CYP51A1 activity in a reconstituted enzymatic assay.[4]
Materials:
-
Recombinant human CYP51A1 and CPR (cytochrome P450 reductase).
-
Potassium phosphate buffer (KPB), 50 mM, pH 7.4.
-
Magnesium chloride (MgCl₂), 4 mM.
-
Dithiothreitol (DTT), 0.1 mM.
-
Lipid mixture (L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine in a 1:1:1 ratio).
-
Lanosterol.
-
NADPH.
-
Test imidazole compounds.
Procedure:
-
Prepare a reaction mixture containing 50 mM KPB, 4 mM MgCl₂, 0.1 mM DTT, and the lipid mixture (0.15 µg/mL).
-
Add recombinant human CYP51A1 and CPR to final concentrations of 0.5 µM and 2.0 µM, respectively. Pre-incubate for 5 minutes at room temperature.
-
Add the test imidazole compound at various concentrations.
-
Initiate the reaction by adding lanosterol to a final concentration of 50 µM and NADPH to a final concentration of 0.5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable quenching agent.
-
Analyze the reaction products by HPLC or LC-MS to quantify the conversion of lanosterol to its demethylated product.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Anticancer Therapeutics: A Multi-pronged Attack on Tumorigenesis
The imidazole scaffold has emerged as a versatile platform for the development of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival.
Kinase Inhibition: Halting Aberrant Signaling Cascades
Many cancers are driven by the dysregulation of protein kinases, which act as key nodes in cellular signaling pathways. Imidazole-based compounds have been successfully developed as potent inhibitors of several oncogenic kinases.
VEGFRs, particularly VEGFR-2, are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Imidazole derivatives have been designed to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[6][7]
Signaling Pathway:
Caption: Imidazole-based inhibitors block VEGFR-2 signaling.
EGFR is another receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[8] Imidazole-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, including those resistant to first-generation inhibitors.[9] These compounds typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.[4]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to quantify the inhibitory activity of imidazole compounds on VEGFR-2 kinase.[8][10]
Materials:
-
Recombinant Human VEGFR-2 (KDR).
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1).
-
Kinase Buffer.
-
ATP.
-
Test imidazole compounds.
-
ADP-Glo™ or Kinase-Glo® MAX Assay Kit.
-
Solid white 96-well assay plates.
Procedure:
-
Prepare serial dilutions of the test imidazole compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the PTK substrate and ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the amount of ADP produced (or ATP remaining) using the ADP-Glo™ or Kinase-Glo® MAX reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Inhibitory Activity of Exemplary Imidazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Imidazo[1,5-a]pyridine | EGFR | 236.38 | [8] |
| Trisubstituted Imidazolinone | VEGFR-2 | 70 | [7] |
| Imidazole-based | p38α MAP Kinase | 403.57 | [11] |
| Imidazoquinazoline | EGFR | 12,300 | [12] |
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and the maintenance of cell shape. Several successful anticancer drugs target tubulin dynamics. Imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[13][14][15] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[16]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for assessing tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This protocol describes a fluorescence-based method for monitoring tubulin polymerization.[6][17][18]
Materials:
-
Purified tubulin (>99% pure).
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution (10 mM).
-
Glycerol.
-
Fluorescent reporter dye that binds to polymerized microtubules.
-
Test imidazole compounds.
-
Positive controls (e.g., Nocodazole for inhibition, Paclitaxel for enhancement).
-
Pre-warmed 96-well black, clear-bottom plates.
-
Fluorescence microplate reader with temperature control.
Procedure:
-
Prepare 10x stock solutions of the test imidazole compounds and controls in General Tubulin Buffer.
-
On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
In a pre-warmed 96-well plate at 37°C, add 5 µL of the 10x test compound, controls, or vehicle.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C and begin recording fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate and extent of polymerization for each condition.
-
Determine the IC₅₀ value of the inhibitory compounds by plotting the inhibition of polymerization against the compound concentration.
Histone Deacetylase (HDAC) Inhibition: Modulating Gene Expression
HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes. Imidazole-based compounds, particularly those containing a zinc-binding group like a hydroxamic acid, have been developed as HDAC inhibitors.[19][20][21] By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and apoptosis.[22]
DNA Intercalation and Topoisomerase Inhibition
Some imidazole derivatives exert their anticancer effects by directly interacting with DNA. They can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription.[23][24] Additionally, certain imidazole-based compounds have been shown to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[25][26][27] Inhibition of topoisomerase II, for instance, leads to the accumulation of double-strand DNA breaks and subsequent cell death.[24]
Anti-inflammatory Agents: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Imidazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a central regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[17][28] Imidazole-based compounds are a well-established class of p38 MAP kinase inhibitors, acting as competitive inhibitors at the ATP-binding site of the enzyme.[29][30] By blocking p38 MAPK activity, these compounds can effectively suppress the inflammatory cascade.
Signaling Pathway:
Caption: Imidazole-based inhibitors block the p38 MAPK signaling pathway.
Experimental Protocol: In Vitro p38α MAP Kinase Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring p38α kinase activity.[19][31][32]
Materials:
-
Recombinant active p38α/SAPK2a kinase.
-
ATF-2/GST fusion protein substrate.
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween 20).
-
ATP.
-
Test imidazole compounds.
-
Phospho-specific ATF-2 (Thr71) primary antibody.
-
Europium-labeled secondary antibody (e.g., anti-rabbit IgG).
-
SureLight™ Allophycocyanin-anti-GST antibody.
-
TR-FRET compatible microplate reader.
Procedure:
-
Prepare serial dilutions of the test imidazole compound.
-
In a suitable microplate, add the kinase assay buffer, ATF-2/GST substrate, and the test compound.
-
Add the p38α kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the phospho-specific ATF-2 primary antibody, the Europium-labeled secondary antibody, and the SureLight™ Allophycocyanin-anti-GST antibody.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Neurodegenerative Disorders: Targeting the Pathological Hallmarks
Imidazole-based compounds are being actively investigated for their potential to treat neurodegenerative diseases like Alzheimer's disease by targeting key pathological processes.
Cholinesterase Inhibition
A key feature of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine. Imidazole derivatives have been designed as AChE inhibitors to increase the levels of this neurotransmitter in the synaptic cleft, thereby improving cognitive function.[18]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a colorimetric assay to measure AChE activity.[7][20][26][29]
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test imidazole compounds.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, and the test imidazole compound at various concentrations.
-
Add the DTNB solution to each well.
-
Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the ATCI substrate to each well.
-
Immediately measure the increase in absorbance at 412 nm over time using the kinetic mode of the microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC₅₀ value.
G Protein-Coupled Receptor (GPCR) Modulation
GPCRs represent a large family of cell surface receptors that are targets for a significant portion of currently marketed drugs. Imidazole-containing compounds have been developed as both agonists and antagonists for various GPCRs, highlighting their versatility in modulating this important receptor class. For example, 2-aminoimidazole-based compounds have been identified as antagonists of the 5-HT₆ receptor, a target for cognitive enhancement in Alzheimer's disease.[22]
Experimental Protocol: β-Arrestin Recruitment Assay for GPCRs
This is a common cell-based assay to study GPCR activation and antagonism.[21][30]
Materials:
-
A cell line stably expressing the GPCR of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter.
-
Cell culture medium.
-
Agonist for the GPCR of interest.
-
Test imidazole compounds (as potential antagonists).
-
Chemiluminescent substrate for the reporter enzyme.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the engineered cells into a 96-well plate and incubate overnight.
-
To test for antagonist activity, add serial dilutions of the test imidazole compound to the cells and incubate for a defined period.
-
Add a fixed concentration of the known agonist (typically at its EC₈₀) to the wells.
-
Incubate for a further period (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Add the chemiluminescent substrate according to the manufacturer's protocol.
-
Measure the luminescence signal. A decrease in the signal in the presence of the test compound indicates antagonist activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion and Future Perspectives
The imidazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its ability to interact with a diverse range of biological targets has led to the development of drugs for a wide spectrum of diseases. The continued exploration of imidazole chemistry, coupled with a deeper understanding of the molecular basis of disease, will undoubtedly lead to the discovery of novel and more effective imidazole-based therapies in the future. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to this exciting field of drug discovery.
References
- 1. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. clyte.tech [clyte.tech]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. scribd.com [scribd.com]
- 18. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 19. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 20. ebiohippo.com [ebiohippo.com]
- 21. Video: Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing [jove.com]
- 22. benchchem.com [benchchem.com]
- 23. japsonline.com [japsonline.com]
- 24. Wound healing assay | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. resources.revvity.com [resources.revvity.com]
- 28. sigmaaldrich.cn [sigmaaldrich.cn]
- 29. resources.bio-techne.com [resources.bio-techne.com]
- 30. abcam.cn [abcam.cn]
- 31. epigentek.com [epigentek.com]
- 32. m.youtube.com [m.youtube.com]
The Pyridine-Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine-imidazole scaffold, a privileged heterocyclic motif, stands as a testament to nature's ingenuity and a cornerstone of synthetic medicinal chemistry. This guide provides a comprehensive technical overview of this remarkable chemical entity, delving into its fundamental physicochemical properties, diverse synthetic strategies, and profound impact on drug discovery. We will explore its critical role in the development of kinase inhibitors, particularly targeting the p38 MAP kinase pathway, and its broader applications in oncology, inflammatory diseases, and beyond. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, structure-activity relationship insights, and a forward-looking perspective on the future of pyridine-imidazole-based therapeutics.
Introduction: The Enduring Appeal of a Privileged Scaffold
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and among them, fused ring systems containing both pyridine and imidazole moieties have garnered significant attention.[1][2] The unique electronic and structural properties of this scaffold, including its ability to participate in hydrogen bonding, metal coordination, and various nucleophilic and electrophilic reactions, make it an ideal framework for designing molecules with specific biological functions.[1] The pyridine ring, with its characteristic basicity and water solubility, often enhances the pharmacokinetic properties of drug candidates.[3] The imidazole component, a key feature in many biological molecules like histidine, contributes to a wide array of biological activities.[4] The fusion of these two rings into various isomeric forms, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine, has given rise to a plethora of bioactive molecules with applications ranging from anticancer and anti-inflammatory agents to antiviral and antimicrobial therapies.[5][6][7]
This guide will provide an in-depth exploration of the pyridine-imidazole scaffold, with a particular focus on its application in medicinal chemistry. We will begin by examining the core characteristics of this scaffold, followed by a detailed discussion of synthetic methodologies. The subsequent sections will be dedicated to its most significant therapeutic application: kinase inhibition, with a deep dive into the p38 MAP kinase pathway. Finally, we will broaden our scope to cover other important biological activities and conclude with a look at the future directions of research in this exciting field.
Core Characteristics of the Pyridine-Imidazole Scaffold
The physicochemical properties of the pyridine-imidazole scaffold are key to its success as a pharmacophore. The presence of multiple nitrogen atoms allows for a range of interactions with biological targets.
Physicochemical Properties
| Property | Description | Significance in Drug Design |
| Basicity | The pyridine nitrogen is basic (pKa of pyridine is ~5.2), allowing for salt formation.[8] | Improves aqueous solubility and allows for the preparation of pharmaceutical salts with desirable properties. |
| Aromaticity | Both the pyridine and imidazole rings are aromatic, contributing to the planarity and stability of the scaffold. | Facilitates π-π stacking interactions with aromatic residues in protein binding pockets. |
| Hydrogen Bonding | The imidazole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and the other imidazole nitrogen can act as hydrogen bond acceptors. | Crucial for specific and high-affinity binding to biological targets. |
| Dipole Moment | The scaffold possesses a significant dipole moment due to the presence of electronegative nitrogen atoms.[8] | Influences molecular recognition and binding orientation within a target protein. |
| Solubility | Generally, the pyridine-imidazole core imparts moderate water solubility, which can be further tuned by the introduction of various substituents.[3] | A critical factor for oral bioavailability and formulation development. |
Isomeric Variations
The fusion of the pyridine and imidazole rings can result in several isomers, with imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines being the most extensively studied in medicinal chemistry.[7][9] The specific arrangement of the rings and the position of the nitrogen atoms significantly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
Synthetic Strategies: Building the Core
A variety of synthetic methods have been developed to construct the pyridine-imidazole scaffold, offering chemists a versatile toolbox to create diverse libraries of compounds.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
One of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[10][11][12] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[12]
Experimental Protocol: General Procedure for the GBB Reaction [10][13]
-
To a solution of the 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add the isocyanide (1.0 eq).
-
Add the catalyst (e.g., Sc(OTf)₃, 5-10 mol%).
-
Stir the reaction mixture at room temperature or with heating (conventional or microwave) until completion, as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Caution: Isocyanides are volatile and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Imidazo[1,2-a]pyridines from α-Haloketones
A classical and widely used method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[14][15]
Experimental Protocol: Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines [16][17]
-
Dissolve the 2-aminopyridine (1.0 eq) and the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Add a base (e.g., NaHCO₃, K₂CO₃) (1.5-2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[1,2-a]pyridine.
Therapeutic Applications: Targeting Kinases and Beyond
The pyridine-imidazole scaffold is a prominent feature in a multitude of compounds targeting various biological pathways. Its most notable success has been in the development of kinase inhibitors.
p38 MAP Kinase Inhibitors: A Case Study
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[18][19] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer.[18][20]
The pyridinyl-imidazole class of compounds was among the first potent and selective inhibitors of p38 MAP kinase to be discovered.[1] A prime example is SB203580 , a widely used research tool that has been instrumental in elucidating the role of the p38 MAPK pathway in various cellular processes.[1][21] SB203580 acts as an ATP-competitive inhibitor, binding to the active site of p38α and p38β isoforms.[21]
Experimental Protocol: In Vitro p38α Kinase Assay [5][22][23]
-
Prepare Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Recombinant active p38α kinase.
-
Substrate: e.g., recombinant ATF2.
-
ATP solution (e.g., 100 µM in kinase buffer).
-
Test compound (pyridine-imidazole derivative) dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 20 µL of the p38α kinase solution (diluted in kinase buffer) to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of a solution containing the substrate (e.g., ATF2) and ATP in kinase buffer.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Anticancer Activity
The pyridine-imidazole scaffold is also a key component of numerous compounds with potent anticancer activity.[7][24][25][26] These compounds exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase.[9]
Table of Anticancer Activity of Pyridine-Imidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5c | BT-474 (Breast) | 35.98 (24h) | [24][25] |
| 5d | BT-474 (Breast) | 35.56 (24h) | [24][25] |
| 5e | BT-474 (Breast) | 39.19 (24h) | [24][25] |
| 3f | K562 (Leukemia) | 42-57 | [27] |
| 8 | HeLa (Cervical) | 0.34 | [26] |
| 12 | MDA-MB-231 (Breast) | 0.29 | [26] |
| IP-5 | HCC1937 (Breast) | 45 | [7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7] |
Anti-inflammatory Activity
Given their role as p38 MAPK inhibitors, it is not surprising that many pyridine-imidazole derivatives exhibit significant anti-inflammatory properties.[4][27] By inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β, these compounds have shown promise in preclinical models of inflammatory diseases.
Table of Anti-inflammatory Activity of Pyridine-Imidazole Derivatives (COX Inhibition)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| 3f | 21.8 | 9.2 | [27] |
| 4a | 2.72 | 1.89 | [4] |
| 4b | 3.94 | 2.39 | [4] |
| 5a | 7.29 | 8.08 | [4] |
| 6a | 12.93 | 5.86 | [4] |
Structure-Activity Relationships (SAR)
The biological activity of pyridine-imidazole derivatives can be finely tuned by modifying the substitution pattern on the scaffold. Key areas for modification include:
-
Position 2: Substituents at this position often play a crucial role in determining the potency and selectivity of kinase inhibitors. Aromatic or heteroaromatic groups are commonly found here.
-
Position 3: Modifications at this position can influence various properties, including solubility and cell permeability.
-
The Pyridine Ring: Substitution on the pyridine ring can modulate the basicity and overall electronic properties of the molecule, affecting its pharmacokinetic profile.
-
The Imidazole Nitrogen: Alkylation or arylation of the imidazole nitrogen can lead to significant changes in biological activity.
Future Perspectives and Conclusion
The pyridine-imidazole scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and proven track record in yielding potent and selective modulators of various biological targets ensure its continued relevance in medicinal chemistry. Future research is likely to focus on:
-
Novel Isomers and Scaffolds: Exploration of less common pyridine-imidazole isomers and related fused heterocyclic systems.
-
Targeting New Biological Pathways: Moving beyond kinase inhibition to explore other therapeutic targets.
-
PROTACs and Targeted Protein Degraders: Utilizing the pyridine-imidazole scaffold as a warhead or ligand in the design of novel therapeutic modalities.
-
Improved Drug Delivery: Development of innovative formulations and delivery systems for pyridine-imidazole-based drugs.
References
- Cuenda, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Aruchamy, B., Kuruburu, M. G., Bbi, V., Ramani, P., Ganesan, R., & Kandaswamy, D. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40843–40856.
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Abdel-Mottaleb, M. S. A., et al. (2017).
-
Bio-protocol. (n.d.). In vitro kinase assay. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays.
- Royal Society of Chemistry. (2015).
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- Md, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4193.
- Aruchamy, B., Kuruburu, M. G., Bbi, V., Ramani, P., Ganesan, R., & Kandaswamy, D. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40843–40856.
- Marquez-Flores, Y. K., et al. (2021). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 26(16), 4930.
-
QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
- KRON-Morelli, R., et al. (2013). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 14(1), 1-13.
- BenchChem. (2025). Application Notes and Protocols for SB203580 in In Vivo Mouse Models.
-
ResearchGate. (n.d.). Enzymatic and cellular activity for imidazopyridine derivatives (IC 50 , nM). Retrieved from [Link]
- Kumar, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 18077–18088.
- Gulea, M., & Dmytriv, Y. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586.
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]
- Al-Ostath, A., et al. (2025).
- Reddy, T. S., et al. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1341.
- Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4707–4711.
- Al-Hourani, B. J., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
- Semantic Scholar. (n.d.).
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Popowycz, F., & Joseph, B. (2017).
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
- Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
-
ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. Retrieved from [Link]
- Herman, A. P., et al. (2014). Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus.
-
International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]
-
Science.gov. (n.d.). p38-mapk inhibitor sb203580: Topics. Retrieved from [Link]
Sources
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. bio-conferences.org [bio-conferences.org]
- 15. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. One-step synthesis of imidazo[1,2-a]pyridines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. jocpr.com [jocpr.com]
- 27. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride in Cell Culture
Introduction: Unveiling a Potential Histamine H1 Receptor Agonist
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a small molecule with a chemical structure suggestive of activity at histamine receptors. Its core structure, featuring a 2-substituted imidazole ring, bears a strong resemblance to endogenous histamine and other known histamine H1 receptor agonists. The histamine H1 receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in allergic responses, inflammation, and neurotransmission. Upon activation, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event that can be experimentally monitored.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. Given its classification as a drug intermediate and the absence of extensive characterization in the public domain, a systematic approach is essential. This guide will therefore detail crucial preliminary investigations, including solubility testing, cytotoxicity assessment, and the determination of the half-maximal effective concentration (EC50), before presenting in-depth protocols for functional cell-based assays.
I. Preliminary Characterization: The Foundation of Robust Cellular Assays
Prior to conducting functional assays, it is imperative to establish the fundamental parameters of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride in a cell culture context.
A. Solubility Assessment and Stock Solution Preparation
The dihydrochloride salt form of the compound suggests good solubility in aqueous solutions. However, empirical verification is crucial.
Protocol for Stock Solution Preparation:
-
Initial Solvent Testing: Attempt to dissolve the compound in sterile, nuclease-free water to a high concentration (e.g., 10 mM or 100 mM). If solubility is limited, sterile dimethyl sulfoxide (DMSO) can be used as an alternative solvent. Histamine dihydrochloride is soluble in water at 100 mM and DMSO at 100 mM, providing a good starting point for this compound.[1][2]
-
Preparation of a 10 mM Stock Solution (Example):
-
Molecular Weight of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride: 261.15 g/mol .
-
To prepare a 10 mM stock solution, dissolve 2.61 mg of the compound in 1 mL of the chosen solvent (e.g., sterile water or DMSO).
-
If solubility issues arise, gentle warming (up to 37°C) and vortexing or sonication may aid dissolution.[3]
-
-
Sterilization and Storage:
-
If prepared in an aqueous solvent, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. A product data sheet suggests that in solvent, the compound is stable for 6 months at -80°C and 1 month at -20°C.[4]
-
B. Cytotoxicity Profiling: Defining the Non-Toxic Working Concentration Range
It is essential to determine the concentration range at which the compound does not exert non-specific cytotoxic effects, which could confound the results of functional assays. The half-maximal inhibitory concentration (IC50) for cytotoxicity should be determined.
Recommended Assay: MTT or Real-Time Fluorescence-Based Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[5] Real-time assays, such as the CellTox™ Green Cytotoxicity Assay, use a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells, allowing for kinetic measurements of cytotoxicity.[6][7]
Table 1: Comparison of Cytotoxicity Assays
| Feature | MTT Assay | CellTox™ Green Assay |
| Principle | Enzymatic reduction of tetrazolium salt to formazan by metabolically active cells. | Fluorescent dye binds to DNA of membrane-compromised cells.[6] |
| Readout | Colorimetric (absorbance). | Fluorometric.[6] |
| Assay Type | Endpoint. | Kinetic or endpoint.[7] |
| Advantages | Inexpensive, well-established. | Real-time monitoring of cytotoxicity, less prone to interference from compounds that affect metabolism.[8] |
| Disadvantages | Can be affected by compounds that alter cellular metabolism. | Requires a fluorescence plate reader. |
Protocol: Cytotoxicity Determination using a Fluorescent Dye-Based Assay (e.g., CellTox™ Green)
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293, which endogenously expresses H1 receptors) in a 96-well, black, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9] Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride in culture medium. A suggested starting range is from 200 µM down to low nanomolar concentrations.
-
Reagent Preparation: Prepare a 2X solution of the CellTox™ Green dye in culture medium according to the manufacturer's instructions.
-
Treatment: Add 100 µL of the 2X compound dilutions to the cells. Include vehicle-only controls (e.g., medium with the highest concentration of water or DMSO used).
-
Incubation and Measurement: Incubate the plate at 37°C and 5% CO2. Measure fluorescence at an excitation of ~485 nm and an emission of ~520 nm at various time points (e.g., 24, 48, and 72 hours) using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity (proportional to cell death) against the log of the compound concentration. Determine the IC50 value using a non-linear regression analysis. The working concentrations for subsequent functional assays should be at least 10-fold below the determined cytotoxic IC50.
II. Functional Characterization: Assessing Histamine H1 Receptor Agonism
Based on its chemical structure, 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is hypothesized to be a histamine H1 receptor agonist. The following protocols are designed to test this hypothesis.
A. Determining Potency (EC50) with a Calcium Flux Assay
Activation of the H1 receptor leads to a rapid and transient increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.
dot
Caption: H1 Receptor Signaling Cascade.
Protocol: Calcium Flux Assay
-
Cell Seeding: Seed HEK293 cells (or another suitable H1-expressing cell line) in a 96-well, black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a serial dilution of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride in a separate 96-well plate. The concentration range should span from low nanomolar to high micromolar to ensure a full dose-response curve can be generated. For comparison, the EC50 of histamine in some cell systems is in the low micromolar range, while the EC50 of the H1 agonist 2-pyridylethylamine can be around 56 µM.[10][11] A broad starting range of 1 nM to 100 µM is recommended. Include a positive control (e.g., 10 µM histamine) and a vehicle control.
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Inject the compound dilutions from the compound plate into the cell plate.
-
Immediately and continuously record the fluorescence signal for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response observed with the positive control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
B. Confirmatory Functional Assay: IP-One Assay
The IP-One assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This assay provides a robust, endpoint measurement of Gq-coupled receptor activation.
dot
Caption: Experimental Workflow Diagram.
Protocol: IP-One Assay
-
Cell Seeding: Seed H1-expressing cells in a 96-well or 384-well white plate and grow to confluency.
-
Compound Stimulation: On the day of the assay, remove the culture medium and add the stimulation buffer provided with the IP-One assay kit containing serial dilutions of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. The concentration range should be centered around the EC50 value determined from the calcium flux assay. Include positive (histamine) and negative (vehicle) controls.
-
Incubation: Incubate the plate at 37°C for the time recommended by the kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents to the wells to lyse the cells and initiate the HTRF (Homogeneous Time-Resolved Fluorescence) detection reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the log of the compound concentration and fit the data to determine the EC50.
III. Data Interpretation and Best Practices
-
EC50 as a Measure of Potency: The EC50 value represents the concentration of the compound that produces 50% of its maximal effect. A lower EC50 indicates higher potency.
-
Confirmation of H1 Receptor-Mediated Effects: To confirm that the observed cellular responses are indeed mediated by the H1 receptor, perform antagonist studies. Pre-incubate the cells with a known H1 receptor antagonist (e.g., mepyramine) before adding 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. A rightward shift in the dose-response curve of the agonist in the presence of the antagonist is indicative of competitive antagonism at the H1 receptor.
-
Control Experiments are Crucial: Always include appropriate positive (e.g., histamine) and negative (vehicle) controls in every experiment to ensure the validity of the results.
-
Cell Line Considerations: The choice of cell line can influence the observed potency and efficacy of the compound due to differences in receptor expression levels and downstream signaling components. It is advisable to confirm results in more than one cell line if possible.
IV. Conclusion
This guide provides a comprehensive framework for the initial characterization and functional analysis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride in a cell culture setting. By systematically determining its solubility, cytotoxicity, and potency as a histamine H1 receptor agonist, researchers can generate robust and reproducible data, paving the way for further investigation into its pharmacological properties and potential therapeutic applications.
References
- Lundius, A. C., Sanchez-Alavez, M., Ghochani, Y., Klaus, J., & Tabarean, I. V. (2011). Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons. British journal of pharmacology, 162(5), 1129–1143.
- Crook, R. B., Bazan, N. G., & Polansky, J. R. (1991). Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells. Current eye research, 10(7), 593–600.
-
Baker, J. G. (2005). Specificity of histamine-stimulated calcium flux in HEK293 cells. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]
-
YouTube. (2021, December 5). Green Cytotoxicity Assay | CellTox GCA Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Retrieved from [Link]
-
Cancers. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
Molecules. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Naunyn-Schmiedeberg's archives of pharmacology. (1981). Direct or indirect action of histamine on dopamine metabolism in the rat striatum?. Retrieved from [Link]
- Dick, E., et al. (1994). Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP. British Journal of Pharmacology, 113(3), 837–843.
- Saulnier, M. G., et al. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Bioorganic & Medicinal Chemistry Letters, 18(5), 1702–1707.
- Schneider, E. H., et al. (2014). Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells. PLoS One, 9(9), e107481.
- Schuurkes, J. A., et al. (1995). Characterization of histamine H3 receptors inhibiting 5-HT release from porcine enterochromaffin cells. Naunyn-Schmiedeberg's archives of pharmacology, 351(4), 374–381.
-
Pipzine Chemicals. (n.d.). 2-(Imidazol-2-yl)pyridine. Retrieved from [Link]
- Gueiffier, A., et al. (2005). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini reviews in medicinal chemistry, 5(1), 81–91.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Pyridine-Imidazole Intermediates in Modern Synthesis. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]
-
PubChem. (n.d.). Histamine. Retrieved from [Link]
-
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
-
AdisInsight. (2021, October 2). Histamine dihydrochloride oral - EpiCept Corporation. Retrieved from [Link]
- Bratkovics, T., & Vizi, E. S. (1998). Determining the parameters of concentration-response relationship for histamine on the isolated portion of guinea pig stomach and guinea pig right atrium.
-
Molecules. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]
-
Molecules. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Retrieved from [Link]
-
Scientific Reports. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
Sources
- 1. Histamine | Non-selective histamine receptor Agonist | Hello Bio [hellobio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CellTox™ Green Cytotoxicity Assay Protocol [promega.sg]
- 7. Real-Time Cytotoxicity Analysis with CellTox Green Cytotoxicity Assay [worldwide.promega.com]
- 8. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to In Vitro Assay Development for Novel Small Molecule Inhibitors
Introduction: The Crucial Role of In Vitro Assays in Drug Discovery
The journey of a novel small molecule from a mere concept to a potential therapeutic agent is a long and arduous one. A critical and foundational part of this process is the development of robust and reliable in vitro assays. These assays serve as the primary workhorses for identifying and characterizing small molecule inhibitors, providing essential data on their potency, selectivity, and mechanism of action.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of developing high-quality in vitro assays for the evaluation of small molecule inhibitors.
The initial stages of drug discovery often involve high-throughput screening (HTS) of large compound libraries to identify "hits"—molecules that exhibit a desired biological activity.[2] Subsequently, these hits undergo a process of lead optimization, where medicinal chemists systematically modify their structure to improve their pharmacological properties. Throughout this iterative process, in vitro assays are indispensable for providing the rapid and quantitative feedback needed to guide chemical synthesis and selection of the most promising candidates.[1][3]
This guide will delve into the core principles of assay design, providing a logical framework for selecting the appropriate assay format and detection technology. We will then present detailed, step-by-step protocols for both biochemical and cell-based assays, two of the most common and powerful approaches in the field. Finally, we will cover the essential aspects of assay validation and data analysis, ensuring the generation of trustworthy and reproducible results.
Part 1: Core Principles of In Vitro Assay Development
The development of a successful in vitro assay is a multi-faceted process that requires careful consideration of the biological target, the nature of the small molecule inhibitors, and the desired throughput and sensitivity. The overarching goal is to create an assay that is not only accurate and precise but also robust and scalable.[4]
Understanding Your Target and Inhibitor
Before embarking on assay development, it is paramount to have a thorough understanding of the biological target. Key questions to address include:
-
Is it an enzyme, receptor, protein-protein interaction, or another type of target? This will fundamentally dictate the type of assay that can be developed.
-
What is the biological function of the target? Understanding the target's role in a disease pathway is crucial for designing a physiologically relevant assay.[5]
-
Are there known substrates, ligands, or binding partners? These can be leveraged as essential reagents in the assay.
-
What is the expected mechanism of inhibition? Are you looking for competitive, non-competitive, or uncompetitive inhibitors? This will influence the assay design and data interpretation.[6]
Similarly, understanding the properties of the small molecule inhibitors is important. For instance, their solubility and potential for non-specific interactions can impact assay performance.
Choosing the Right Assay Format: Biochemical vs. Cell-Based
A pivotal decision in assay development is the choice between a biochemical and a cell-based format. Each has distinct advantages and disadvantages.
-
Biochemical Assays: These assays utilize purified components, such as a target enzyme and its substrate, in a controlled, cell-free environment.[7] They are ideal for studying the direct interaction between an inhibitor and its target, providing precise measurements of potency (e.g., IC50).[8] Biochemical assays are generally simpler to develop and optimize, and they are highly amenable to high-throughput screening.[7]
-
Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant context.[9] They can assess not only the direct effect of an inhibitor on its target but also its downstream cellular consequences, such as changes in signaling pathways, gene expression, or cell viability.[10][11] Cell-based assays are crucial for evaluating compound permeability, potential cytotoxicity, and off-target effects.[12] However, they can be more complex to develop and are often subject to higher variability.[13]
The choice between these formats is often guided by the stage of the drug discovery process. Biochemical assays are frequently used for primary screening and initial structure-activity relationship (SAR) studies, while cell-based assays become more prominent in lead optimization and candidate validation.[14]
Selecting a Detection Technology
The readout of an in vitro assay is generated by a detection technology that quantifies the biological activity of interest. The choice of detection method depends on the assay format, the nature of the signal being measured, and the required sensitivity and throughput. Common detection technologies include:
-
Absorbance: Measures the amount of light absorbed by a sample at a specific wavelength.[15][16] It is a simple and cost-effective method commonly used for colorimetric assays.[17]
-
Fluorescence: Detects the light emitted by a fluorescent molecule (fluorophore) after it has been excited by light of a specific wavelength.[15][16] Fluorescence-based assays are generally more sensitive than absorbance assays and offer a wider dynamic range.[18]
-
Luminescence: Measures the light produced from a chemical or biochemical reaction.[15] Luminescence assays are highly sensitive and have a low background, making them ideal for detecting low-level signals.[17][18]
The following table provides a summary of these common detection methods:
| Detection Method | Principle | Advantages | Disadvantages | Common Applications |
| Absorbance | Measures light absorbed by a sample. | Simple, cost-effective, robust.[16] | Lower sensitivity, limited dynamic range. | ELISAs, protein quantification (Bradford assay), enzyme activity assays.[17] |
| Fluorescence | Measures light emitted from a fluorophore. | High sensitivity, wide dynamic range, multiplexing capabilities.[16] | Susceptible to quenching and background fluorescence.[18] | Enzyme activity assays, binding assays, cell viability assays.[19] |
| Luminescence | Measures light produced by a chemical reaction. | Very high sensitivity, low background, wide dynamic range.[17][18] | Requires a specific enzyme/substrate system, signal can be transient. | Reporter gene assays, cell viability (ATP) assays, kinase activity assays.[15] |
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for developing both a biochemical and a cell-based assay for the evaluation of small molecule inhibitors.
Protocol: Biochemical Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol describes the development of a generic biochemical assay to measure the inhibition of a kinase enzyme. Kinases are a major class of drug targets, and this protocol can be adapted for other enzyme classes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against a purified kinase.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Small molecule inhibitors (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates (white, low-volume)
-
Multichannel pipettes or liquid handling robot
-
Plate reader capable of luminescence detection
Workflow Diagram:
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Optimization:
-
Enzyme Titration: Determine the optimal enzyme concentration that results in a robust signal within the linear range of the assay. This is typically done by performing the assay with a serial dilution of the enzyme.
-
Substrate and ATP Titration: Determine the Michaelis-Menten constant (Km) for both the substrate and ATP. For competitive inhibitors, the assay is typically run at or below the Km for the substrate to maximize sensitivity.[20]
-
Time Course: Determine the optimal reaction time that ensures the reaction is in the linear phase and has not reached completion.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the small molecule inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor in DMSO to create a concentration-response curve. A typical 10-point, 3-fold dilution series is recommended.
-
-
Assay Procedure:
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the optimized kinase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP at their optimized concentrations.
-
Incubate the reaction for the predetermined optimal time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ detection reagent.
-
Incubate for 40 minutes at room temperature to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[21][22][23]
-
Protocol: Cell-Based Reporter Gene Assay
This protocol describes the development of a cell-based reporter gene assay to measure the inhibition of a specific signaling pathway. Reporter gene assays are a powerful tool for assessing the functional consequences of target inhibition in a cellular context.[11]
Objective: To determine the IC50 of small molecule inhibitors on a signaling pathway using a luciferase reporter gene.
Materials:
-
A stable cell line expressing the target of interest and a luciferase reporter gene construct.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Small molecule inhibitors (dissolved in DMSO).
-
A stimulating agent (if required to activate the pathway).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
384-well clear-bottom, white-walled microplates.
-
Cell counter.
-
Plate reader capable of luminescence detection.
Workflow Diagram:
Caption: Workflow for a cell-based reporter gene assay.
Step-by-Step Methodology:
-
Assay Optimization:
-
Cell Seeding Density: Determine the optimal cell seeding density that results in a confluent monolayer and a strong reporter signal without overgrowth.
-
Stimulant Concentration: If the pathway requires activation, determine the EC50 of the stimulating agent to identify a concentration that gives a submaximal response (e.g., EC80), which is often optimal for detecting inhibition.
-
Time Course: Determine the optimal incubation time for both the inhibitor treatment and the stimulant to achieve a robust and reproducible reporter signal.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the small molecule inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor in cell culture medium to create a concentration-response curve.
-
-
Assay Procedure:
-
Seed the cells into a 384-well plate at the optimized density and incubate overnight to allow for cell attachment.
-
Remove the old medium and add the serially diluted inhibitor or vehicle control (medium with DMSO) to the wells.
-
Incubate with the inhibitor for a predetermined time (e.g., 1 hour).
-
Add the stimulating agent at its optimized concentration to all wells except the unstimulated control.
-
Incubate for the optimized time to allow for reporter gene expression (e.g., 6-24 hours).
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the stimulated control (0% inhibition) and the unstimulated control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[24]
-
Part 3: Assay Validation and Data Interpretation
A well-developed assay must be rigorously validated to ensure that the data it generates is reliable and reproducible.[4] Key validation parameters include:
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters.
-
Z'-factor: A statistical parameter used to quantify the quality of a high-throughput screening assay.[25][26] A Z'-factor between 0.5 and 1.0 is considered an excellent assay.[27][28]
The following table summarizes key assay validation parameters:
| Parameter | Description | Acceptance Criteria |
| Intra-assay Precision | Variation within a single assay plate. | %CV < 15% |
| Inter-assay Precision | Variation between different assay plates on different days. | %CV < 20% |
| Signal Window (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 2 |
| Z'-factor | A measure of the statistical effect size. | Z' ≥ 0.5 |
Troubleshooting Common Issues:
Even with careful planning, issues can arise during assay development. The following table highlights some common problems and potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability | Inconsistent pipetting, cell clumping, edge effects.[29] | Calibrate pipettes, ensure single-cell suspension, avoid using outer wells of the plate.[13][29] |
| Low Signal-to-Background | Suboptimal reagent concentrations, short incubation times, inappropriate detection method. | Re-optimize enzyme/substrate concentrations, increase incubation times, switch to a more sensitive detection method.[30] |
| Poor Z'-factor | High data variability, small signal window. | Address the causes of high variability and low signal-to-background.[26] |
| Compound Interference | Autofluorescence, light scattering, colored compounds. | Run a counterscreen without the target to identify interfering compounds, use a different detection wavelength. |
Conclusion
The development of high-quality in vitro assays is a cornerstone of modern drug discovery. By carefully considering the biological target, selecting the appropriate assay format and detection technology, and rigorously validating the assay, researchers can generate reliable and reproducible data to guide the identification and optimization of novel small molecule inhibitors. The protocols and principles outlined in this application note provide a solid foundation for developing robust assays that will accelerate the discovery of new medicines.
References
- Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (2023, December 4). Vertex AI Search.
- How Is Enzyme Kinetics Applied in Drug Development? (2025, April 21).
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- The Power of Enzyme Kinetics in the Drug Development Process. (2013). Current Pharmaceutical Biotechnology.
- Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
- Understanding Enzyme Kinetics in Drug Design. (2025, December 27). CMP Bio World.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.
- Enzyme Kinetics and Drug Development. Solubility of Things.
- Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. (2024, May 19).
- Assay Guidance Manual. NCBI Bookshelf - NIH.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research.
- IC50. Wikipedia.
- Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31).
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC) - UCSF.
- Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Common Problems in Assay Development and How to Solve Them. (2025, October 7). Protocols and Solutions.
- 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. GraphPad.
- 5 Major Detection Methods in Multimode Microplate Readers. (2025, February 27). Thermo Fisher Scientific.
- Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1).
- In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (2019). Methods in Enzymology.
- Detection Methods. Yale Center for Molecular Discovery.
- High-throughput screening. Wikipedia.
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. GraphPad.
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs.
- The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019, January 16). Tempo Bioscience.
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
- Understanding Assay Performance Metrics. Indigo Biosciences.
- What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21).
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF. (2025, August 7).
- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024, April 9). Dispendix.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- HTS Assay Validation - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf - NIH.
- Choosing the Best Detection Method: Absorbance vs. Fluorescence. (2015, May 7). Biocompare.
- Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method. (2024, November 15). Byonoy.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
- Biochemical Assays | Enzym
- Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
- Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. Corning.
- Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012, May 1). NCBI.
- Full article: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characteris
- Troubleshooting the in vitro fertilization laboratory | Request PDF.
Sources
- 1. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. The power of enzyme kinetics in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispendix.com [dispendix.com]
- 5. omicsonline.org [omicsonline.org]
- 6. cmpbioworld.in [cmpbioworld.in]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. nuvisan.com [nuvisan.com]
- 11. bioivt.com [bioivt.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Detection Methods | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 16. biocompare.com [biocompare.com]
- 17. Absorbance vs. Luminescence Assays: Differences & Choosing the Right Method [byonoy.com]
- 18. corning.com [corning.com]
- 19. 5 Detection Methods in Multimode Microplate Readers [thermofisher.com]
- 20. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. oreateai.com [oreateai.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 26. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. protocolsandsolutions.com [protocolsandsolutions.com]
Note to Researchers: Status of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride as a Chemical Probe
To the scientific community: Following a comprehensive review of available scientific literature and chemical databases, we have concluded that 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 56624-07-8) is not currently established as a chemical probe with a defined biological target or mechanism of action.
Our investigation consistently found this compound described as a drug intermediate , indicating its primary use is in the synthesis of other, more complex molecules for pharmaceutical research and development.[1][2] There is a lack of published data characterizing its specific interactions with biological systems, such as target identification, potency, selectivity, or its utility in cellular or in vivo assays as a probe.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols for its use as a chemical probe at this time. The creation of such a guide would require substantial primary research to first identify a biological target and then validate its mechanism of action.
We are committed to scientific integrity and accuracy. Should new research emerge that characterizes the biological activity of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride and validates its use as a chemical probe, we will revisit this topic.
For researchers interested in chemical probes for specific biological targets, we recommend consulting established resources and databases that curate and validate such tools.
References
Application of Pyridine-Imidazole Derivatives in Cancer Research: A Technical Guide for Scientists
Introduction: The Strategic Union of Pyridine and Imidazole Scaffolds
In the landscape of medicinal chemistry, the pyridine and imidazole heterocycles are foundational scaffolds, each celebrated for a wide range of biological activities.[1][2] The strategic hybridization of these two moieties into a single molecular entity has given rise to a class of compounds with profound potential in oncology.[1][3] Pyridine-imidazole derivatives are structurally versatile, allowing for fine-tuning of their physicochemical properties to interact with a diverse array of cancer-related molecular targets. This ability to engage with targets through hydrogen bonding, coordination chemistry, and π-π stacking interactions makes them privileged structures in modern drug discovery.[1][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal applications of pyridine-imidazole derivatives in cancer research. We will delve into their primary mechanisms of action, provide detailed, field-tested protocols for their evaluation, and present a framework for interpreting the resulting data.
Core Mechanisms of Antitumor Activity
Pyridine-imidazole derivatives exert their anticancer effects through several key mechanisms. While the field is ever-evolving, three prominent modes of action have been extensively documented: Kinase Inhibition, G-Quadruplex Stabilization, and Photosensitization for Photodynamic Therapy.
Kinase Inhibition: Targeting Dysregulated Cell Signaling
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The pyridine-imidazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[5][6] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates, thereby halting oncogenic signaling cascades.[7]
Spotlight Example: Bosutinib (SKI-606)
A prime example of a clinically successful pyridine-imidazole derivative is Bosutinib (SKI-606) .[8] Approved for the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML), Bosutinib is a potent dual inhibitor of Src and Abl kinases.[9][10] In CML, the Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation. Bosutinib effectively inhibits this aberrant kinase, demonstrating efficacy in patients who are resistant or intolerant to prior therapies.[11][12] Its mechanism underscores the power of this chemical class to target the enzymatic drivers of specific cancers.[8]
The imidazo[1,2-a]pyridine core is particularly prevalent in kinase inhibitor design, with derivatives showing potent activity against targets like PI3K/Akt/mTOR, CDKs, and BRAF.[6][7] Inhibition of these pathways can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, cervical, and non-small cell lung cancers.[7]
G-Quadruplex Stabilization: Halting Telomere Extension and Oncogene Expression
G-quadruplexes (G4s) are non-canonical, four-stranded DNA structures that form in guanine-rich sequences.[13] These structures are prevalent in telomeres and the promoter regions of key oncogenes like MYC, BCL2, and KIT.[13] The stabilization of G4 structures by small molecules can inhibit the activity of telomerase—an enzyme crucial for immortalizing cancer cells—and suppress the transcription of oncogenes. The planar, aromatic nature of pyridine-imidazole derivatives makes them well-suited to stack on top of the G4 structure, acting as potent stabilizing ligands.[14][15] This interaction effectively "caps" the DNA structure, interfering with the molecular machinery responsible for replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[13]
Photodynamic Therapy (PDT): Light-Activated Cytotoxicity
Photodynamic therapy is a clinically approved cancer treatment modality that utilizes the interplay of a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy tumor cells.[16][17] Certain porphyrin-based structures modified with pyridine-imidazole moieties have been developed as advanced photosensitizers.[18] These derivatives can exhibit favorable properties such as high uptake in cancer cells and pH-responsive ROS production. For instance, some imidazole-modified porphyrins generate significantly more singlet oxygen in the acidic tumor microenvironment (pH ~5.0) compared to normal physiological pH (7.4), offering a degree of tumor selectivity.[18]
Application Note 1: In Vitro Characterization of a Novel Pyridine-Imidazole Derivative
This section provides a workflow for the initial assessment of a newly synthesized pyridine-imidazole compound's anticancer potential.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of living, metabolically active cells. This allows for the quantification of cytotoxicity.
Materials:
-
Test Pyridine-Imidazole Compound (dissolved in DMSO, sterile-filtered)
-
Cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung)[19][20]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Scientist's Note: Seeding density is critical and should be optimized for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the test compound in culture medium. A typical final concentration range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation: Example IC50 Values
| Compound ID | Cell Line | Target Pathway | IC50 (µM) | Citation |
| Compound 16 | HT-29 (Colon) | Not Specified | 12.98 | [4] |
| Compound 18 | MCF-7 (Breast) | Not Specified | 9.60 | [4] |
| Compound 5d | BT474 (Breast) | Not Specified | 35.56 (24h) | [3] |
| Bosutinib | CML Cells | Src/Abl Kinase | <0.02 (nM range) | [12] |
| Compound 5l | C6 (Glioblastoma) | Tyrosine Kinase | 6.24 | [21] |
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.
Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Cells treated with the test compound (at 1X and 2X IC50 concentrations) and vehicle control for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.
-
Data Analysis: The flow cytometer will generate dot plots showing fluorescence intensity. Gate the cell populations to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in compound-treated samples compared to the vehicle control indicates apoptosis induction.
Conclusion and Future Perspectives
The pyridine-imidazole scaffold is a remarkably fruitful platform for the development of novel anticancer agents. Its chemical tractability and ability to interact with diverse and critical oncology targets, from kinases to complex DNA structures, have cemented its importance in the field.[3][6][14] The success of approved drugs like Bosutinib serves as a powerful validation of this chemical class.[9] Future research will likely focus on enhancing the selectivity of these derivatives to minimize off-target effects, exploring novel conjugates for targeted drug delivery, and identifying new biological targets to overcome drug resistance. The continued exploration of pyridine-imidazole chemistry promises to yield the next generation of more effective and safer cancer therapeutics.
References
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PubMed Central. Available at: [Link]
-
Imidazole-Pyridine Hybrids as Potent Anti-cancer Agents | Request PDF. ResearchGate. Available at: [Link]
-
Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Sys Rev Pharm. Available at: [Link]
-
Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET. Available at: [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available at: [Link]
-
Bosutinib in the management of chronic myelogenous leukemia. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]
-
Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Oriental Journal of Chemistry. Available at: [Link]
-
Imidazole Metalloporphyrins as Photosensitizers for Photodynamic Therapy: Role of Molecular Charge, Central Metal and Hydroxyl Radical Production. MDPI. Available at: [Link]
-
Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives | Request PDF. ResearchGate. Available at: [Link]
-
Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure. PubMed Central. Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Oriental Journal of Chemistry. Available at: [Link]
-
Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes. PubMed Central. Available at: [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]
-
Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. PubMed. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Available at: [Link]
-
Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. PubMed Central. Available at: [Link]
-
Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. PubMed Central. Available at: [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link]
-
A New Boron 2‐(2′‐pyridyl) Imidazole Complex as a Candidate Photosensitizer for Photodynamic Therapy | Request PDF. ResearchGate. Available at: [Link]
-
Photophysical Characterization of Imidazolium-Substituted Pd(II), In(III), and Zn(II) Porphyrins as Photosensitizers for Photodynamic Therapy. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers. PubMed Central. Available at: [Link]
-
Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. PubMed. Available at: [Link]
-
Advances on Photodynamic Therapy: new pyridine-fused diphenylchlorins as photosensitizers for melanoma treatment | Request PDF. ResearchGate. Available at: [Link]
-
Imidazole-modified porphyrin as a pH-responsive sensitizer for cancer photodynamic therapy. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. irjet.net [irjet.net]
- 3. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Bosutinib in the management of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bosutinib is active in chronic phase chronic myeloid leukemia after imatinib and dasatinib and/or nilotinib therapy failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemijournal.com [chemijournal.com]
- 15. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazole Metalloporphyrins as Photosensitizers for Photodynamic Therapy: Role of Molecular Charge, Central Metal and Hydroxyl Radical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidazole-modified porphyrin as a pH-responsive sensitizer for cancer photodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines
Introduction: The Gatekeeper of Drug Discovery
The journey of a novel compound from a promising chemical entity to a life-saving therapeutic is fraught with challenges. A critical, early hurdle in this process is the assessment of cytotoxicity.[1] In vitro cytotoxicity assays serve as the primary gatekeeper, providing essential data on a compound's potential to induce cell death or inhibit proliferation.[1][2] This information is fundamental for screening large compound libraries, understanding mechanisms of action, and selecting candidates with the most promise for further preclinical development.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, selection, and execution of robust cytotoxicity assays. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
Pillar I: The Principle of Self-Validation - Choosing the Right Tool for the Job
The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. The choice must be guided by the anticipated mechanism of action of the novel compound and the specific question being asked.[3][4][5] Understanding what each assay measures is paramount to generating meaningful and translatable data.[3][4]
A key decision point is whether to measure cell viability (the number of living cells), cytotoxicity (the number of dead cells), or the mechanism of cell death itself (e.g., apoptosis).[3][4]
-
Viability Assays (Metabolic Activity): These assays, such as the widely used MTT assay, measure the metabolic activity of a cell population.[6][7][8] The underlying principle is that metabolically active cells can reduce a tetrazolium salt (like MTT) to a colored formazan product.[6][7][8][9] The intensity of the color is directly proportional to the number of viable cells.[8] These assays are excellent for high-throughput screening to identify compounds that inhibit cell growth.[10]
-
Cytotoxicity Assays (Membrane Integrity): Assays like the Lactate Dehydrogenase (LDH) release assay directly measure cell death by quantifying the leakage of cytosolic components into the culture medium.[11] LDH is a stable enzyme present in the cytoplasm of all cells; its presence in the supernatant is a clear indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12]
-
Apoptosis Assays (Programmed Cell Death): When the goal is to understand how a compound induces cell death, apoptosis-specific assays are employed.[10][13] These can measure key events in the apoptotic cascade, such as the activation of caspases (the executioner enzymes of apoptosis) or the externalization of phosphatidylserine (an "eat me" signal on the cell surface) using Annexin V staining.[13][14][15]
Decision-Making Framework for Assay Selection
The following diagram illustrates a logical workflow for selecting the most appropriate cytotoxicity assay based on the research question.
Caption: Workflow for selecting a cytotoxicity assay.
Pillar II: Authoritative Grounding - The MTT Assay Protocol
The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for assessing cell viability.[2][6] The protocol below is a detailed, step-by-step guide designed to ensure reproducibility and accuracy.
Pre-Protocol Essentials: Ensuring Data Integrity
Before initiating any cytotoxicity experiment, it is imperative to ensure the integrity of the biological materials.
-
Cell Line Authentication: Use cell lines from reputable sources (e.g., ATCC). Periodically authenticate human cell lines using Short Tandem Repeat (STR) profiling to confirm their identity and rule out cross-contamination.[16][17][18][19][20] Many journals and funding agencies now mandate this.[17][20]
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and lead to spurious results.[16][21]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number to avoid genetic drift and phenotypic changes.[17][21][22]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the MTT assay protocol.
Caption: Step-by-step workflow of the MTT assay.
Detailed Step-by-Step Protocol
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel test compound
-
MTT solution (5 mg/mL in sterile PBS)[23]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).[23]
-
Causality: The seeding density is critical; too few cells will result in a low signal, while too many can lead to over-confluency and nutrient depletion, affecting the results.[22]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.[23]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.[23]
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.
-
Untreated Control: Cells in culture medium only (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).[1]
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay Execution:
-
Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for an additional 1-4 hours at 37°C.[24]
-
Causality: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6][8][9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Mix thoroughly by placing the plate on an orbital shaker for 5-10 minutes.[9][23]
-
-
Data Acquisition:
Pillar III: Trustworthiness - Data Analysis and Interpretation
Raw absorbance data must be processed to determine the compound's cytotoxic effect. The primary metric derived from this data is the half-maximal inhibitory concentration (IC50).
Calculating Percentage Viability and IC50
-
Background Subtraction: Subtract the absorbance of a blank well (medium and MTT solution only) from all experimental wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100
-
-
Determine the IC50 Value:
Data Presentation
Quantitative data should be summarized in a clear and structured format.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Compound X | 48 | 12.5 ± 1.3 |
| HeLa | Compound X | 48 | 25.1 ± 2.8 |
| A549 | Compound X | 48 | 8.7 ± 0.9 |
| MCF-7 | Doxorubicin | 48 | 0.8 ± 0.1 |
Table 1: Example IC50 values for a novel compound ("Compound X") and a positive control (Doxorubicin) in various cancer cell lines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects.[21][22] | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[21] |
| Low absorbance readings | Low cell density, insufficient incubation time with MTT.[22] | Optimize cell seeding density through titration; ensure a 1-4 hour MTT incubation.[22] |
| High background in control wells | Microbial contamination, interference from phenol red or serum components.[22] | Visually inspect for contamination; consider using phenol red-free medium for the assay step.[22] |
Mechanistic Insights: Apoptosis Signaling
Cytotoxic compounds often induce cell death via apoptosis. Understanding this pathway provides deeper insight into the compound's mechanism of action.
Caption: Simplified overview of apoptotic signaling pathways.
Conclusion
The protocol and guidelines presented here provide a robust framework for the initial cytotoxic assessment of novel compounds. By adhering to principles of self-validation, ensuring the integrity of biological reagents, and employing rigorous data analysis, researchers can generate reliable and reproducible data. This, in turn, enables informed decision-making in the critical early stages of the drug discovery pipeline, ultimately contributing to the development of safer and more effective therapeutics.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179. [Link]
-
Bio-protocol. (n.d.). 2.7.4. Calculation of the IC50 Values. Retrieved from [Link]
-
Nanotechnology. (n.d.). How to Choose the Right Assay? | Cytotoxicity Assays. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
-
ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
-
Cell Culture Dish. (n.d.). Best Practices for Cell Line Authentication. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Retrieved from [Link]
-
ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
-
Nexcelom Bioscience. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use? Retrieved from [Link]
-
HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Recommended Approaches to Integration of Genetic Toxicology Study Results. Retrieved from [Link]
-
Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]
-
ResearchGate. (2020, September 2). Why is my cytotoxicity test not stable? Retrieved from [Link]
-
Medicaljagat. (2024, November 16). Preclinical Toxicology Study in Compliance with FDA. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry: Templates for Reporting Toxicology Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Preparation for Clinical Trials. Retrieved from [Link]
-
National Institutes of Health. (2024, September 9). Principles and Guidelines for Reporting Preclinical Research. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, September 11). FDA-NIH 2024 | D1S05 - Overview of CDER Nonclinical Resources and Guidance for Approaching First... Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 4. fishersci.com [fishersci.com]
- 5. nanotechnology.blog [nanotechnology.blog]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. atcc.org [atcc.org]
- 17. cellculturedish.com [cellculturedish.com]
- 18. summitpharma.co.jp [summitpharma.co.jp]
- 19. Cell Line Authentication Resources [promega.kr]
- 20. atcc.org [atcc.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Star Republic: Guide for Biologists [sciencegateway.org]
Application Note & Protocols: High-Throughput Screening with Pyridine-Imidazole Polyamide Libraries for Nucleic Acid Targeting
Abstract
Pyrrole-imidazole (Py-Im) polyamides are a class of programmable, sequence-specific, minor groove-binding small molecules that offer an unparalleled ability to target specific DNA sequences.[1][2][3] This unique characteristic positions them as powerful tools for modulating gene expression and as potential therapeutic agents, particularly for targeting transcription factors previously considered "undruggable".[2] High-throughput screening (HTS) of Py-Im polyamide libraries enables the rapid identification of potent and specific binders for desired nucleic acid sequences. This guide provides a comprehensive overview of the principles, detailed protocols for biophysical and cell-based assays, and data analysis workflows essential for conducting successful HTS campaigns with Py-Im polyamide libraries.
Introduction: The Rationale for Screening Py-Im Polyamides
Py-Im polyamides are synthetic oligomers inspired by the natural products distamycin and netropsin.[4][5] Their design is based on a set of "pairing rules" where specific side-by-side arrangements of N-methylimidazole (Im) and N-methylpyrrole (Py) aromatic rings recognize specific Watson-Crick base pairs within the minor groove of DNA.[3][6]
-
An Imidazole/Pyrrole (Im/Py) pair recognizes a G•C base pair.
-
A Pyrrole/Imidazole (Py/Im) pair recognizes a C•G base pair.
-
A Pyrrole/Pyrrole (Py/Py) pair is degenerate and recognizes both T•A and A•T base pairs.[3]
By linking these building blocks, researchers can create hairpin or cyclic polyamides that bind to a wide repertoire of DNA sequences with affinities comparable to those of natural transcription factors.[6][7] Eight-ring hairpin polyamides are particularly attractive as they are small enough to be cell-permeable and localize to the nucleus, where they can disrupt protein-DNA interactions and modulate gene expression.[4][6]
The primary challenge lies in identifying the optimal polyamide structure for a given biological target. HTS provides a robust solution, allowing for the empirical screening of thousands of unique Py-Im polyamides against a specific DNA or RNA target to identify "hit" compounds with the desired activity.
Guiding Principles of Py-Im Polyamide Recognition
The specificity of Py-Im polyamides for DNA over RNA is a critical feature. The A-form helix of double-stranded RNA presents a wide and shallow minor groove that is sterically and energetically unfavorable for polyamide binding, in contrast to the narrow, deep minor groove of B-form DNA.[5][6] This inherent selectivity makes Py-Im polyamides excellent tools for specifically probing DNA-mediated processes.[6]
Library Design and Synthesis
A successful HTS campaign begins with a high-quality, diverse library of compounds. For Py-Im polyamides, libraries are typically synthesized using automated solid-phase synthesis methodologies, which are adaptable for generating large numbers of unique compounds.[1]
Causality Behind Design Choices:
-
Architecture: Hairpin polyamides linked by a γ-aminobutyric acid (GABA) turn unit are most common due to their high binding affinity and synthetic accessibility.[3] Cyclic polyamides, while more challenging to synthesize, can offer even greater DNA binding affinity.[7][8]
-
Diversity: Libraries should be designed to explore variations in the sequence of Py and Im monomers to cover a wide range of potential DNA target sequences. Modifications to the turn unit or terminal ends can also be incorporated to improve properties like cellular uptake.[3][9]
-
Quality Control: Each compound in the library must be purified by HPLC and its identity confirmed by mass spectrometry to ensure that screening results are reliable.[10]
High-Throughput Screening Assay Development
The choice of assay is critical and depends on the specific biological question being addressed. Assays can be broadly categorized as biophysical (target-based) or cell-based (phenotypic).
| Assay Type | Principle | Pros | Cons | Primary Use Case |
| Biophysical | Measures direct binding of the polyamide to the target nucleic acid. | Direct evidence of target engagement; Less prone to off-target effects. | Does not guarantee biological activity in a cellular context. | Identifying binders for a purified DNA/RNA target. |
| Cell-Based | Measures the functional consequence of polyamide activity in a cellular environment. | More physiologically relevant; Identifies compounds with good cell permeability and activity. | Hits may result from off-target effects; Mechanism of action is unknown. | Screening for modulators of a specific gene or pathway. |
Biophysical Assay Formats
1. Fluorescence Polarization (FP) Assay:
-
Principle: This assay measures the change in the tumbling rate of a fluorescently labeled DNA oligonucleotide upon binding by a polyamide. A small, unbound DNA probe tumbles rapidly, resulting in low polarization. When bound by a larger polyamide, the complex tumbles more slowly, leading to an increase in polarization. This method is highly amenable to HTS in 384- and 1536-well formats.
-
Causality: The magnitude of the FP signal change is directly proportional to the fraction of labeled DNA bound by the polyamide, allowing for the determination of binding affinity.
2. DNA Thermal Melt (ΔTm) Assay:
-
Principle: This assay measures the melting temperature (Tm) of a target DNA duplex in the presence and absence of a polyamide.[6] A polyamide that binds and stabilizes the duplex will increase its Tm. The change in melting temperature (ΔTm) is an indicator of binding affinity.[7] This can be performed in a high-throughput manner using a real-time PCR instrument and a DNA-intercalating dye like SYBR Green.
-
Causality: Stronger binding interactions require more thermal energy to dissociate the DNA strands, resulting in a larger ΔTm. This provides a robust, label-free method to quantify binding.[1]
Cell-Based Assay Formats
1. Reporter Gene Assay:
-
Principle: This assay is used to find polyamides that can inhibit the activity of a specific transcription factor. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter containing the DNA binding site for the transcription factor of interest. Cells are treated with the polyamide library, and a decrease in reporter signal indicates that the polyamide has successfully blocked the transcription factor from binding its target DNA.
-
Causality: By binding to or near the transcription factor response element, the polyamide physically obstructs the protein-DNA interaction, thereby repressing gene transcription.[11]
2. Cytotoxicity Assay:
-
Principle: While often used for secondary screening, cytotoxicity assays can be adapted for primary screening to identify polyamides that induce cell death, which is relevant for anticancer drug discovery.[4] Assays like the Sulforhodamine B (SRB) or MTS assay measure cell viability after treatment with the polyamide library.[3][4]
-
Causality: Polyamides can induce cytotoxicity by interfering with essential DNA processes like replication or transcription, leading to cell cycle arrest and apoptosis.[4]
HTS Assay Validation
Before initiating a full screen, the chosen assay must be rigorously validated to ensure it is robust and reliable.[12]
| Parameter | Definition | Acceptance Criteria | Rationale |
| Z'-factor | A statistical measure of the separation between the high (max signal) and low (min signal) controls. | Z' > 0.5 | Ensures the assay window is large enough to confidently identify hits. |
| Signal-to-Background (S/B) | The ratio of the mean of the high signal control to the mean of the low signal control. | S/B ≥ 5 (recommended) | Indicates a sufficient dynamic range for the assay. |
| Coefficient of Variation (%CV) | A measure of the variability of the signal, calculated as (Standard Deviation / Mean) * 100. | %CV < 15% | Ensures low well-to-well and plate-to-plate variability. |
| DMSO Tolerance | The maximum concentration of DMSO (the compound solvent) that does not significantly affect assay performance. | Typically ≤ 1% | Prevents solvent-induced artifacts and cytotoxicity.[12] |
HTS Workflow and Protocols
A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate true hits while minimizing false positives.
Protocol 1: Fluorescence Polarization (FP) Assay for DNA Binding
This protocol describes a primary screen to identify Py-Im polyamides that bind to a specific 5'-TAMRA-labeled DNA hairpin oligonucleotide.
Materials:
-
Py-Im Polyamide Library (1 mM stocks in 100% DMSO)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.01% Tween-20
-
5'-TAMRA-labeled DNA hairpin probe (100 nM stock in Assay Buffer)
-
384-well, low-volume, black, flat-bottom plates
-
Acoustic dispenser (e.g., Labcyte Echo) or pin tool for compound transfer
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Plating (Preparation of Assay Plates):
-
Using an acoustic dispenser, transfer 20 nL of each polyamide from the 1 mM stock library plate into the wells of a 384-well assay plate. This results in a final assay concentration of 1 µM.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for accurate, low-volume transfers.
-
For controls, dispense 20 nL of 100% DMSO into columns 23 (minimum polarization control) and 24 (maximum polarization control).
-
-
Reagent Addition:
-
Prepare a 2X DNA probe solution (2 nM) in Assay Buffer.
-
Add 10 µL of the 2X DNA probe solution to all wells of the assay plate. The final volume is 20 µL, and the final DNA concentration is 1 nM.
-
Rationale: Adding the DNA probe in a larger volume ensures proper mixing with the nanoliter-scale compound spot.
-
To the "maximum polarization" control wells (column 24), add a known high-affinity polyamide binder at a saturating concentration (e.g., 10 µM) instead of the library compound.
-
-
Incubation:
-
Seal the plates and centrifuge briefly (1 min at 1,000 x g) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 30 minutes, protected from light.
-
Rationale: Incubation allows the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Read the plates on a plate reader equipped with appropriate filters for TAMRA (e.g., Excitation: 540 nm, Emission: 590 nm).
-
Record the fluorescence polarization (mP) values for each well.
-
Protocol 2: Cell-Based Luciferase Reporter Assay
This protocol is for a primary screen to identify polyamides that inhibit the transcription of a gene regulated by a target transcription factor (e.g., Androgen Receptor).
Materials:
-
Prostate cancer cell line (e.g., LNCaP) stably transfected with an Androgen Response Element (ARE)-driven luciferase reporter construct.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% FBS.
-
Assay Medium: RPMI 1640 with 5% charcoal-stripped FBS (to remove endogenous androgens).
-
Dihydrotestosterone (DHT), a potent androgen.
-
Py-Im Polyamide Library (1 mM stocks in 100% DMSO).
-
384-well, solid white, tissue-culture treated plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer plate reader.
Methodology:
-
Cell Plating:
-
Seed the LNCaP-ARE-Luc cells into 384-well plates at a density of 5,000 cells/well in 40 µL of Assay Medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows the cells to adhere and enter a quiescent state in a hormone-deprived medium.
-
-
Compound and Agonist Addition:
-
Using an acoustic dispenser or pin tool, add 40 nL of the polyamide library compounds to the appropriate wells (final concentration 1 µM).
-
Add 40 nL of DMSO to control wells.
-
Prepare a solution of DHT in Assay Medium. Add 10 µL to all wells to achieve a final concentration that gives 80% of the maximal signal (EC₈₀, e.g., 1 nM). For "minimum signal" control wells, add 10 µL of Assay Medium without DHT.
-
Rationale: Using an EC₈₀ concentration of the agonist (DHT) makes the assay more sensitive to inhibitors.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C, 5% CO₂.
-
Rationale: This period is required for the polyamide to enter the cells, bind its target, and for subsequent changes in transcription and translation of the luciferase reporter to occur.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Confirmation
Primary Analysis: Raw data from the plate reader is normalized to controls on the same plate to account for plate-to-plate variation. A common metric is Percent Inhibition, calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Hits are typically selected based on a statistical cutoff, such as compounds with a Z-score < -3 or % Inhibition > 50%.
Hit Confirmation and Dose-Response: Primary hits must be re-tested to confirm their activity.
-
Re-test from Fresh Stock: Order or re-synthesize the hit compounds to ensure the activity is not due to a contaminant.
-
Dose-Response Curves: Test the confirmed hits in the primary assay over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (IC₅₀ or EC₅₀).
Secondary and Orthogonal Assays: Confirmed hits should be evaluated in alternative assays to validate their mechanism of action.
-
A hit from a cell-based reporter assay should be tested in a biophysical assay (like the FP or thermal melt assay) to confirm direct binding to the target DNA sequence.
-
DNase I Footprinting: This gold-standard, low-throughput technique can precisely map the binding site and orientation of a high-priority hit on a DNA fragment, confirming its sequence specificity.[5]
-
Cellular Thermal Shift Assay (CETSA): Can be used to confirm target engagement in a cellular lysate or intact cells.
Conclusion
High-throughput screening of Py-Im polyamide libraries is a powerful and validated strategy for the discovery of sequence-specific nucleic acid binders. By combining rationally designed libraries with robust biophysical and cell-based assays, this approach accelerates the identification of novel chemical probes to study gene regulation and lead molecules for therapeutic development. A carefully planned workflow, from initial assay validation to orthogonal hit confirmation, is paramount to the success of any screening campaign.
References
-
Yang, F., Nickols, N. G., Li, B. C., Szablowski, J. O., Hamilton, S. R., Meier, J. L., Wang, C. M., & Dervan, P. B. (2013). Animal toxicity of hairpin pyrrole-imidazole polyamides varies with the turn unit. Journal of medicinal chemistry, 56(18), 7449–7457. [Link]
-
Macdonald, C. B., & Dervan, P. B. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Molecules (Basel, Switzerland), 25(8), 1862. [Link]
-
Renner, C., & Dervan, P. B. (2012). Py-Im polyamides distinguish double helical DNA and RNA. Bioorganic & medicinal chemistry, 20(15), 4664–4670. [Link]
-
Nickols, N. G., & Dervan, P. B. (2007). Enhancing the cellular uptake of Py-Im polyamides through next-generation aryl turns. Nucleic acids research, 35(10), 3413–3421. [Link]
-
Swasey, S. M., & Dervan, P. B. (2012). Synthesis of Cyclic Py-Im Polyamide Libraries. The Journal of organic chemistry, 77(21), 9479–9490. [Link]
-
Chou, C. J., & Dervan, P. B. (2007). Cyclic Pyrrole-Imidazole Polyamides Targeted to the Androgen Response Element. Journal of the American Chemical Society, 129(25), 7803–7811. [Link]
-
Hsieh, H. P., & Dervan, P. B. (2014). Replication stress by Py-Im polyamides induces a non-canonical ATR-dependent checkpoint response. Nucleic acids research, 42(18), 11453–11462. [Link]
-
Minehan, T. G., & Dervan, P. B. (2012). Fluorescence Assay of Polyamide-DNA Interactions. Biochemistry, 51(40), 7957–7965. [Link]
-
Lenzmeier, B. A., & Dervan, P. B. (2001). Promoter Scanning for Transcription Inhibition with DNA-Binding Polyamides. Journal of virology, 75(24), 12153–12162. [Link]
-
Kishbaugh, T. L. (2016). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
-
Dervan, P. B. (2018). Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology. ResearchGate. [Link]
-
Urbach, A. R., & Dervan, P. B. (2002). Toward rules for 1:1 polyamide:DNA recognition. Proceedings of the National Academy of Sciences of the United States of America, 99(26), 16649–16654. [Link]
-
Dervan, P. B. (2018). Chapter 12: Molecular Recognition of DNA by Py–Im Polyamides: From Discovery to Oncology. Royal Society of Chemistry. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
-
Tolliday, N. (n.d.). Cell-based assays for high-throughput screening. Broad Institute. [Link]
-
Nickols, N. G., & Dervan, P. B. (2007). Enhancing the cellular uptake of Py–Im polyamides through next-generation aryl turns. Oxford Academic. [Link]
-
Unnamed Author. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
Unnamed Author. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. De Gruyter. [Link]
-
van den Berg, S. A., & Wijnands, S. P. (2018). Merging Modular Molecular Design with High Throughput Screening of Cell Adhesion on Antimicrobial Supramolecular Biomaterials. Advanced healthcare materials, 7(12), e1701429. [Link]
-
Mowbray, C. E., & Sykes, M. L. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC medicinal chemistry, 12(3), 431–439. [Link]
-
Mowbray, C. E., & Sykes, M. L. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]
-
Sahoo, S., & Sahoo, P. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Kumar, R., & Kumar, D. (2013). Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates. Steroids, 78(12-13), 1255–1262. [Link]
-
Unnamed Author. (2012). HTS Assay Validation. NCBI Bookshelf. [Link]
-
Hsu, F. F., & Yafin, B. (2022). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Bio-protocol, 12(12), e4446. [Link]
-
Unnamed Author. (n.d.). Supporting Information Fully Automated Synthesis of DNA-Binding Py-Im Polyamides Using a Triphosgene Coupling Strategy. Amazon AWS. [Link]
-
Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 12(35), 22623-22646. [Link]
Sources
- 1. The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the cellular uptake of Py–Im polyamides through next-generation aryl turns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replication stress by Py–Im polyamides induces a non-canonical ATR-dependent checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Py-Im Polyamides Distinguish Double Helical DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Pyrrole-Imidazole Polyamides Targeted to the Androgen Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Cyclic Py-Im Polyamide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the cellular uptake of Py–Im polyamides through next-generation aryl turns [authors.library.caltech.edu]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Promoter Scanning for Transcription Inhibition with DNA-Binding Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: Foundational Principles of Cell Viability Assessment
An Application Note and Protocol for Cell Viability Assays in Experimental Compound Screening
In the realm of drug discovery and biomedical research, the accurate assessment of cell viability is a critical determinant of a compound's potential therapeutic or toxicological profile. Cell viability assays are integral to quantifying the physiological state of cells in response to external stimuli, such as experimental compounds. These assays function by measuring specific markers of cellular health, including metabolic activity, membrane integrity, and ATP production. The selection of an appropriate assay is contingent upon the research question, the cell type under investigation, and the chemical properties of the experimental compounds. This guide provides a detailed framework for conducting robust and reproducible cell viability assays, with a focus on best practices for screening experimental compounds.
Assay Selection: A Comparative Overview
The choice of a cell viability assay is a critical decision that influences the interpretation of experimental outcomes. The most common assays can be broadly categorized into those that measure metabolic activity and those that assess membrane integrity.
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric | Inexpensive, well-established | Requires a solubilization step, potential for compound interference |
| MTS Assay | Colorimetric | Simpler than MTT (no solubilization), high throughput | Can be affected by changes in cellular redox potential |
| CellTiter-Glo® | Luminescent | High sensitivity, rapid, fewer steps | More expensive, requires a luminometer |
| Trypan Blue | Dye Exclusion | Direct measure of membrane integrity, simple, inexpensive | Low throughput, subjective, only counts dead cells |
The decision of which assay to employ should be guided by the specific experimental context. For high-throughput screening of large compound libraries, assays like MTS or CellTiter-Glo® are often preferred due to their simplicity and speed. For more detailed mechanistic studies, it may be beneficial to use multiple assays that measure different aspects of cell health.
Experimental Workflow for Compound Screening
The successful execution of a cell viability assay for compound screening involves a series of well-defined steps, from initial cell culture to final data analysis. The following workflow provides a general framework that can be adapted for specific assays.
Figure 1: A generalized workflow for a cell viability assay using experimental compounds.
Detailed Protocol: MTS Assay for Adherent Cells
This protocol provides a step-by-step guide for performing an MTS assay, a popular colorimetric method for assessing cell viability. The principle of the MTS assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Experimental compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the experimental compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds (e.g., DMSO).
-
Untreated Control: Cells in complete culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Wells containing medium but no cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculation of Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent viability against the log concentration of the experimental compound.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a highly sensitive method that measures the amount of ATP present, which is an indicator of metabolically active cells. The assay involves the addition of a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP.
Materials:
-
Cells in culture (adherent or suspension)
-
96-well or 384-well opaque-walled plates suitable for luminescence measurements
-
Experimental compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTS assay protocol. Ensure the use of opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle and mixing gently until the substrate is thoroughly dissolved.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Signal Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
The data analysis for the CellTiter-Glo® assay is similar to that of the MTS assay, with luminescence values used instead of absorbance.
-
Background Subtraction: Subtract the average luminescence of the blank wells from the luminescence of all other wells.
-
Calculation of Percent Viability:
-
Percent Viability = [(Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)] * 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent viability against the log concentration of the experimental compound and determine the IC50 value as described previously.
-
Considerations for Robust Assay Design and Interpretation
To ensure the generation of reliable and reproducible data, several factors must be carefully considered:
-
Cell Seeding Density: The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the experiment.
-
Compound Interference: Some compounds can interfere with the assay chemistry. For example, colored compounds can affect absorbance readings, and compounds with reducing or oxidizing properties can interfere with tetrazolium-based assays. It is important to test for such interference by running controls with the compound in the absence of cells.
-
Incubation Times: The duration of compound treatment and reagent incubation should be optimized to achieve a sufficient dynamic range for the assay.
-
Statistical Analysis: Appropriate statistical methods should be employed to analyze the data and determine the significance of the observed effects.
Troubleshooting Common Issues
Table 2: Common Problems and Solutions in Cell Viability Assays
| Problem | Possible Cause | Solution |
| High background signal | Contamination of reagents or medium; Compound interference | Use fresh, sterile reagents; Run compound-only controls |
| Low signal-to-noise ratio | Suboptimal cell number; Insufficient incubation time | Optimize cell seeding density; Increase reagent incubation time |
| High well-to-well variability | Inconsistent cell seeding; Edge effects in the plate | Ensure proper cell suspension before seeding; Avoid using outer wells of the plate |
| Inconsistent results | Cell line instability; Variation in experimental conditions | Use low passage number cells; Maintain consistent protocols |
Conclusion
The accurate determination of cell viability is a cornerstone of preclinical drug development and biomedical research. By carefully selecting the appropriate assay, optimizing experimental conditions, and including proper controls, researchers can generate high-quality data to inform decisions about the potential of experimental compounds. The protocols and guidelines presented in this application note provide a solid foundation for conducting reliable and reproducible cell viability assays.
References
Application Note: Unraveling Cellular Conversations: A Guide to Western Blotting for Signaling Pathway Modulation by a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This application note provides a comprehensive, in-depth guide to utilizing Western blotting for the investigation of signaling pathway modulation by a novel compound. Moving beyond a simple recitation of steps, this document delves into the critical rationale behind each phase of the protocol, empowering researchers to design robust, self-validating experiments. We will explore the intricacies of sample preparation for preserving post-translational modifications, the nuances of antibody selection for phospho-specific targets, and the imperative of rigorous data normalization for quantitative accuracy. Through detailed protocols, troubleshooting insights, and visual guides, this note serves as an essential resource for scientists seeking to confidently elucidate the mechanism of action of new therapeutic candidates.
Introduction: Beyond a Simple Blot - Western Blotting as a Mechanistic Tool
Western blotting, or immunoblotting, is a cornerstone technique in molecular biology that allows for the detection and quantification of specific proteins within a complex mixture, such as a cell or tissue lysate.[1] In the context of drug discovery, it is an indispensable tool for dissecting the intricate web of cellular signaling pathways. When a novel compound is introduced to a biological system, it can trigger a cascade of molecular events, often involving the activation or inhibition of specific signaling proteins through post-translational modifications like phosphorylation.[2] Western blotting provides a direct method to visualize and quantify these changes, offering critical insights into the compound's mechanism of action.[3]
The phosphorylation state of a protein can dramatically alter its activity and downstream interactions, making the detection of these modifications paramount in signaling research.[2] This guide will place a special emphasis on the techniques required for the successful analysis of phosphoproteins, which are often low in abundance and transient in nature.[4]
The Experimental Blueprint: A Self-Validating Workflow
A successful Western blot experiment is one that is meticulously planned to be self-validating. This means incorporating the necessary controls and checks at each stage to ensure that the final data accurately reflects the biological reality. The following workflow is designed with this principle in mind.
Caption: A self-validating Western blot workflow.
Phase 1: Meticulous Preparation for Meaningful Results
The quality of your Western blot data is fundamentally determined by the quality of your initial samples.
Cell Culture and Treatment: Setting the Stage
To investigate the effect of a novel compound, it is crucial to design a well-controlled experiment. This typically involves treating cells with a range of compound concentrations (dose-response) and for varying durations (time-course).[3]
-
Serum Starvation: To reduce basal phosphorylation levels, cells are often serum-starved for 12-24 hours before treatment.[3]
-
Controls: Always include a vehicle-only control (e.g., DMSO) and, if possible, a positive control (a known activator or inhibitor of the pathway).
Cell Lysis: Preserving the Phospho-Proteome
Upon cell lysis, endogenous proteases and phosphatases are released, which can rapidly degrade proteins and remove phosphate groups, respectively.[5][6] To prevent this, lysis must be performed quickly on ice, and the lysis buffer must be supplemented with protease and phosphatase inhibitors.[4]
Protocol: Cell Lysis
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[3]
-
For adherent cells, use a cell scraper to gently collect the cell lysate.[7]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 10-30 minutes with occasional agitation.[8][9]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-20 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.[9]
Protein Quantification: The Foundation of Quantitative Western Blotting
Accurate protein quantification is non-negotiable for reliable Western blotting.[1] It ensures that equal amounts of total protein are loaded into each lane of the gel, allowing for valid comparisons of protein expression levels between samples.[11][12] The Bicinchoninic Acid (BCA) assay is a popular choice due to its compatibility with most detergents commonly found in lysis buffers.[1][11]
Table 1: Comparison of Common Protein Quantification Assays
| Assay | Principle | Advantages | Limitations |
| BCA Assay | Proteins reduce Cu²⁺ to Cu⁺, which then chelates with BCA to form a purple complex.[1][11] | Compatible with most detergents; stable colorimetric reaction.[11] | Incompatible with reducing agents.[1] |
| Bradford Assay | Coomassie dye binds to basic and aromatic amino acids, causing a color change.[11][12] | Fast and simple.[13] | Incompatible with most detergents.[1][13] |
| Lowry Assay | A two-step reaction involving copper chelation and reduction of the Folin-Ciocalteu reagent.[13] | Highly sensitive and accurate.[13] | Incompatible with many common reagents like Tris and EDTA.[13] |
Phase 2: Separating and Capturing the Proteome
SDS-PAGE: Separation by Size
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[8] The proteins are first denatured and coated with a negative charge by boiling in a sample buffer containing SDS.
Protocol: Sample Preparation and SDS-PAGE
-
Determine the desired amount of protein to load per lane (typically 10-50 µg).
-
Mix the calculated volume of lysate with Laemmli sample buffer.[14]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
Load the samples into the wells of a polyacrylamide gel. The percentage of acrylamide should be chosen based on the molecular weight of the target protein.[8]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Membrane Transfer: Immobilizing for Probing
After separation, the proteins are transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[15] PVDF membranes are often preferred for their higher binding capacity and durability, especially for low-abundance proteins.[8]
Table 2: Comparison of Protein Transfer Methods
| Transfer Method | Description | Best For |
| Wet Transfer | The gel-membrane sandwich is submerged in a tank of transfer buffer.[15] | A wide range of protein sizes, especially larger proteins (>100 kDa).[8] |
| Semi-Dry Transfer | The sandwich is placed between two plate electrodes with minimal buffer.[15] | Faster transfer of small to medium-sized proteins (<100 kDa).[8] |
Protocol: Wet Transfer
-
Equilibrate the gel in transfer buffer for 10-30 minutes.[16]
-
If using a PVDF membrane, pre-wet it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.[16]
-
Place the sandwich in the transfer apparatus and fill with transfer buffer.
-
Perform the transfer according to the manufacturer's recommendations (e.g., 100V for 1 hour).
Phase 3: The Art of Immunodetection
This phase involves using specific antibodies to detect the protein of interest.
Caption: The principle of immunodetection in Western blotting.
Blocking: Minimizing Background Noise
Blocking the membrane prevents the non-specific binding of antibodies, which can lead to high background. For phosphoprotein detection, it is often recommended to use bovine serum albumin (BSA) instead of non-fat milk, as milk contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies.[2][5][6]
Antibody Selection and Incubation: Specificity is Key
The success of a Western blot hinges on the quality of the primary antibody.[17]
-
Phospho-Specific vs. Total Protein Antibodies: To assess changes in phosphorylation, it is essential to use two primary antibodies: one that specifically recognizes the phosphorylated form of the protein and another that detects the total amount of the protein, regardless of its phosphorylation state.[5] This allows for the normalization of the phospho-signal to the total protein level.
-
Validation: Whenever possible, choose antibodies that have been validated for Western blotting in knockout or knockdown models to ensure specificity.[17][18]
-
Host Species: Select a primary antibody raised in a species different from your sample to avoid cross-reactivity with endogenous immunoglobulins.[17]
Protocol: Antibody Incubation
-
Incubate the blocked membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with a wash buffer such as Tris-buffered saline with Tween-20 (TBST).[4][10]
-
Incubate the membrane with the appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated) for 1 hour at room temperature.[10]
-
Wash the membrane again as in step 2.
Signal Detection: Visualizing the Results
The two most common detection methods are chemiluminescence and fluorescence.[20][21]
Table 3: Comparison of Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Chemiluminescence | An enzyme on the secondary antibody (e.g., HRP) catalyzes a reaction that produces light.[20][22][23] | High sensitivity, cost-effective.[20][22] | Signal is transient, semi-quantitative, not suitable for multiplexing.[22][23][24] |
| Fluorescence | A fluorophore on the secondary antibody emits light when excited by a specific wavelength.[21][22] | Stable signal, highly quantitative, allows for multiplexing (detecting multiple proteins on the same blot).[22][24] | Can be less sensitive than chemiluminescence, requires specialized imaging equipment.[22] |
For quantitative analysis of signaling pathways, fluorescent detection is often preferred due to its wider linear dynamic range and multiplexing capabilities.[22][24][25]
Phase 4: From Image to Insight - Data Analysis
Image Acquisition
Acquire images using a digital imager. For chemiluminescent blots, it may be necessary to take multiple exposures to ensure the signal is within the linear range and not saturated.[23]
Normalization: The Cornerstone of Quantitative Accuracy
Normalization is a critical step to correct for variations in sample loading and transfer efficiency.[26][27][28][29] Without proper normalization, it is impossible to confidently conclude that observed differences in band intensity are due to biological changes.[28]
-
Housekeeping Protein (HKP) Normalization: This involves probing the blot for a protein that is expressed at a constant level in all samples, such as GAPDH or β-actin.[26] However, the expression of some HKPs can be affected by experimental conditions.[29]
-
Total Protein Normalization (TPN): This method involves staining the entire blot with a protein stain (e.g., Ponceau S or a fluorescent stain) and normalizing the target protein signal to the total protein in each lane.[29] TPN is often considered a more reliable method as it is not dependent on the expression of a single protein.
Quantitative Analysis
-
Use image analysis software to measure the intensity of the bands for the phospho-protein, total protein, and the normalization control (either HKP or total protein stain) in each lane.[27]
-
Subtract the background from each band intensity measurement.
-
Calculate the normalized phospho-protein signal for each sample by first dividing the phospho-protein intensity by the total protein intensity, and then dividing this ratio by the normalization control intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
Conclusion: A Powerful and Precise Approach
Western blotting, when performed with a deep understanding of the underlying principles and with meticulous attention to detail, is an exceptionally powerful technique for elucidating the effects of a novel compound on cellular signaling pathways. By embracing a self-validating workflow that incorporates rigorous controls, appropriate antibody selection, and robust normalization strategies, researchers can generate high-quality, quantitative data that provides clear and confident insights into a compound's mechanism of action. This, in turn, is crucial for advancing drug discovery and development efforts.
References
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Chemiluminescent and Fluorescent Westerns: Choose the Best Assay for Your Experiment. Retrieved from [Link]
-
LI-COR Biosciences. (2013, December 10). Which Western Blot Detection Method Should You Use? Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Compare ECL vs. Fluorescent Detection in Western Blotting. Retrieved from [Link]
-
Wikipedia. (n.d.). Western blot normalization. Retrieved from [Link]
-
Synoptics. (n.d.). Chemiluminescence and Fluorescence Applications. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Fluorescent Western Blotting: Lowdown and Advantages. Retrieved from [Link]
-
Bio-Rad. (n.d.). Image Analysis and Quantitation for Western Blotting. Retrieved from [Link]
-
LI-COR Biosciences. (2020, January 14). Measure Protein Concentration for Accurate Western Blot Results. Retrieved from [Link]
-
Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]
-
TotalLab. (n.d.). How To Calculate Western Blot Normalization. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blot Normalization. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]
-
Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Sample Preparation in Western Blot Assay. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Top 5 Protein Quantification Assays. Retrieved from [Link]
-
StatPearls - NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). Selection and Validation of Antibodies for Signal Transduction Immunohistochemistry. Retrieved from [Link]
Sources
- 1. yeasenbio.com [yeasenbio.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 11. licorbio.com [licorbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. abyntek.com [abyntek.com]
- 14. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Transfer Methods | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 17. bosterbio.com [bosterbio.com]
- 18. How We Select Our Antibody Targets | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Compare ECL vs. Fluorescent Detection in Western Blotting [synapse.patsnap.com]
- 21. Chemiluminescence and Fluorescence Applications - Synoptics [synoptics.co.uk]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. licorbio.com [licorbio.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Western blot normalization - Wikipedia [en.wikipedia.org]
- 27. bio-rad.com [bio-rad.com]
- 28. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 29. bioscience.co.uk [bioscience.co.uk]
Techniques for Inducing Apoptosis with Chemical Compounds in Cell Culture: An Application Note and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of techniques for reliably inducing apoptosis in cell culture using common chemical compounds. Beyond simple step-by-step instructions, this document delves into the underlying mechanisms of action and provides a framework for validating apoptotic induction, ensuring robust and reproducible results.
Introduction: The Significance of Programmed Cell Death
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[2] The ability to precisely induce and quantify apoptosis in vitro is therefore a critical tool for basic research and the development of novel therapeutics. This guide focuses on chemical induction, a widely used method for its control and reproducibility.
Apoptosis proceeds through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on a family of cysteine proteases called caspases, which execute the final stages of cell death.[3]
-
The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane receptors, leading to the activation of initiator caspase-8.[4]
-
The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage, leading to the release of cytochrome c from the mitochondria and the activation of initiator caspase-9.[4]
Both pathways ultimately activate executioner caspases, primarily caspase-3 and -7, which cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3][5]
Figure 1. Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Common Chemical Inducers of Apoptosis
A variety of chemical compounds can induce apoptosis through distinct mechanisms. The choice of inducer depends on the cell type and the specific research question. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for each cell line.
| Compound | Mechanism of Action | Typical Concentration | Typical Incubation Time |
| Staurosporine | Broad-spectrum protein kinase inhibitor.[6][7] Its complex mechanism can trigger the intrinsic pathway. | 0.5 - 2 µM | 3 - 12 hours |
| Etoposide | Topoisomerase II inhibitor, leading to DNA strand breaks and activation of the intrinsic pathway.[8][9][10] | 10 - 100 µM | 12 - 48 hours |
| Camptothecin | Topoisomerase I inhibitor, causing DNA damage primarily during the S-phase of the cell cycle.[11][12][13] | 2 - 10 µM | 4 - 24 hours |
| Actinomycin D | Inhibits transcription by intercalating into DNA, which can induce apoptosis in various tumor cells.[14][15][16][17] | 0.1 - 5 µM | 12 - 24 hours |
Protocols for Apoptosis Induction
The following are generalized protocols. Optimization is essential for each specific cell line and experimental setup.
General Considerations
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO for compounds dissolved in it) at the same concentration used for the treated samples.[11]
-
Positive Control: Using a known apoptosis inducer for your cell type serves as a positive control for your detection assays.[11]
Protocol: Induction with Staurosporine
-
Seed cells in appropriate culture vessels and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare a 1 mM stock solution of Staurosporine in DMSO. Store in aliquots at -20°C.
-
On the day of the experiment, dilute the Staurosporine stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µM).
-
Remove the existing medium from the cells and replace it with the Staurosporine-containing medium.
-
Incubate the cells for the predetermined optimal time (e.g., 3-6 hours) at 37°C in a humidified CO2 incubator.[6]
-
Proceed with apoptosis detection assays.
Protocol: Induction with Etoposide
-
Seed cells and allow them to reach 60-70% confluency.
-
Prepare a stock solution of Etoposide in DMSO (e.g., 20-50 mM). Store in aliquots at -20°C.
-
Dilute the Etoposide stock in fresh, pre-warmed culture medium to the desired final concentration (e.g., 50 µM).
-
Replace the culture medium with the Etoposide-containing medium.
-
Incubate for 12-48 hours, depending on the cell line's sensitivity.
-
Harvest the cells and proceed with analysis.
Protocol: Induction with Camptothecin
-
Prepare cells in fresh medium at a concentration of approximately 0.5 x 10^6 cells/mL.[11][18]
-
Prepare a 1 mM stock solution of Camptothecin in DMSO.[11][18]
-
Add the appropriate volume of the Camptothecin stock solution to the cell suspension to achieve a final concentration of 4-6 µM.[11][18]
-
Incubate the cells for the optimal duration for your cell type (a preliminary time-course experiment is recommended).[11][18]
-
Harvest cells via centrifugation for subsequent analysis.[11][18]
Protocol: Induction with Actinomycin D
-
Seed cells and allow them to grow to the desired confluency.
-
Prepare a stock solution of Actinomycin D in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired final concentration of Actinomycin D (e.g., 5 µM).[14]
-
Incubate for a duration determined by a preliminary time-course experiment (e.g., 2-24 hours).[14]
-
Proceed with the chosen method for apoptosis detection.
Methodologies for Detecting Apoptosis
A multi-parametric approach is recommended to confirm apoptosis, as no single assay is definitive.
Figure 2. General experimental workflow for apoptosis detection.
Annexin V Staining for Early Apoptosis
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[21][22] Co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Protocol:
-
Induce apoptosis as described in Section 3.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[23]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[20][23]
-
If desired, add a viability dye such as PI.[20]
-
Incubate for 10-15 minutes at room temperature in the dark.[22][23]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[22]
Caspase Activity Assays
Principle: The activation of caspases is a hallmark of apoptosis.[3] Assays typically use a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3/7) conjugated to a fluorophore or chromophore.[5][24] Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
Protocol (Fluorometric):
-
Induce apoptosis and prepare a control sample without the inducer.
-
Lyse the cells using a chilled lysis buffer and incubate on ice.[25]
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC).[24][26]
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[24]
TUNEL Assay for DNA Fragmentation
Principle: A late-stage event in apoptosis is the cleavage of DNA into internucleosomal fragments.[27] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA breaks by using the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl termini of the DNA fragments.[1][27][28][29]
Protocol:
-
Induce apoptosis and harvest the cells.
-
Fix and permeabilize the cells to allow entry of the TdT enzyme. This step is critical for accurate results.[30]
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs (e.g., FITC-dUTP).
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
Counterstaining the nucleus with a dye like DAPI can help in visualizing the apoptotic nuclei.[30]
Conclusion
The successful induction and validation of apoptosis in cell culture require a systematic approach. By understanding the mechanisms of different chemical inducers and employing a combination of robust detection methods, researchers can generate reliable and meaningful data. The protocols provided herein serve as a foundation, but it is imperative to optimize conditions for each specific experimental system to ensure scientific integrity and reproducibility.
References
-
TUNEL assay - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Chen, Y., et al. (2015). Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells. International Journal of Clinical and Experimental Medicine, 8(2), 1904–1911. [Link]
-
Handore, K., & M, P. (2019). Molecular mechanisms of etoposide. IntechOpen. [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(12), e4054. [Link]
-
Gressner, O., et al. (2000). Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells. International Journal of Cancer, 86(3), 399–407. [Link]
-
Stepanov, A. V., et al. (2018). Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3. International Journal of Molecular Sciences, 19(11), 3636. [Link]
-
East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved January 2, 2026, from [Link]
-
Lee, Y. J., et al. (2014). Etoposide induces a mixed type of programmed cell death and overcomes the resistance conferred by Bcl-2 in Hep3B hepatoma cells. Oncology Letters, 8(5), 2262–2268. [Link]
-
Wikipedia. (n.d.). Etoposide. Retrieved January 2, 2026, from [Link]
-
Morris, E. J., & Geller, H. M. (1996). Induction of Neuronal Apoptosis by Camptothecin, An Inhibitor of DNA Topoisomerase-I: Evidence for Cell Cycle-independent Toxicity. The Journal of Cell Biology, 134(3), 757–770. [Link]
-
Assay Genie. (2022). TUNEL staining: The method of choice for measuring cell death. Retrieved January 2, 2026, from [Link]
-
Li, H., et al. (2021). Actinomycin D-Activated RNase L Promotes H2A.X/H2B-Mediated DNA Damage and Apoptosis in Lung Cancer Cells. Frontiers in Oncology, 11, 695841. [Link]
-
Leinco Technologies. (n.d.). Camptothecin. Retrieved January 2, 2026, from [Link]
-
Chen, Y., et al. (2015). Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells. International Journal of Clinical and Experimental Medicine, 8(2), 1904–1911. [Link]
-
AN BIO PTE. LTD. (2025). TUNEL Cell Apoptosis Assay Kits: Principles, Applications and ANTBIO Solutions. Retrieved January 2, 2026, from [Link]
-
Chen, Y., et al. (2015). Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells. ResearchGate. [Link]
-
DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved January 2, 2026, from [Link]
-
JoVE. (2023). Video: The TUNEL Assay. Retrieved January 2, 2026, from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 2, 2026, from [Link]
-
Patsnap. (2024). What is the mechanism of Etoposide Phosphate? Retrieved January 2, 2026, from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved January 2, 2026, from [Link]
-
Sarosiek, K. A., & Green, D. R. (2012). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 844, pp. 15–28). Humana Press. [Link]
-
Bio-Techne. (n.d.). Apoptosis: Inducers, Inhibitors, Activators and Regulators. Retrieved January 2, 2026, from [Link]
-
G-Biosciences. (n.d.). Staurosporine. Retrieved January 2, 2026, from [Link]
-
L-art, D., et al. (2015). Staurosporine induces different cell death forms in cultured rat astrocytes. Acta Histochemica et Cytochemica, 48(4), 133–141. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved January 2, 2026, from [Link]
-
Rapoport, A. E., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0269623. [Link]
-
Liu, Y., et al. (2015). Is Hydrogen Peroxide a Suitable Apoptosis Inducer for All Cell Types? BioMed Research International, 2015, 834956. [Link]
Sources
- 1. Video: The TUNEL Assay [jove.com]
- 2. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 6. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 7. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Etoposide - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 11. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. stemcell.com [stemcell.com]
- 13. Camptothecin - Leinco Technologies [leinco.com]
- 14. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 21. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. mpbio.com [mpbio.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. TUNEL Assay | AAT Bioquest [aatbio.com]
- 28. TUNEL assay - Wikipedia [en.wikipedia.org]
- 29. antbioinc.com [antbioinc.com]
- 30. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Use of Imidazopyridine Derivatives as Antibacterial Agents
Introduction: The Promise of Imidazopyridine Scaffolds in an Era of Antibacterial Resistance
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Consequently, the discovery and development of novel antibacterial agents with unique mechanisms of action are of paramount importance. Among the myriad of heterocyclic compounds explored in medicinal chemistry, imidazopyridines have emerged as a particularly promising scaffold.[1][2][3] These fused bicyclic systems, comprising an imidazole ring fused to a pyridine ring, exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5]
The versatility of the imidazopyridine core allows for structural modifications at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[6] This has led to the identification of derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria, including notorious pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1][4] Notably, some imidazopyridine derivatives have been shown to target essential bacterial enzymes that are distinct from those targeted by currently available antibiotics, such as DNA gyrase, topoisomerase IV, and peptide deformylase.[1] This suggests a potential for these compounds to be effective against bacterial strains that have developed resistance to conventional drugs. Furthermore, some imidazopyridine compounds have been found to disrupt bacterial ATP production, highlighting a novel mechanism of action.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of imidazopyridine derivatives as antibacterial agents. It offers detailed, step-by-step protocols for the synthesis, characterization, and evaluation of these compounds, rooted in established scientific principles and field-proven insights. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
I. Synthesis and Characterization of Imidazopyridine Derivatives: A Representative Protocol
The synthesis of imidazopyridine derivatives can be achieved through various synthetic routes.[4] One common and efficient method is a one-pot, three-component reaction, which offers the advantages of simplicity, high yields, and atom economy.[1] Below is a representative protocol for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine derivative, a class of compounds that has demonstrated significant antibacterial activity.
Workflow for the Synthesis of a Representative Imidazopyridine Derivative
Caption: A generalized workflow for the one-pot synthesis and characterization of an imidazopyridine derivative.
Detailed Synthesis Protocol
Materials:
-
2-Aminopyridine
-
Substituted α-bromoketone (e.g., 2-bromo-1-phenylethanone)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol (absolute)
-
L-proline (catalyst)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Reactants: To the stirred solution, add the substituted α-bromoketone (1.0 mmol) and the substituted aldehyde (1.2 mmol).
-
Catalyst Addition: Add L-proline (0.2 mmol) to the reaction mixture. The use of an organocatalyst like L-proline is an example of a green chemistry approach.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a DCM:hexane solvent system.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of DCM in hexane as the eluent.
-
Characterization: Confirm the structure of the purified imidazopyridine derivative using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
II. In Vitro Antibacterial Activity Assessment
To evaluate the antibacterial potential of the synthesized imidazopyridine derivatives, a series of standardized in vitro assays are performed. The most fundamental of these is the determination of the Minimum Inhibitory Concentration (MIC).
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: A workflow illustrating the broth microdilution method for MIC determination.[8]
Detailed Protocol for Broth Microdilution MIC Assay
Materials:
-
Synthesized imidazopyridine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of each imidazopyridine derivative in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.[8]
-
-
Inoculation: Inoculate each well with 100 µL of the prepared bacterial inoculum.
-
Controls: Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the imidazopyridine derivative that completely inhibits visible growth of the bacterium (i.e., the first well that appears clear).[8]
Table 1: Example of MIC Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Imidazo-Derivative 1 | 4 | 16 |
| Imidazo-Derivative 2 | 8 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
III. Cytotoxicity Assessment: Ensuring Host Cell Safety
A critical aspect of developing new antibacterial agents is to ensure they are not toxic to mammalian cells. A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells.[9][10]
Workflow for MTT Cytotoxicity Assay
Caption: A workflow of the MTT assay for assessing the cytotoxicity of imidazopyridine derivatives on mammalian cells.[9]
Detailed Protocol for MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of the imidazopyridine derivative in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the treated cells for 24 to 48 hours.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 2: Example of Cytotoxicity Data Presentation
| Compound | IC₅₀ on HEK293 cells (µM) |
| Imidazo-Derivative 1 | > 100 |
| Imidazo-Derivative 2 | 75 |
| Doxorubicin (Control) | 1.2 |
IV. Data Interpretation and Troubleshooting
-
Selectivity Index (SI): A crucial parameter to evaluate the therapeutic potential of a new antibacterial agent is its selectivity index. The SI is calculated as the ratio of the IC₅₀ value against a mammalian cell line to the MIC value against the target bacterium (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the bacterial target over host cells, which is a desirable characteristic for a drug candidate.
-
Troubleshooting MIC Assays:
-
Inconsistent results: Ensure proper standardization of the bacterial inoculum and accurate serial dilutions.
-
Contamination: Use aseptic techniques throughout the procedure.
-
Compound precipitation: If the compound precipitates in the broth, consider using a different solvent or a co-solvent system.
-
-
Troubleshooting MTT Assays:
-
High background: Ensure complete removal of the MTT-containing medium before adding the solubilizing agent.
-
Low signal: Optimize cell seeding density and incubation times.
-
V. Conclusion and Future Directions
Imidazopyridine derivatives represent a versatile and promising class of antibacterial agents with the potential to address the growing threat of antibiotic resistance. The protocols outlined in this document provide a solid foundation for researchers to synthesize, characterize, and evaluate the antibacterial activity and cytotoxicity of novel imidazopyridine compounds. Future research in this area should focus on optimizing the structure-activity relationship to enhance potency and selectivity, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates in animal models of infection.
References
-
Sanapalli, B. K., Ashames, A., Yele, V., Al-Dhubiab, B., & Tekade, R. K. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1680. [Link]
-
Sanapalli, B. K., Ashames, A., Yele, V., Al-Dhubiab, B., & Tekade, R. K. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PubMed, 36551338. [Link]
-
Sanapalli, B. K., Ashames, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Semantic Scholar. [Link]
-
Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 71–81. [Link]
-
Sanapalli, B. K., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Ajman University. [Link]
-
Various Authors. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]
-
Sanapalli, B. K., et al. (2022). (PDF) Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. ResearchGate. [Link]
-
Reddy, B. C., et al. (2014). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 6(5), 343-351. [Link]
-
Various Authors. (2021). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents... ResearchGate. [Link]
-
Sree, G. S., & Kumar, M. S. (2015). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 5(2), 242-248. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 426-449. [Link]
-
El-Malah, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196. [Link]
-
Various Authors. (2017). (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. [Link]
-
Various Authors. (2019). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 24(15), 2743. [Link]
-
El-Baky, R. M. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance, 11, 2419–2431. [Link]
-
Various Authors. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(47), 44883–44900. [Link]
-
Various Authors. (2023). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][11]benzothiazole motifs. ResearchGate. [Link]
-
Aridoss, G., Balasubramanian, S., Parthiban, P., & Kabilan, S. (2006). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. European Journal of Medicinal Chemistry, 41(2), 268-275. [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Solubility and Handling of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Introduction
Welcome to the technical support guide for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (Molecular Formula: C₁₀H₁₄Cl₂N₄, Molecular Weight: 261.15)[1]. This molecule is a valuable intermediate for the synthesis of various active compounds[2][3]. As a dihydrochloride salt, it is designed for improved stability and aqueous solubility. However, researchers frequently encounter challenges when preparing concentrated stock solutions in dimethyl sulfoxide (DMSO), a common solvent in drug discovery and biological assays[4][5].
This guide provides in-depth, experience-driven troubleshooting advice in a question-and-answer format to address the specific solubility issues you may encounter. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty achieving a clear solution of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride in DMSO at my desired concentration. What are the fundamental first steps?
Answer: This is a common challenge. The dihydrochloride salt form enhances water solubility but can complicate dissolution in organic solvents like DMSO. The strong ionic interactions of the hydrochloride salt must be overcome by the solvent.
Initial Dissolution Protocol:
-
Ensure Quality of Reagents: Use only high-purity, anhydrous DMSO. Water content in DMSO can significantly alter its solvent properties and may hinder the dissolution of hydrochloride salts.
-
Accurate Weighing: Accurately weigh the compound using a calibrated analytical balance[6].
-
Stepwise Solvent Addition: Transfer the weighed solid (a light yellow to yellow powder) into a sterile vial[1]. Add a portion of the total DMSO volume (e.g., 70-80%).
-
Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes[6]. This initial mechanical energy is crucial for breaking up the solid matrix and maximizing the surface area for solvation.
-
Assess and Complete: After vortexing, visually inspect the solution. If it is not clear, proceed to the advanced techniques in Q2. If it is clear, add the remaining DMSO to reach your final target concentration and vortex again to ensure homogeneity.
Q2: The compound remains as a suspension or fine precipitate in DMSO even after vigorous vortexing. What advanced techniques can I employ?
Answer: If mechanical agitation alone is insufficient, applying additional energy can often overcome the dissolution barrier. However, this must be done cautiously to avoid compound degradation.
Advanced Dissolution Techniques:
| Technique | Protocol | Rationale & Causality | Key Precautions |
| Sonication | Place the sealed vial in a water bath sonicator. Sonicate in short bursts of 5-10 minutes. Allow the sample to return to room temperature between bursts to avoid overheating. | Sonication uses high-frequency sound waves to create microbubbles that collapse (cavitation), generating localized energy. This process physically breaks apart solute aggregates, facilitating solvent interaction and accelerating dissolution where simple mixing fails[6][7]. | Over-sonication can generate significant heat. Monitor the temperature of the water bath. Some compounds are sensitive to prolonged sonication and may degrade. |
| Gentle Warming | Place the sealed vial in a water bath or heating block set to a low temperature (e.g., 30-40°C). Do not exceed 40°C. Vortex intermittently while warming. | Increasing the temperature provides thermal energy that helps overcome the lattice energy of the solid salt and increases the kinetic energy of both solute and solvent molecules, enhancing the rate and extent of dissolution[6]. | Heat can accelerate the degradation of thermally sensitive compounds. DMSO itself can decompose at high temperatures, especially in the presence of acids or bases, though it is generally stable below 150°C[4][8][9]. Given this compound is a dihydrochloride salt (acidic), use the lowest effective temperature for the shortest possible time. |
Troubleshooting Workflow for Initial Dissolution
Caption: Troubleshooting workflow for dissolving the dihydrochloride salt in DMSO.
Q3: My stock solution in 100% DMSO is perfectly clear, but a precipitate forms immediately when I dilute it into my aqueous cell culture medium or assay buffer. What is happening?
Answer: This is a classic solubility problem known as "crashing out." It occurs because the compound, while soluble in a strong organic solvent like DMSO, has much lower solubility in the aqueous environment of your assay buffer[7][10]. DMSO is miscible with water, but when the percentage of DMSO drops sharply upon dilution, the buffer cannot keep the compound dissolved.
Strategies to Prevent Precipitation Upon Dilution:
-
Reduce the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically well below 0.5%, to minimize both solvent-induced precipitation and potential cytotoxicity[6].
-
Lower the Final Compound Concentration: The most direct solution is to work at a lower final concentration of the compound in your assay. Determine the kinetic solubility of your compound in your specific assay buffer to identify the maximum concentration achievable without precipitation.
-
Optimize the Dilution Protocol (Serial Dilution): Avoid a single, large dilution step. Instead, perform a serial dilution. This gradual reduction in DMSO concentration can sometimes prevent the abrupt precipitation of the compound[6].
Recommended Serial Dilution Protocol:
-
Prepare your highest concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution series in 100% DMSO if needed.
-
For the final step, add a small volume of the DMSO stock directly to a larger volume of the pre-warmed (e.g., 37°C) assay buffer while vortexing the buffer. This rapid mixing can help disperse the compound before it has a chance to aggregate and precipitate.
Diagram of Solvent Exchange & Precipitation
Caption: Why compounds "crash out" upon dilution from DMSO into aqueous buffer.
Q4: Could the dihydrochloride salt form be the primary issue with DMSO solubility? Should I consider converting it to the free base?
Answer: Yes, this is a distinct possibility. While the salt form is excellent for aqueous solubility, the free base (neutral form) of an amine is often more soluble in organic solvents. The two hydrochloride molecules add significant ionic character, which may not be as readily stabilized by DMSO compared to water.
Comparing the Salt Form and Free Base:
| Form | Pros | Cons |
| Dihydrochloride Salt | - Generally higher aqueous solubility.- Often more stable as a solid (less prone to oxidation/degradation). | - Can be less soluble in less polar organic solvents like DMSO.- The acidic nature of the HCl can potentially interact with other components or affect compound stability in solution. |
| Free Base | - Typically more soluble in a wider range of organic solvents, including DMSO.- May be required for certain chemical reactions. | - Often has lower aqueous solubility.- Can be less stable as a solid (may be oily or hygroscopic). |
Neutralization to the Free Base: If DMSO solubility remains a critical, unresolved issue, you can neutralize the hydrochloride salt to generate the free base. This should only be done if you are confident in the chemical procedures and have the means to verify the final product. A typical method involves dissolving the salt in an aqueous solution, adding a mild base (e.g., sodium bicarbonate solution) until the pH is basic, and then extracting the free base with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic solvent is then evaporated to yield the free base.
Caution: This is a chemical modification. The purity and concentration of the resulting free base must be re-validated (e.g., by NMR, LC-MS) before use in biological assays.
Q5: How can I ensure my compound is stable after sonication or warming?
Answer: This is a critical quality control step. Before running your full experiment, it is wise to assess the stability of your compound after your dissolution protocol.
-
Baseline Analysis: If possible, run an analytical test (e.g., HPLC-UV, LC-MS) on a freshly prepared solution that dissolved without heating or sonication (if a low-concentration clear solution can be made).
-
Post-Treatment Analysis: Prepare a stock solution using your optimized heating/sonication protocol. Analyze this stock using the same analytical method.
-
Compare Results: Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation. If the profiles are identical, your protocol is likely safe for the compound.
References
-
Di, L., & Kerns, E. H. (2006). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . ACS Medicinal Chemistry Letters. [Link]
- Recovery of amines from by-product chloride salts.
-
Wang, Y., et al. (2018). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) . ResearchGate. [Link]
-
2-(2-(pyridin-2-yl)-1h-imidazol-4-yl)ethan-1-amine dihydrochloride . ChemUniverse. [Link]
-
Dimethyl sulfoxide . Wikipedia. [Link]
-
DMSO Physical Properties . Gaylord Chemical. [Link]
-
Isolation of primary amines as HCL salt problem . Sciencemadness Discussion Board. [Link]
-
How to make a salt of a novel compound? . ResearchGate. [Link]
-
2-(1H-imidazol-2-yl)pyridine . PubChem. [Link]
-
Lipinski, C. A., et al. (2004). Biological assay challenges from compound solubility: strategies for bioassay optimization . PubMed. [Link]
-
Among DMSO and MTT dissolving solution (containing HCl, isopropanol and SDS), which is better in an MTT assay? . ResearchGate. [Link]
-
I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? . ResearchGate. [Link]
-
Dimethyl sulfoxide . American Chemical Society. [Link]
-
What does it mean to use DMSO as a dissolvant in biology experiments? . Biology Stack Exchange. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gchemglobal.com [gchemglobal.com]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing disproportionation of hydrochloride salt in aqueous solution
Welcome to the technical support center for formulation scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrochloride (HCl) salt disproportionation in aqueous environments. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the stability and performance of your active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is hydrochloride salt disproportionation and why is it a major concern?
Disproportionation, in the context of pharmaceutical salts, is the transformation of a soluble, ionized salt form of an API into its less soluble, neutral free base or free acid form.[1] For a hydrochloride salt of a weakly basic drug, this means the protonated amine (R-NH₃⁺Cl⁻) reverts to the neutral amine free base (R-NH₂).
This phenomenon is a critical concern for several reasons:
-
Reduced Bioavailability: Salt forms are often chosen to enhance the aqueous solubility of a drug.[1][2] If the salt disproportionates into the poorly soluble free base in the formulation or during dissolution, the drug's bioavailability can be drastically reduced, compromising its therapeutic efficacy.[3]
-
Product Performance Issues: The precipitation of the free base can lead to physical instability of the formulation, such as crystal growth, changes in viscosity in suspensions, and inconsistent dissolution rates in solid dosage forms.[4]
-
Manufacturing and Stability Challenges: Disproportionation can occur during manufacturing processes like wet granulation or during storage, especially under high humidity and temperature, leading to failed stability batches and shortened product shelf life.[5][6]
Q2: What are the key indicators that my hydrochloride salt is undergoing disproportionation?
Identifying disproportionation early is crucial. Key indicators can be observed both visually and analytically:
-
Visual & Physical Changes:
-
Analytical Evidence:
-
X-Ray Powder Diffraction (XRPD): This is a definitive method to detect the appearance of new crystalline peaks corresponding to the free base and the disappearance of peaks from the initial salt form.[4]
-
Spectroscopy (NIR/Raman): Techniques like Near-Infrared and Raman spectroscopy can monitor the conversion from salt to free base in real-time, even within a solid tablet.[8][9]
-
Dissolution Testing: A slower-than-expected dissolution rate can be an indirect indicator that the more soluble salt has converted to the less soluble free base.[10]
-
Q3: What fundamental factors drive the disproportionation of a hydrochloride salt?
Disproportionation is an equilibrium-driven process governed by the physicochemical properties of the API and its environment.[1] The primary drivers are:
-
pH of the Environment: The most critical factor is the pH of the aqueous solution or the "microenvironment pH" in a solid dosage form.[1][9]
-
pKa of the API: The pKa of the ionizable group (the conjugate acid of the weak base) determines the pH at which the API exists in its ionized versus neutral form.
-
Solubility of Salt and Free Base: The intrinsic solubility of the free base ([B]s) and the solubility product of the salt (Ksp) are key thermodynamic parameters.[9]
These factors are unified in the concept of pHmax , which is the pH at which the solubility of the salt and the free base are equal.[9][11] Above pHmax, the free base is the more stable and less soluble form, making disproportionation favorable. Below pHmax, the salt form is more stable.[1][9]
Troubleshooting Guides: Core Prevention Strategies
This section provides actionable strategies to mitigate the risk of disproportionation during your experiments.
Q4: How can I use pH adjustment to prevent disproportionation?
Controlling the pH is the most direct way to prevent disproportionation. The primary goal is to maintain the pH of the solution or the formulation's microenvironment below the pHmax of the salt.[1]
Strategy: Acidification
By adding a pharmaceutically acceptable acid, you can lower the pH and shift the equilibrium away from the formation of the free base.
-
For Liquid Formulations: Directly adjust the bulk pH of the solution using an acidifier.
-
For Solid Formulations: Incorporate a solid organic acid (an "acidulant") into the formulation. This lowers the microenvironmental pH in the localized aqueous films that form around particles upon exposure to moisture.[5][9]
Table 1: Common Acidifiers for Stabilizing Hydrochloride Salts
| Acidifier | pKa | Aqueous Solubility | Key Considerations |
| Citric Acid | pKa1 = 3.13 | Very High | Widely used, effective at lowering microenvironmental pH.[9] |
| Tartaric Acid | pKa1 = 2.98 | High | Another common and effective choice for pH modulation.[3][12] |
| Maleic Acid | pKa1 = 1.9 | Very High | A strong organic acid useful for APIs with very low pKa.[3] |
Experimental Protocol: pH Adjustment for an Aqueous Suspension
-
Determine pHmax: Calculate the theoretical pHmax using the pKa of your API, the intrinsic solubility of the free base, and the solubility product (Ksp) of the HCl salt.[9]
-
Prepare Suspension: Prepare your aqueous suspension of the HCl salt as intended for your experiment.
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Acid Addition: Slowly titrate a stock solution of a suitable acid (e.g., 1M Citric Acid or dilute HCl) into the suspension while monitoring the pH.
-
Target pH: Adjust the pH to a value at least 1-2 units below the calculated pHmax to ensure a robust stability margin.
-
Stability Monitoring: Store the pH-adjusted suspension under desired conditions and monitor for any signs of precipitation or pH drift over time.
Q5: What is the "common ion effect" and how can it be leveraged to stabilize my formulation?
The common ion effect is a chemical principle described by Le Chatelier's principle.[13][14] For an HCl salt in solution, the dissolution equilibrium is:
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)
By adding another source of the "common ion" (in this case, Cl⁻), the equilibrium is forced to shift to the left, favoring the solid salt form and reducing its solubility.[15] This suppression of dissolution can, in turn, help prevent the conversion to the free base, especially in systems where the salt's solubility is a key factor driving disproportionation.[4][16]
Practical Application:
This strategy is most effective for HCl salts that are only slightly soluble.[17] In practice, this can be achieved by:
-
Using dilute hydrochloric acid as the pH-adjusting agent instead of another acid. This adds an excess of Cl⁻ ions.[16]
-
Including a highly soluble, neutral chloride salt like sodium chloride in the formulation, although this must be carefully evaluated for impacts on other formulation properties.[17]
It is important to note that for highly soluble HCl salts, the common ion effect may be less pronounced.[18]
Caption: Leveraging the Common Ion Effect to Inhibit Disproportionation.
Q6: How do temperature and moisture affect the stability of my hydrochloride salt solution?
Temperature and moisture are significant environmental factors that can accelerate disproportionation.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including disproportionation.[1] They can also affect the pKa of the drug and the solubilities of the salt and free base, potentially lowering the pHmax and increasing the risk.
-
Moisture/Humidity: Disproportionation is a solution-mediated process. Even in solid-state formulations, it occurs within localized aqueous microenvironments created by adsorbed moisture.[1]
Advanced Topics & Experimental Protocols
Q7: Which excipients are known to promote disproportionation, and what are safer alternatives?
Excipient choice is paramount, as some common excipients can create an alkaline microenvironment that raises the local pH above pHmax, inducing disproportionation.[1]
Problematic Excipients: The most common culprits are basic or carboxylate-containing excipients, which can act as proton acceptors.[8]
Table 2: Problematic Excipients and Safer Alternatives
| Problematic Excipient | Mechanism of Disproportionation | Safer Alternative(s) |
| Magnesium Stearate | Highly deleterious; creates an alkaline microenvironment and can form a deliquescent salt (MgCl₂), attracting more water.[8] | Stearic Acid, Sodium Stearyl Fumarate (use with caution), Glyceryl Behenate |
| Sodium Croscarmellose | Carboxylate groups can accept protons, raising the microenvironmental pH.[8] | Crospovidone, Low-substituted Hydroxypropyl Cellulose (L-HPC) |
| Sodium Starch Glycolate | Similar to sodium croscarmellose, contains carboxylate groups. | Crospovidone, Pregelatinized Starch |
Q8: Can you provide a step-by-step protocol for screening excipient compatibility to avoid disproportionation?
A binary compact stress study is a reliable method to screen for problematic excipients early in development.
Protocol: Binary Compact Stress Study
-
Preparation: Prepare binary mixtures of your API HCl salt and a single excipient (e.g., a 1:1 w/w ratio). Gently blend using a mortar and pestle.
-
Compaction: Compress the binary mixtures into small compacts or tablets using a hydraulic press. Create a control compact of the pure API salt.
-
Stressing: Place the compacts in open dishes within stability chambers under accelerated conditions (e.g., 40°C / 75% Relative Humidity).[8]
-
Timepoints: Pull samples at predetermined timepoints (e.g., Day 0, Day 7, Day 14, Day 28).
-
Analysis: Analyze the samples at each timepoint using a phase-sensitive technique like XRPD or a quantitative spectroscopic method like NIR.
-
Evaluation: Compare the analytical results of the binary compacts to the pure API control. The appearance of free base peaks (in XRPD) or a quantifiable conversion (via spectroscopy) indicates an incompatibility that promotes disproportionation.[8]
Caption: Workflow for Excipient Compatibility Screening via Stress Study.
Q9: What analytical techniques are best for detecting and quantifying disproportionation?
A multi-faceted approach using several analytical techniques provides the most comprehensive understanding of disproportionation.
-
X-Ray Powder Diffraction (XRPD): The gold standard for identifying the solid-state form of the material. It can qualitatively and quantitatively distinguish between the crystalline salt and the crystalline free base.[4][19]
-
In-situ Raman Imaging: A powerful technique that can visualize the conversion of salt to free base on the surface of a dissolving tablet in real-time, providing critical information on the influence of excipients.[9]
-
Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive technique that can be used to quantify the amount of free base that has formed in a solid mixture.[8]
-
Solid-State NMR (ssNMR): Provides detailed structural information and can be used to detect and quantify different solid forms in a mixture, even in complex formulations.[4]
-
Differential Scanning Calorimetry (DSC): Can be used to detect the melting endotherm of the free base if it has formed in a sample, though it is less sensitive for quantification than other methods.[21]
References
- 1. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. EP2765855A1 - Pharmaceutical compositions that inhibit disproportionation - Google Patents [patents.google.com]
- 4. DSpace [helda.helsinki.fi]
- 5. Crystalline solid dispersion-a strategy to slowdown salt disproportionation in solid state formulations during storage and wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. Common-ion effect - Wikipedia [en.wikipedia.org]
- 14. jackwestin.com [jackwestin.com]
- 15. jchemlett.com [jchemlett.com]
- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Pyridine-Based Compounds
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the off-target effects of pyridine-based compounds. This resource is designed to move beyond simple protocols and offer a deeper understanding of the underlying mechanisms, enabling you to design more specific and effective therapeutics.
Introduction: The Double-Edged Sword of the Pyridine Ring
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its synthetic tractability. However, its inherent electronic properties, particularly its basicity and planar structure, can also lead to unintended interactions with various biological targets, resulting in off-target effects and potential toxicity. Understanding these liabilities is the first step toward rationally designing safer compounds.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common challenges encountered in the laboratory when working with pyridine-containing molecules.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
Q1: What makes the pyridine scaffold prone to off-target effects?
A1: The off-target liability of the pyridine ring stems from several key physicochemical properties:
-
Basicity and pKa: The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2), meaning it can be protonated at physiological pH. This positive charge can lead to promiscuous electrostatic interactions with negatively charged pockets in off-target proteins, such as the acidic residues in the hERG potassium channel, a common source of cardiotoxicity.
-
Aromatic and π-Stacking Interactions: The planar, aromatic nature of the pyridine ring facilitates π-π stacking interactions. While critical for on-target binding, this property can also mediate binding to unintended targets with complementary aromatic residues, such as kinases or enzymes with flat active sites.
-
Metabolic Liabilities: Pyridine rings can be substrates for various metabolic enzymes, particularly Cytochrome P450s (CYPs). Metabolism can lead to the formation of reactive intermediates, such as N-oxides or pyridones, which may be toxic or have their own off-target pharmacology. For example, oxidation of the pyridine ring can sometimes lead to the formation of reactive species that cause mechanism-based inhibition of CYPs.
Q2: My pyridine-based kinase inhibitor is showing unexpected cytotoxicity in cell-based assays. What are the likely off-target culprits?
A2: While kinase promiscuity is a possibility, several other off-target classes are frequently implicated for pyridine-containing compounds.
-
hERG Channel Inhibition: As mentioned, this is a primary concern. The protonated pyridine can bind to key residues (e.g., F656) in the inner pore of the hERG channel, leading to blockade and potentially fatal arrhythmias (Torsades de Pointes).
-
Phospholipidosis: The cationic amphiphilic nature of many pyridine-based drugs (a hydrophobic scaffold with a basic, protonatable nitrogen) can lead to their accumulation in lysosomes, causing phospholipidosis. This is a known cellular toxicity mechanism.
-
Cytochrome P450 (CYP) Inhibition: The pyridine nitrogen can coordinate with the heme iron in the active site of CYP enzymes, leading to potent inhibition. This can cause drug-drug interactions and alter the metabolism of the compound itself or co-administered drugs.
-
Off-Target Kinase Inhibition: The pyridine ring is a common feature in many "hinge-binding" motifs for kinase inhibitors. Minor conformational changes can allow it to fit into the ATP-binding pocket of unintended kinases.
The following diagram illustrates a logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Exploiting gatekeeper residue differences for kinase selectivity.
References
-
Title: The pyridine ring in drug design: a perspective. Source: Future Medicinal Chemistry URL: [Link]
-
Title: Cationic Amphiphilic Drugs and the Induction of Phospholipidosis. Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: hERG Blockade by Common Therapeutic Agents: Novel Insights and Dominant Mechanisms. Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Mechanisms of Cytochrome P450 Inhibition. Source: Annual Review of Pharmacology and Toxicology URL: [Link]
Technical Support Center: Stability of Novel Hydrochloride Salt Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides expert guidance on troubleshooting and enhancing the stability of novel hydrochloride (HCl) salt compounds. The following question-and-answer guide is designed to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Assessment of Stability
Question 1: My novel HCl salt is showing signs of degradation. What are the first steps I should take to investigate the instability?
Answer:
When a new hydrochloride salt exhibits instability, a systematic approach is crucial to identify the root cause. The initial steps should focus on characterizing the nature of the degradation and identifying the contributing factors.
Initial Troubleshooting Steps:
-
Forced Degradation (Stress) Studies: The first line of investigation is to perform forced degradation studies.[1][2] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation. The goal is to understand the compound's intrinsic stability and identify potential degradation pathways.[1][2]
-
Characterize Degradants: It is essential to identify the structure of the degradation products. This information provides critical clues about the degradation mechanism.
-
Evaluate Environmental Factors: Assess the impact of key environmental factors on stability, including:
dot
Caption: Initial workflow for investigating HCl salt instability.
Understanding and Mitigating Disproportionation
Question 2: I suspect my HCl salt is converting back to its free base form (disproportionation). How can I confirm this, and what are the primary causes?
Answer:
Disproportionation is a common stability issue for salts of weakly basic drugs, where the salt reverts to its less soluble free base form.[5][6][7] This can significantly impact bioavailability.
Confirmation of Disproportionation:
-
Solid-State Analysis: Techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can detect the presence of the free base crystalline form alongside the salt form.[5][8][9]
Primary Causes of Disproportionation:
-
Microenvironmental pH: The pH in the immediate vicinity of the drug particles is a critical factor.[10][11][12][13] If the microenvironmental pH rises above the salt's pH of maximum solubility (pHmax), the free base becomes the more stable form.[10][14]
-
Excipient Interactions: Certain excipients can increase the microenvironmental pH, promoting disproportionation.[7][13][15] For example, basic excipients can abstract the proton from the drug molecule.
-
Moisture: Water can act as a medium for the dissociation of the salt and facilitate the conversion to the free base.[3][12]
-
Volatility of HCl: The loss of hydrogen chloride gas from the salt can also drive the equilibrium towards the free base.[5][8]
dot
Sources
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. snscourseware.org [snscourseware.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. database.ich.org [database.ich.org]
- 5. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. conservancy.umn.edu [conservancy.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Organic Hydrochloride Salts
Welcome to the technical support center for the purification of organic hydrochloride salts. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity hydrochloride salts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions that form the basis of purifying organic hydrochloride salts.
Q1: Why is the purification of an organic hydrochloride salt a critical step?
A: Purification is paramount for ensuring the identity, safety, and efficacy of a compound, particularly in drug development. The process removes residual starting materials, byproducts, and other contaminants that can interfere with biological assays, affect stability, and pose toxicological risks.[1] Crystallization of the salt form is a highly effective method for purging impurities, as the ordered structure of a crystal lattice selectively excludes molecules that do not fit.[2] For active pharmaceutical ingredients (APIs), achieving a high degree of purity is a stringent regulatory requirement.
Q2: What are the primary methods for purifying organic hydrochloride salts?
A: The most common and effective techniques include:
-
Recrystallization: The gold standard for crystalline solids. It involves dissolving the crude salt in a hot solvent and allowing it to cool, whereupon the purified salt crystallizes out, leaving impurities in the solution.[3]
-
Precipitation/Anti-Solvent Addition: This involves dissolving the salt in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to reduce its solubility and induce precipitation.[3] For example, a salt soluble in ethanol can often be crashed out by adding diethyl ether.[4]
-
Solvent Washing/Trituration: This involves washing or suspending the solid salt in a solvent that dissolves impurities but not the salt itself. This is a simple but often effective method for removing non-polar impurities from a polar salt.[4]
-
pH-Based Purification: This is an indirect method where the hydrochloride salt is neutralized back to the free base, which is then purified by extraction or chromatography. The purified base is then converted back into the hydrochloride salt.[4][5]
Q3: How do I select the best recrystallization solvent for my hydrochloride salt?
A: The ideal solvent is one in which your compound has high solubility at an elevated temperature but low solubility at room temperature or below.[6] Key considerations include:
-
Polarity: Hydrochloride salts are ionic and generally require polar solvents. Alcohols like ethanol and isopropanol are common choices.[4] Absolute ethanol is often a poor choice as many HCl salts are too soluble in it, whereas 2-propanol is frequently preferred.[4]
-
Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be highly effective. The crude salt is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is added dropwise to the hot solution until turbidity appears. Common pairs include ethanol/diethyl ether, methanol/ethyl acetate, or DCM/EtOAc.[4][7]
-
Reactivity: The solvent must be inert and not react with your compound.
The following diagram illustrates a general logic for solvent selection.
Caption: A decision tree for selecting a suitable recrystallization solvent system.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of organic hydrochloride salts.
Q4: My compound "oils out" during recrystallization instead of forming crystals. Why is this happening and what can I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This happens when the melting point of your compound (often lowered by the presence of impurities) is below the temperature of the solution at the point of saturation.[8][9] The resulting oil is often a good solvent for impurities, trapping them upon solidification and defeating the purpose of the purification.[10]
Causality & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| High Impurity Level | Significant impurities can dramatically depress the melting point of your compound, causing it to liquefy before it can crystallize.[8][9] | 1. Pre-Purification: Attempt a simple wash/trituration of the crude solid with a solvent like ether or ethyl acetate to remove some impurities before recrystallization.[4] 2. Charcoal Treatment: If impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them.[11] |
| Inappropriate Solvent | The solvent system may be too non-polar, or the rate of cooling may be too rapid, leading to a high degree of supersaturation at a temperature above the compound's melting point.[9] | 1. Add More "Good" Solvent: Re-heat the mixture and add more of the primary (more soluble) solvent to lower the saturation point to a cooler temperature.[8] 2. Slow Down Cooling: Allow the solution to cool to room temperature slowly, then move it to a refrigerator. Avoid crashing the solution in an ice bath immediately.[6] 3. Change Solvents: Switch to a more polar or higher-boiling solvent system. |
| Kinetically Hindered Nucleation | Crystal formation requires an initial nucleation event. If this is slow, the solution can become highly supersaturated and oil out.[10] | 1. Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.[11] 2. Seed Crystals: Add a tiny, pure crystal of the desired compound to the cooled, supersaturated solution to initiate crystallization.[10] |
The following workflow can help diagnose and solve issues related to oiling out.
Caption: A troubleshooting workflow for when a compound oils out during recrystallization.
Q5: My recovery after recrystallization is extremely low. What went wrong?
A: A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor.
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause. The salt will have some solubility even in the cold solvent, and excess volume will retain more of your product.[11]
-
Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.
-
-
Inappropriate Solvent Choice: The salt may be too soluble in your chosen solvent, even at low temperatures.
-
Solution: Re-evaluate your solvent system. Try a solvent in which the salt is less soluble, or use an anti-solvent to reduce its solubility.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Solution: Ensure the funnel and receiving flask are pre-heated before hot filtration. Use fluted filter paper for a faster filtration rate.
-
-
Incomplete Reaction: If the low yield is based on theoretical calculations, the preceding reaction may not have gone to completion.[8]
-
Solution: Analyze the crude material before purification to assess the initial purity and mass.
-
Q6: I formed my salt using aqueous HCl and now I can't get rid of inorganic salts (e.g., NaCl). How do I remove them?
A: This is a common issue when a reaction workup involves a brine wash or neutralization before salt formation with aqueous HCl.[5] Since inorganic salts are typically insoluble in organic solvents, you can exploit this property.
Solution Protocol:
-
Evaporate the initial solvents (e.g., water/THF mixture) completely.
-
Add an anhydrous organic solvent in which your hydrochloride salt is soluble, but NaCl is not (e.g., isopropanol, ethanol).
-
Stir or sonicate the suspension thoroughly to dissolve your organic salt.
-
Filter the mixture to remove the insoluble inorganic salt.
-
The filtrate now contains your purified organic hydrochloride salt, which can be recovered by evaporation or by precipitation with an anti-solvent.
Alternatively, you can revert to the free base, perform an aqueous workup to remove the water-soluble inorganic salts, and then re-precipitate the hydrochloride salt using an anhydrous HCl source.[5]
Q7: I'm having trouble precipitating my hydrochloride salt. It remains an oil or stays in solution. What should I try?
A: This often happens when the salt is hygroscopic or highly soluble in the reaction solvent.[12] Using aqueous HCl can exacerbate this problem due to the high solubility of many HCl salts in water.[13]
Causality & Solutions:
-
Water Presence: Water from aqueous HCl can prevent precipitation.[13][14]
-
Solution: Use an anhydrous source of HCl. Common choices include commercially available solutions of HCl in diethyl ether, dioxane, or isopropanol.[4] Alternatively, HCl gas can be bubbled through a solution of the free base, or generated in situ by adding acetyl chloride to an alcohol like ethanol.[12]
-
-
High Solubility: The salt may be very soluble in the chosen solvent.
-
Hygroscopic Nature: The salt may be absorbing moisture from the air and turning into a "goo".[12]
-
Solution: Perform the precipitation and filtration under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. If the HCl salt is consistently problematic, consider forming a salt with a different acid, such as methanesulfonic acid, which may yield a more crystalline and less hygroscopic solid.[12]
-
Section 3: Key Experimental Protocols
Protocol 1: General Recrystallization of a Hydrochloride Salt
This protocol outlines the standard procedure for purifying a solid hydrochloride salt.
-
Solvent Selection: Choose an appropriate solvent or solvent system based on small-scale solubility tests (see Section 1).
-
Dissolution: Place the crude salt in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.[11]
-
Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step prevents the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Large, high-purity crystals are favored by slow cooling.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.
Protocol 2: Salt Formation and Precipitation with Anhydrous HCl
This protocol is for forming and isolating the hydrochloride salt from the free base.
-
Dissolution: Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[15]
-
Acidification: While stirring, add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether) dropwise.[15] The hydrochloride salt will often begin to precipitate immediately, causing the solution to become cloudy. Continue adding the HCl solution until no further precipitation is observed or the solution is acidic (test with pH paper).
-
Precipitation: Stir the resulting suspension at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation. If the salt is highly soluble, adding an anti-solvent or concentrating the solution may be necessary.
-
Isolation & Washing: Collect the solid salt by vacuum filtration. Wash the filter cake with fresh, cold anhydrous solvent (e.g., diethyl ether) to remove any excess HCl and unreacted starting material.[15]
-
Drying: Dry the pure hydrochloride salt under high vacuum.
Section 4: Characterization and Purity Confirmation
After purification, it is essential to confirm the identity and purity of the hydrochloride salt. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.[15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups and confirm salt formation.[16]
-
Differential Scanning Calorimetry (DSC): To determine the melting point, which is a key indicator of purity.[16]
-
Powder X-Ray Diffraction (PXRD): To characterize the crystalline form of the salt.[16]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.[17]
References
-
Purification of organic hydrochloride salt? - ResearchGate. (2017). Available at: [Link]
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Available at: [Link]
- US20100204470A1 - Method for salt preparation - Google Patents. (n.d.).
-
Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (2018). Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]
-
Oiling Out in Crystallization - Mettler Toledo. (n.d.). Available at: [Link]
- US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents. (n.d.).
-
Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Available at: [Link]
-
Finding the best solvent for recrystallisation student sheet. (n.d.). Available at: [Link]
-
recrystallization.pdf. (n.d.). Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available at: [Link]
-
Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. (n.d.). Available at: [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (2022). Available at: [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Available at: [Link]
-
Isolation of primary amines as HCL salt problem - Sciencemadness. (2006). Available at: [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018). Available at: [Link]
-
Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. (2019). Available at: [Link]
-
(PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (n.d.). Available at: [Link]
- CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents. (n.d.).
-
How can I purify HCl salt of a compound which has an isocyanate group? - ResearchGate. (2013). Available at: [Link]
- Method for removing salt from hydrochloride-1-amido glycolyurea - Google Patents. (n.d.).
-
HCL SALT - Chromatography Forum. (2007). Available at: [Link]
-
PRECIPITATION OF IMPURITIES FROM BRINE. (n.d.). Available at: [Link]
-
Salt Preparation | Precipitation (Tutorial) - YouTube. (2020). Available at: [Link]
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. (2021). Available at: [Link]
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri - Taylor & Francis eBooks. (n.d.). Available at: [Link]
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC - NIH. (2023). Available at: [Link]
-
Molecules | Free Full-Text | Organic Salts of Pharmaceutical Impurity p-Aminophenol - MDPI. (2020). Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. reddit.com [reddit.com]
- 13. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing storage conditions for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Technical Support Center: 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Guide ID: T56624-07-8 Last Updated: January 2, 2026
Welcome to the technical support guide for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 56624-07-8). This document provides essential guidance on the optimal storage, handling, and troubleshooting for this compound to ensure its stability, purity, and performance in your research. As a dihydrochloride salt containing amine, pyridine, and imidazole moieties, this compound requires specific conditions to prevent degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day handling and storage of the compound.
Q1: What are the ideal storage conditions for the solid compound?
A: The solid compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1][2] The key is to maintain a dry, cool environment. The dihydrochloride salt form makes the compound hygroscopic, meaning it readily absorbs moisture from the air, which can lead to hydrolysis and degradation.[3][4]
Q2: How should I store the compound once it's dissolved in a solvent?
A: Solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Always use airtight containers to prevent solvent evaporation and moisture ingress. The choice of solvent is critical and should be validated for your specific application; ensure the solvent is anhydrous to minimize hydrolysis.
Q3: Is this compound sensitive to light?
Q4: What are the visible signs of compound degradation?
A: The pure compound is a light yellow to yellow solid.[2] Any significant change in color (e.g., darkening to brown), or changes in physical state such as clumping, deliquescence (becoming liquid), or poor solubility in a previously effective solvent, may indicate degradation due to moisture absorption or other decomposition pathways.[7][8]
Q5: Why is it important to handle this compound in a controlled environment?
A: Due to its hygroscopic nature, exposure to ambient, humid air should be minimized.[3][4][7] Weighing and aliquoting should be performed as quickly as possible, ideally in a glove box with a controlled inert atmosphere (e.g., argon or nitrogen) or a glove bag.[8][9] If a controlled environment is unavailable, work in an area with low relative humidity (<60%) and immediately reseal the container.[4][7]
Section 2: Storage Parameter Summary
For optimal stability, adhere to the conditions outlined in the table below.
| Parameter | Solid Compound | In Solvent | Rationale & Justification |
| Temperature | 4°C[1][2] | -20°C (1 month) or -80°C (6 months)[1][2] | Reduces the rate of chemical degradation. Storing at temperatures below 30°C is a general guideline for amines to maintain stability.[3] |
| Atmosphere | Sealed, away from moisture.[1][2] | Tightly sealed vial. | The compound is a hygroscopic salt.[3][4] Moisture can cause hydrolysis and physical changes, compromising sample integrity.[8] |
| Light | Store in an opaque/amber vial. | Store in an opaque/amber vial. | Pyridine and imidazole rings can be susceptible to photodegradation.[4][5] Protection from light prevents potential photochemical reactions. |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE).[3] | Tightly sealed, compatible material. | Prevents contamination and exposure to air and moisture, preserving compound quality.[3] |
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My compound has turned into a sticky or gummy solid. What happened and can I still use it?
A: This is a classic sign of moisture absorption (hygroscopy). The dihydrochloride salt has a strong affinity for water. The compound's purity is likely compromised.
-
Causality: When the container is opened in a humid environment or not sealed properly, the salt absorbs atmospheric water, causing it to deliquesce.
-
Troubleshooting Protocol:
-
Do not use for sensitive quantitative assays. The water content will alter the effective concentration.
-
You may attempt to dry the material under high vacuum for several hours. However, this may not remove all bound water.
-
Validation: Before use, perform a simple solubility test. If it fails to dissolve in a solvent it was previously soluble in, it has likely degraded. For critical applications, purity should be re-assessed by an analytical method (e.g., NMR, LC-MS). The Certificate of Analysis (CoA) for this compound indicates purity is determined by ¹H NMR.[2]
-
Q: My experimental results are inconsistent. Could storage be the cause?
A: Yes, absolutely. Improper storage is a common source of experimental variability.
-
Causality:
-
Degradation: If stored improperly (e.g., at room temperature, exposed to light or moisture), the compound can degrade, reducing its effective concentration and producing impurities that may interfere with your assay.
-
Moisture Absorption: If the solid has absorbed water, the weight you measure is not purely the active compound, leading to lower-than-expected concentrations in your solutions.
-
-
Troubleshooting Workflow:
-
Review the storage history of the compound. Was it consistently stored at 4°C and protected from light and moisture?
-
Procure a new, unopened vial of the compound and run a side-by-side comparison experiment against your current stock.
-
Implement a strict aliquoting protocol to avoid contaminating the main stock.
-
Q: I left a solution of the compound on the benchtop overnight. Is it still good?
A: It is not recommended to use this solution.
-
Causality: Leaving the solution at room temperature accelerates degradation. Furthermore, exposure to ambient light can induce photochemical reactions.[4]
-
Recommendation: For reliable and reproducible results, always prepare fresh solutions for your experiments or store them under the recommended conditions (-20°C or -80°C).[1][2] Discard solutions that have been left at room temperature for extended periods.
Section 4: Key Experimental Protocols
Protocol 1: Initial Receipt and Handling of Solid Compound
-
Inspect: Upon receipt, verify that the container seal is intact. Note the compound's appearance (light yellow to yellow solid).[2]
-
Equilibrate: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold compound.
-
Work Quickly: In a low-humidity environment (or glove box), weigh the desired amount of compound quickly.[7]
-
Seal Tightly: Immediately and securely seal the main container. Consider flushing the headspace with an inert gas like argon or nitrogen before sealing.
-
Store Properly: Return the main container to 4°C storage, protected from light.[1][2]
Protocol 2: Aliquoting Strategy for Long-Term Use
To preserve the integrity of your main stock, aliquoting is strongly recommended.
-
Prepare Aliquots: Based on your typical experimental needs, calculate the amount required per experiment and weigh it into separate, smaller, opaque vials.
-
Inert Atmosphere: Perform this process under an inert atmosphere if possible to minimize exposure to air and moisture.[8]
-
Label Clearly: Label each aliquot vial with the compound name, concentration (if in solution), and date of preparation.
-
Store Aliquots: Store the individual solid aliquots at 4°C or dissolved aliquots at -80°C. This ensures the main stock remains unopened and pristine.
Visual Workflow: Storage & Handling Decision Tree
// Node Definitions receive [label="Receive Compound\n(CAS: 56624-07-8)", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate to Room Temp\n(Crucial Step!)", fillcolor="#FBBC05", fontcolor="#202124"]; open_env [label="Open in Controlled Env?\n(Low Humidity / Glove Box)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh_fast [label="Work Quickly\nWeigh desired amount", fillcolor="#FFFFFF", fontcolor="#202124"]; aliquot [label="Aliquot for Future Use?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_aliquots [label="Prepare Single-Use Aliquots", fillcolor="#34A853", fontcolor="#FFFFFF"]; seal_main [label="Tightly Seal Main Stock\n(Flush with N2/Ar if possible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; store_main [label="Store Main Stock\n4°C, Dark", fillcolor="#5F6368", fontcolor="#FFFFFF"]; store_aliquots [label="Store Aliquots\n4°C, Dark", fillcolor="#5F6368", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in\nAnhydrous Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; use_now [label="Use Immediately\nin Experiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; store_solution [label="Store Solution Aliquot", fillcolor="#FBBC05", fontcolor="#202124"]; storage_temp [label="Short or Long Term?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; store_20 [label="Store at -20°C\n(≤ 1 month)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; store_80 [label="Store at -80°C\n(≤ 6 months)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges receive -> equilibrate; equilibrate -> open_env; open_env -> weigh_fast [label=" Yes/No\n(Minimize exposure)"]; weigh_fast -> aliquot; aliquot -> prep_aliquots [label=" Yes"]; aliquot -> seal_main [label=" No"]; prep_aliquots -> seal_main; prep_aliquots -> store_aliquots; seal_main -> store_main; weigh_fast -> dissolve; dissolve -> use_now; dissolve -> store_solution; store_solution -> storage_temp; storage_temp -> store_20 [label=" Short"]; storage_temp -> store_80 [label=" Long"]; }
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. additive-chem.com [additive-chem.com]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-driven CO 2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01561H [pubs.rsc.org]
- 7. tutorchase.com [tutorchase.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride and Known Histamine H2 Receptor Antagonists
This guide provides a comprehensive comparison of the potential efficacy of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride with well-established histamine H2 receptor antagonists such as cimetidine, ranitidine, and famotidine. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of the Histamine H2 Receptor in Gastric Acid Secretion
The histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) family, plays a pivotal role in the regulation of gastric acid secretion.[1][2] Located on the basolateral membrane of parietal cells in the stomach lining, its activation by histamine triggers a signaling cascade that results in the secretion of hydrochloric acid.[2][3][4] This process is a key physiological response to food intake, but its overactivity can lead to pathological conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[3][4]
The binding of histamine to the H2 receptor activates adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[5][6][7] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell.[5][6] This proton pump is the final effector in the secretion of H+ ions into the gastric lumen.[5]
Overview of a Potential New Inhibitor and Established Comparators
This guide evaluates the potential of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride as a histamine H2 receptor antagonist. While this compound is currently documented as a drug intermediate for the synthesis of various active compounds[8], its structural features, specifically the presence of imidazole and pyridine moieties, suggest a potential interaction with the histamine H2 receptor.
For the purpose of this comparative analysis, we will benchmark this compound against three well-characterized histamine H2 receptor antagonists:
-
Cimetidine: The prototypical H2 antagonist, known for its competitive inhibition of the H2 receptor.[3][4][9]
-
Ranitidine: A second-generation H2 antagonist developed to have a more favorable side-effect profile and higher potency than cimetidine.[3][5][10][11]
-
Famotidine: A highly potent and selective H2 receptor antagonist.[7][12][13][14]
Mechanism of Action: A Comparative Analysis
The established H2 receptor antagonists—cimetidine, ranitidine, and famotidine—all function as competitive antagonists or inverse agonists at the histamine H2 receptor.[3][11][12] They bind reversibly to the H2 receptor on parietal cells, thereby preventing histamine from binding and initiating the acid secretion cascade.[4][5][7][15]
Hypothesized Mechanism of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride:
Based on its chemical structure, it is hypothesized that 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride also acts as a competitive antagonist at the histamine H2 receptor. The imidazole ring is a key feature in histamine and many H2 antagonists, suggesting a potential for binding to the same receptor.
Below is a diagram illustrating the histamine H2 receptor signaling pathway and the proposed point of inhibition for these compounds.
Caption: Histamine H2 receptor signaling pathway and point of inhibition.
Comparative Efficacy: An Experimental Approach
As no public data on the efficacy of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride exists, this section outlines a robust experimental plan to determine its efficacy relative to known inhibitors.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the histamine H2 receptor and compare it to that of cimetidine, ranitidine, and famotidine.
-
Rationale: This assay directly measures the ability of a compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line stably expressing the human histamine H2 receptor (e.g., HEK-293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H2 antagonist (e.g., [3H]-tiotidine) and varying concentrations of the unlabeled test compound or known inhibitors.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then the Ki using the Cheng-Prusoff equation.
2. Functional Assay: cAMP Accumulation Assay
-
Objective: To assess the functional antagonism of the test compound by measuring its ability to inhibit histamine-induced cAMP production.
-
Rationale: This assay determines whether the binding of the test compound to the H2 receptor translates into a functional blockade of the downstream signaling pathway.
Experimental Protocol:
-
Cell Culture: Culture cells expressing the human H2 receptor (e.g., HEK-293) in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound or known inhibitors in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulation: Stimulate the cells with a fixed concentration of histamine (e.g., the EC80 concentration).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of histamine-stimulated cAMP production.
Data Presentation: A Comparative Table of Potential Outcomes
The following table summarizes the expected data points from the proposed in vitro assays, allowing for a direct comparison of the test compound with established inhibitors.
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | To be determined | To be determined |
| Cimetidine | Reported values | Reported values |
| Ranitidine | Reported values | Reported values |
| Famotidine | Reported values | Reported values |
Note: Reported values for known inhibitors will be sourced from peer-reviewed literature to serve as benchmarks.
Experimental Workflow Diagram
The following diagram outlines the proposed experimental workflow for evaluating the efficacy of the test compound.
Caption: Proposed experimental workflow for efficacy comparison.
Conclusion
While 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is currently classified as a drug intermediate, its chemical structure warrants investigation into its potential as a histamine H2 receptor antagonist. The experimental framework detailed in this guide provides a scientifically rigorous approach to determine its binding affinity and functional efficacy in comparison to established drugs like cimetidine, ranitidine, and famotidine. The results of these proposed studies would provide the necessary data to ascertain its potential as a novel therapeutic agent for acid-related gastrointestinal disorders.
References
-
H2 receptor antagonist - Wikipedia.
-
Ranitidine: Mechanism of Action Explained. Scribd.
-
Ranitidine Hydrochloride 300mg Tablet: Clinical Overview. GlobalRx.
-
Ranitidine - Wikipedia.
-
Cimetidine - StatPearls - NCBI Bookshelf. NIH.
-
Cimetidine - Wikipedia.
-
What is the mechanism of Ranitidine Hydrochloride? - Patsnap Synapse.
-
What is the mechanism of Cimetidine? - Patsnap Synapse.
-
How Does PEPCID® Work? | Famotidine Mechanism of Action.
-
Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
-
Famotidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
-
Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed.
-
What is the mechanism of Famotidine? - Patsnap Synapse.
-
What is famotidine? - Dr.Oracle.
-
Famotidine - StatPearls - NCBI Bookshelf. NIH.
-
Physiological implications of biased signaling at histamine H2 receptors - Frontiers.
-
H2 blockers: Types, uses, and side effects - Medical News Today.
-
What is cimetidine (histamine H2-receptor antagonist)? - Dr.Oracle.
-
Distinct roles of histamine H1-and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - UTMB Research Experts.
-
H2 Blockers - StatPearls - NCBI Bookshelf. NIH.
-
Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PubMed Central.
-
Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf. NIH.
-
The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed.
-
H2 Blockers: What They Are, Conditions Treated & Side Effects - Cleveland Clinic.
-
cimetidine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
-
Multiple signaling pathways of histamine H2 receptors - PubMed.
-
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | Drug Intermediate - MedchemExpress.com.
-
1H-imidazol-4-yl)ethan-1-amine dihydrochloride - Product Data Sheet.
-
Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed.
-
Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed.
-
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride | 药物中间体| MCE.
-
A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed.
-
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride-COA-30401-MedChemExpress.
-
2-(2-(pyridin-2-yl)-1h-imidazol-4-yl)ethan-1-amine dihydrochloride - ChemUniverse.
-
A study of antagonist affinities for the human histamine H2 receptor - Semantic Scholar.
-
2-(1H-imidazol-2-yl)pyridine - TargetMol.
-
2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed.
-
2-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride|BLD Pharm.
-
2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride AldrichCPR | Sigma-Aldrich.
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central.
-
51-45-6|2-(1H-Imidazol-4-yl)ethan-1-amine - BLDpharm.
-
5739-10-6 | Product Name : 2-(1H-Imidazol-1-yl)ethanamine (BSC) | Pharmaffiliates.
Sources
- 1. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 2. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. What is the mechanism of Cimetidine? [synapse.patsnap.com]
- 7. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cimetidine - Wikipedia [en.wikipedia.org]
- 10. Articles [globalrx.com]
- 11. Ranitidine - Wikipedia [en.wikipedia.org]
- 12. Famotidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. droracle.ai [droracle.ai]
- 14. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Researcher's Guide to Validating Novel Chemical Probes for Target Engagement
The Imperative of Target Engagement Validation
A chemical probe is a tool designed to selectively interact with a specific biological target, thereby enabling the study of its function. Unlike a drug, which is optimized for a clinical outcome, a probe's primary purpose is to answer a biological question. Therefore, demonstrating that a probe directly and specifically binds to its intended target within a relevant biological context—a concept known as target engagement—is the cornerstone of its validation.[4][5][6] Without unequivocal proof of target engagement, any observed biological effect cannot be confidently attributed to the modulation of the intended target.
This guide will compare and contrast several state-of-the-art techniques for confirming target engagement, categorized by their underlying principles: biophysical, chemoproteomic, and functional approaches.
Core Principles of Chemical Probe Validation
A high-quality chemical probe should meet several key criteria, as recommended by organizations like the Structural Genomics Consortium (SGC).[2] These principles form the basis of our comparative guide:
-
Potency: The probe should exhibit high affinity for its target, typically with an in vitro half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of less than 100 nM.[2][3]
-
Selectivity: The probe must be highly selective for its intended target over other related proteins, ideally demonstrating a greater than 30-fold selectivity margin.[2][3]
-
Cellular Activity: The probe must be cell-permeable and demonstrate on-target activity in a cellular context at a concentration of less than 1 µM.[2][7]
-
Demonstrated Target Engagement: Direct evidence of the probe binding to its target in cells is crucial.[4][6]
-
Use of a Negative Control: A structurally similar but inactive analog of the probe should be used to differentiate on-target from off-target or non-specific effects.[8][9]
Comparative Analysis of Target Engagement Assays
The validation of a novel chemical probe requires a multi-faceted approach, employing orthogonal assays to build a comprehensive and convincing body of evidence. Below, we compare key methodologies, highlighting their strengths, limitations, and the specific questions they address.
Biophysical Methods: Direct Measurement of Binding
Biophysical assays provide direct, quantitative evidence of a probe's interaction with its purified target protein. These methods are fundamental for establishing the intrinsic affinity and thermodynamics of the binding event.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11]
-
Principle: A solution of the chemical probe is titrated into a solution containing the target protein. The resulting heat change is measured and used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]
-
Strengths: Label-free, in-solution measurement that provides a complete thermodynamic signature of the interaction.[10][11]
-
Limitations: Requires relatively large amounts of pure, soluble protein and can be sensitive to buffer mismatches.[10]
SPR is an optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[12][13]
-
Principle: The target protein is immobilized on a sensor chip. A solution of the chemical probe is flowed over the surface, and the change in the SPR signal is monitored in real-time to determine association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[13]
-
Strengths: High sensitivity, real-time kinetics, and requires smaller amounts of protein compared to ITC.[12][13]
-
Limitations: Requires immobilization of the target protein, which can potentially alter its conformation and binding properties. Non-specific binding to the sensor surface can be a concern.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Measurement | In-solution | Surface-based |
| Key Outputs | Kd, Stoichiometry (n), ΔH, ΔS | ka, kd, Kd |
| Labeling | Label-free | Label-free |
| Protein Req. | High (µM concentration, mL volume) | Low (ng to µg immobilized) |
| Throughput | Low | Medium to High |
| Primary Use | Thermodynamic characterization, validation of primary hits | Kinetic analysis, screening, fragment-based screening |
Cellular Target Engagement: Proving the Probe Works in a Biological Context
Demonstrating that a chemical probe can access and bind to its target within the complex environment of a living cell is a critical validation step.
CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[14][15][16]
-
Principle: The binding of a ligand (the chemical probe) stabilizes its target protein against thermal denaturation.[14][17] Cells are treated with the probe, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[16][18] A shift in the melting temperature (Tm) indicates target engagement.[17]
-
Strengths: Label-free, applicable to intact cells and tissues, and provides direct evidence of intracellular target binding.[15][17]
-
Limitations: Not all proteins exhibit a clear thermal shift upon ligand binding. The throughput of the traditional Western blot-based readout is low.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Chemoproteomics: Assessing Selectivity on a Proteome-Wide Scale
Chemoproteomic approaches enable the unbiased assessment of a chemical probe's interactions across the entire proteome, providing a global view of its selectivity.
This competition-based affinity chromatography approach is particularly powerful for assessing the selectivity of kinase inhibitors but can be adapted for other target classes.[19][20]
-
Principle: A cell lysate is incubated with the chemical probe at various concentrations before being passed over beads functionalized with broad-spectrum, immobilized ligands (e.g., non-selective kinase inhibitors for kinobeads).[19][20] The probe competes with the beads for binding to its target proteins. Proteins that are bound by the probe in solution will not be captured by the beads. The proteins captured on the beads are then identified and quantified by mass spectrometry.[21][22] A decrease in the amount of a protein captured by the beads in the presence of the probe indicates a direct interaction.
-
Strengths: Unbiased, proteome-wide selectivity profiling in a physiologically relevant context (cell lysate).[20] Allows for the identification of both on-target and off-target interactions.[22][23]
-
Limitations: Competition-based, so it only identifies targets that bind to the same site as the immobilized ligands.[20] Requires specialized reagents and expertise in mass spectrometry.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Harvest and lyse the cells in a non-denaturing lysis buffer to maintain native protein conformations.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Competition Binding:
-
Aliquot the cell lysate into separate tubes.
-
Add the novel chemical probe at a range of concentrations (e.g., from 10 µM down to 1 nM) to the lysate aliquots. Include a vehicle control (e.g., DMSO).
-
Incubate the lysate with the probe to allow for binding to reach equilibrium.
-
-
Kinobeads Pulldown:
-
Add kinobeads to each lysate-probe mixture.
-
Incubate to allow for the binding of kinases not occupied by the free probe to the immobilized ligands on the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the kinobeads.
-
Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each identified protein, plot its abundance as a function of the chemical probe concentration.
-
Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd,app) for the interaction of the probe with each protein.
-
Functional Assays: Linking Target Engagement to a Biological Outcome
Functional assays are essential for demonstrating that the binding of the chemical probe to its target leads to a measurable biological consequence.
These assays are designed to measure the specific activity of the target protein. For example, if the target is an enzyme, a functional assay would measure the formation of its product or the disappearance of its substrate.[5]
-
Principle: Varies depending on the target. For a kinase, this could be an assay that measures the phosphorylation of a specific substrate. For a receptor, it could be a reporter gene assay that measures downstream signaling.
-
Strengths: Directly links target engagement to a change in the target's function. Can be highly sensitive and specific.
-
Limitations: Requires knowledge of the target's function and the availability of a suitable assay.
Phenotypic assays measure a more complex cellular or organismal response, such as cell viability, proliferation, or migration.[24]
-
Principle: Cells or organisms are treated with the chemical probe, and a change in a specific phenotype is measured.
-
Strengths: Can reveal the broader biological consequences of modulating the target. Does not require prior knowledge of the target's specific biochemical function.
-
Limitations: The observed phenotype could be due to off-target effects. It is crucial to correlate the phenotypic response with direct target engagement data and to use a negative control.[1][8]
The Critical Role of Negative Controls and Orthogonal Approaches
Furthermore, no single assay is sufficient to fully validate a chemical probe. A robust validation strategy relies on the use of multiple, orthogonal approaches that measure different aspects of the probe-target interaction. For example, demonstrating high affinity with ITC, confirming target engagement in cells with CETSA, and showing a corresponding functional effect in a cellular assay provides a much more compelling case than any single experiment alone.
Conclusion: A Commitment to Scientific Rigor
The validation of a novel chemical probe is a meticulous process that demands a high level of scientific rigor. By employing a combination of biophysical, cellular, and functional assays, and by critically evaluating the data in the context of potency, selectivity, and on-target engagement, researchers can develop high-quality chemical tools that will reliably advance our understanding of biology and disease. This commitment to thorough validation is not merely a matter of best practice; it is a fundamental responsibility to ensure the integrity and reproducibility of scientific research.
References
-
European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer cell, 32(1), 9–25. [Link]
-
Bunnage, M. E., et al. (2020). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Journal of Medicinal Chemistry, 63(15), 7879-7896. [Link]
-
Simon, G. M., Niphakis, M. J., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature chemical biology, 9(4), 200–205. [Link]
-
Workman, P., & Collins, I. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3183–3189. [Link]
-
Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
-
Müller, S., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(22), 16361–16380. [Link]
-
Chemical Probes Portal. Target engagement. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 167–187. [Link]
-
Scarano, S., & Minunni, M. (2018). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Biosensors, 8(3), 75. [Link]
-
Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. [Link]
-
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & cellular proteomics : MCP, 24(4), 100963. [Link]
-
Springer Nature Experiments. Protein Interaction Analysis by Surface Plasmon Resonance. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 142(37), 15876–15884. [Link]
-
Arrowsmith, C. H., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual review of biochemistry, 91, 547–573. [Link]
-
Alto Predict. (2020). Assay Validation Using Chemical Probes. [Link]
-
Wang, Y., et al. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Acta pharmaceutica Sinica. B, 10(5), 784–804. [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]
-
AFFINImeter. (2014). Use of precise standard reactions for Isothermal Titration Calorimeter validation. [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. Surface Plasmon Resonance (SPR). [Link]
-
ResearchGate. Kinobeads workflow. [Link]
-
Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteomics, 119, 13–24. [Link]
-
Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]
-
ResearchGate. Target Identification Using Chemical Probes. [Link]
-
National Institute of Standards and Technology. (2000). Surface Plasmon Resonance Measurements of DNA Probe/Target Hybridization Reactions on Gold Surfaces. [Link]
-
Springer Nature Experiments. Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. [Link]
-
Renaissance School of Medicine at Stony Brook University. (2009). Identification and characterization of molecular targets of natural products by mass spectrometry. [Link]
-
Sygnature Discovery. (2014). In Silico Prediction of Off Target Activities of Chemical Probes. [Link]
-
ACS Publications. (2021). The Promise and Peril of Chemical Probe Negative Controls. [Link]
-
Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
-
Chen, Y., et al. (2021). Mass spectrometry-based chemical mapping and profiling toward molecular understanding of diseases in precision medicine. Precis. Clin. Med., 4(2), 101–114. [Link]
-
Semantic Scholar. Labelled chemical probes for demonstrating direct target engagement in living systems. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 622(7984), 849–858. [Link]
-
Chemical Probes Portal. Controls for chemical probes. [Link]
-
Semantic Scholar. The Promise and Peril of Chemical Probe Negative Controls. [Link]
-
Royal Society of Chemistry. (2020). Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. [Link]
-
Baranauskienė, L., et al. (2013). Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. Journal of thermodynamics, 2013, 1–10. [Link]
-
Schönhoff, M., et al. (2017). Isothermal Titration Calorimetry to Probe the Coil-to-Globule Transition of Thermoresponsive Polymers. The journal of physical chemistry. B, 121(38), 9064–9072. [Link]
Sources
- 1. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 7. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 21. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 22. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
- 25. The Promise and Peril of Chemical Probe Negative Controls. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Small Molecule PD-L1 Inhibitors: A Guide for Researchers
The advent of immune checkpoint blockade has fundamentally altered the landscape of cancer therapy. By targeting the interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on T cells, monoclonal antibodies have unleashed the immune system to effectively combat various malignancies. However, the development of orally bioavailable small molecule inhibitors targeting this axis represents a promising new frontier, offering potential advantages in dosing flexibility, tissue penetration, and management of immune-related adverse events.[1] This guide provides a comprehensive head-to-head comparison of leading small molecule PD-L1 inhibitors, supported by experimental data, to inform researchers and drug development professionals in their pursuit of next-generation cancer immunotherapies.
The Rise of Small Molecules: A Paradigm Shift in PD-L1 Inhibition
Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, the majority of small molecule inhibitors discovered to date employ a distinct and elegant mechanism of action. These molecules typically bind to a pocket on the surface of PD-L1, inducing its dimerization.[2][3] This dimerization event effectively sequesters PD-L1, preventing its engagement with PD-1 and, in many cases, leads to the internalization and subsequent degradation of the PD-L1 dimer.[1][4][5] This novel mechanism underscores the potential for differentiated pharmacology compared to antibody-based therapies.
Below is a depiction of the PD-1/PD-L1 signaling pathway and the mechanism of small molecule-induced PD-L1 dimerization.
Caption: PD-1/PD-L1 signaling and small molecule inhibitor mechanism.
In Vitro Potency: A Quantitative Comparison
The cornerstone of preclinical drug evaluation lies in quantifying a compound's ability to disrupt the target interaction. For small molecule PD-L1 inhibitors, the Homogeneous Time-Resolved Fluorescence (HTRF) assay is the industry-standard method for determining the half-maximal inhibitory concentration (IC50). This assay measures the proximity of fluorescently labeled PD-1 and PD-L1 proteins, with a decrease in signal indicating inhibition of their binding.
The following table summarizes the reported IC50 values for several prominent small molecule PD-L1 inhibitors, providing a direct comparison of their in vitro potency.
| Inhibitor | IC50 (nM) | Assay | Reference(s) |
| BMS-1166 | 1.4 | HTRF | [5] |
| INCB086550 | 11.8 | HTRF | [5] |
| BMS-202 (Evixapodlin) | 18 | HTRF | [6] |
| MAX-10181 | Low nM range | HTRF | [7] |
Note: IC50 values can vary between different assay formats and experimental conditions. This table presents data from comparable HTRF binding assays for relative comparison.
Mechanism of Action: Visualizing the Binding Interface
The unique dimerization mechanism of these inhibitors is best understood by examining their interaction with PD-L1 at the atomic level. X-ray crystallography has provided invaluable insights into how these small molecules orchestrate the formation of a PD-L1 homodimer.
BMS-202 (Evixapodlin) and BMS-1166:
Crystallographic studies of BMS-202 and the more potent BMS-1166 in complex with the extracellular domain of PD-L1 reveal that the inhibitor binds at the interface of two PD-L1 molecules.[8][9] The biphenyl core of the inhibitor sits in a hydrophobic pocket on one PD-L1 monomer, while other moieties extend to interact with the second PD-L1 molecule, effectively "gluing" them together.[8][9] This induced dimer sterically occludes the binding site for PD-1.
Caption: Small molecule inhibitor-induced dimerization of PD-L1.
INCB086550:
While a co-crystal structure of INCB086550 with PD-L1 is not as readily available in the public domain, biochemical and cellular data strongly support a similar mechanism of inducing PD-L1 dimerization and subsequent internalization.[4][5]
Cellular Activity: Restoring T Cell Function
Beyond biochemical binding, it is crucial to demonstrate that these inhibitors can translate their activity into a functional cellular response. The Nuclear Factor of Activated T-cells (NFAT) reporter assay is a widely used method to assess the restoration of T cell signaling. In this assay, Jurkat T cells engineered to express PD-1 and an NFAT-driven luciferase reporter are co-cultured with PD-L1-expressing cells. Inhibition of the PD-1/PD-L1 interaction by a small molecule leads to T cell activation and a quantifiable luminescent signal.
Studies have shown that inhibitors like INCB086550 can induce stimulation-dependent cytokine production in primary human immune cells, confirming their ability to restore T cell function.[4][10]
In Vivo Efficacy: Translating to Anti-Tumor Activity
The ultimate validation of an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. Small molecule PD-L1 inhibitors have demonstrated promising anti-tumor efficacy in various preclinical mouse models.
-
INCB086550: In a humanized mouse model bearing MC38 tumors expressing human PD-L1, oral administration of INCB086550 led to a dose-dependent reduction in tumor growth.[11] This anti-tumor activity was associated with an increase in tumor-infiltrating CD8+ T cells.[11]
-
BMS-202 (Evixapodlin): In a B16-F10 melanoma mouse model, BMS-202 demonstrated anti-tumor effects, enhanced plasma levels of IFN-γ, and increased the frequency of cytotoxic CD8+ T cells within the tumor.[12]
These in vivo studies provide strong evidence that the immune-modulating effects of small molecule PD-L1 inhibitors observed in vitro translate to meaningful anti-tumor activity.
Experimental Methodologies: A Guide to Key Assays
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are paramount. Below are step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
Rationale: This assay is chosen for its high-throughput nature, sensitivity, and robustness in quantifying the direct binding inhibition between PD-1 and PD-L1. The time-resolved fluorescence detection minimizes interference from short-lived background fluorescence.
Caption: Workflow for the HTRF PD-1/PD-L1 binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.
-
Assay Plate Preparation: Dispense the inhibitor dilutions into a low-volume 384-well white plate. Include appropriate controls (e.g., DMSO for 0% inhibition, a known inhibitor for 100% inhibition).
-
Protein Addition: Add a solution of recombinant human PD-1-Fc and PD-L1-His tagged proteins to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Detection Reagent Addition: Add a mixture of Europium cryptate-labeled anti-Fc antibody and APC-labeled anti-His antibody to each well.
-
Final Incubation: Incubate the plate for another defined period (e.g., 4 hours) at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: NFAT Reporter Assay for T Cell Activation
Rationale: This cell-based functional assay provides a biologically relevant readout of the downstream consequences of PD-1/PD-L1 blockade. The use of a reporter gene allows for a quantitative and high-throughput assessment of T cell activation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
- 3. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects | MDPI [mdpi.com]
- 4. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Small-Molecule LIMK1/2 Inhibitors: A Comparative Analysis
Abstract
The LIM domain kinases 1 and 2 (LIMK1/2) have emerged as pivotal regulators of actin cytoskeletal dynamics, primarily through their phosphorylation and subsequent inactivation of the actin-depolymerizing factor, cofilin. This central role places them at the crossroads of numerous pathological processes, including cancer cell invasion, metastasis, fibrosis, and neurological disorders. Consequently, the development of potent and selective small-molecule inhibitors targeting LIMK1/2 is an area of intense research. This guide provides a comprehensive comparative analysis of prominent small-molecule LIMK1/2 inhibitors, offering a head-to-head evaluation of their biochemical potency, cellular activity, and selectivity. We delve into the critical experimental protocols required for their characterization, providing field-proven insights into methodological choices. This document is intended to serve as an essential resource for researchers navigating the landscape of LIMK1/2 pharmacology and selecting the appropriate tools for their preclinical studies.
Introduction: The LIMK/Cofilin Signaling Axis
The LIMK/Cofilin pathway is a critical downstream effector of Rho GTPase signaling. Upstream kinases, primarily Rho-associated coiled-coil containing protein kinase (ROCK) and p21-activated kinase (PAK), phosphorylate and activate LIMK1 and LIMK2. Once activated, LIMK1/2 phosphorylate cofilin at a single serine-3 residue. This phosphorylation event abrogates cofilin's ability to sever and depolymerize actin filaments. The net result is an accumulation of stabilized, filamentous actin (F-actin), leading to the formation of stress fibers and focal adhesions. This remodeling of the actin cytoskeleton is fundamental to cell motility, invasion, and morphological changes, processes that are often hijacked in disease states. The central role of this pathway in cancer progression, in particular, has made LIMK1/2 highly attractive targets for therapeutic intervention.
Caption: The canonical LIMK signaling pathway.
The Landscape of Small-Molecule LIMK1/2 Inhibitors
Several small-molecule inhibitors targeting LIMK1/2 have been developed, each with a distinct profile. This guide will focus on a comparative analysis of some of the most well-characterized and commonly used compounds, including CRT0066101, SR7826, and Pyr-1 (also known as T56-LIMKi). These inhibitors represent different scaffolds and exhibit varying degrees of potency and selectivity, making a direct comparison essential for experimental design.
Head-to-Head Comparison: Performance Metrics & Experimental Data
Biochemical Potency and Selectivity
The initial characterization of any kinase inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the purified enzyme. This biochemical assay provides a direct measure of the compound's potency. Equally important is the selectivity profile. An ideal inhibitor should potently inhibit its intended target (LIMK1/2) while showing minimal activity against other kinases, particularly those in related signaling pathways like ROCK, to avoid confounding off-target effects.
Expert Insight: When comparing IC50 values, it is crucial to consider the assay conditions, particularly the ATP concentration. Assays run at a low ATP concentration (e.g., 10 µM) may yield lower IC50 values than those run at the physiological ATP concentration (~1-5 mM), especially for ATP-competitive inhibitors. The data below is collated from various sources to provide a standardized comparison.
Table 1: Comparative Biochemical Potency (IC50) and Selectivity of LIMK Inhibitors
| Compound | LIMK1 IC50 (nM) | LIMK2 IC50 (nM) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Source(s) |
| CRT0066101 | 42 | 63 | >10,000 | >10,000 | |
| SR7826 | 8 | 6 | >10,000 | >10,000 | |
| Pyr-1 | 90 | 48 | Not Reported | Not Reported |
Analysis:
-
SR7826 emerges as the most potent dual LIMK1/2 inhibitor in biochemical assays, with single-digit nanomolar IC50 values.
-
CRT0066101 is a potent dual inhibitor with excellent selectivity against ROCK kinases, a critical feature for dissecting the specific contributions of the LIMK pathway.
-
Pyr-1 is a moderately potent inhibitor, also demonstrating dual activity against both LIMK isoforms.
Cellular Activity and Target Engagement
While biochemical potency is a key starting point, the ultimate utility of an inhibitor is determined by its activity within a cellular context. The primary biomarker for LIMK activity in cells is the phosphorylation status of its direct substrate, cofilin. A successful LIMK inhibitor must be cell-permeable and effectively reduce the levels of phosphorylated cofilin (p-Cofilin) at Serine-3.
Expert Insight: Measuring the reduction of p-Cofilin via Western blot is the gold standard for confirming cellular target engagement. It is essential to use a phospho-specific antibody and normalize the signal to total cofilin or a housekeeping protein (e.g., GAPDH, β-actin) to ensure that the observed decrease is due to inhibition of phosphorylation and not a reduction in total cofilin protein.
Table 2: Comparative Cellular Activity of LIMK Inhibitors
| Compound | Cell Line(s) | p-Cofilin Inhibition IC50 (nM) | Phenotypic Outcome(s) | Source(s) |
| CRT0066101 | A375 melanoma, MDA-MB-231 breast cancer | ~500-1000 | Reduced cell invasion and migration | |
| SR7826 | PC3 prostate cancer, A549 lung cancer | ~100-250 | Inhibition of spheroid invasion, reduced filopodia | |
| Pyr-1 | HeLa cervical cancer | ~2,500 | Altered cell morphology, reduced motility |
Analysis: The data reveals a predictable rightward shift in IC50 values when moving from biochemical to cellular assays, which accounts for factors like cell membrane permeability and intracellular ATP concentrations.
-
SR7826 demonstrates superior cellular potency in reducing p-Cofilin levels, correlating with its high biochemical potency.
-
CRT0066101 shows robust cellular activity in the high nanomolar to low micromolar range and has been extensively validated in functional assays of cancer cell invasion.
-
Pyr-1 requires higher concentrations to achieve cellular effects, consistent with its lower biochemical potency.
Methodology Deep Dive: Key Experimental Protocols
Protocol: Western Blot for Cellular Target Engagement (p-Cofilin)
This protocol describes the fundamental method for verifying that a LIMK inhibitor is engaging its target in cells by measuring the reduction in cofilin phosphorylation.
Principle: Cells are treated with the LIMK inhibitor, lysed, and the proteins are separated by SDS-PAGE. Specific antibodies are then used to detect the levels of phosphorylated cofilin (Ser3) and total cofilin, allowing for a ratiometric analysis of target inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with a dose-response curve of the LIMK inhibitor (e.g., 0, 10, 100, 500, 1000, 5000 nM) for a predetermined time (typically 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples (e.g., 20 µ g/lane ). Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes. Load samples onto a polyacrylamide gel (e.g., 12%) and run electrophoresis until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-Cofilin (Ser3) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the signal using a chemiluminescence imager.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total cofilin or a housekeeping protein like GAPDH.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-Cofilin to total cofilin (or GAPDH) for each treatment condition and normalize to the vehicle control.
Protocol: Transwell Cell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane extract (BME), a process highly dependent on actin cytoskeletal remodeling.
Caption: A typical workflow for a Transwell cell invasion assay.
Step-by-Step Methodology:
-
Prepare Inserts: Rehydrate Transwell inserts (typically 8 µm pore size) with serum-free media. Coat the top surface of the insert membrane with a thin layer of BME (e.g., Matrigel) and allow it to solidify at 37°C.
-
Prepare Cells: Culture cells to ~70% confluency. Serum-starve the cells for 4-6 hours prior to the assay to minimize basal signaling.
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free media containing the desired concentration of the LIMK inhibitor or vehicle control. Seed the cells into the upper chamber of the BME-coated inserts.
-
Establish Chemoattractant Gradient: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for invasion to occur (e.g., 16-48 hours, depending on the cell type).
-
Remove Non-invading Cells: After incubation, carefully remove the media from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix and Stain: Fix the invading cells on the underside of the membrane with methanol or paraformaldehyde. Stain the cells with a solution such as 0.5% crystal violet.
-
Quantification: After washing and drying, visualize the stained cells under a microscope. Count the number of cells in several representative fields of view for each insert. The reduction in the number of invading cells in inhibitor-treated wells compared to the vehicle control is a measure of the inhibitor's anti-invasive activity.
Conclusion and Future Perspectives
The development of small-molecule inhibitors against LIMK1/2 has provided invaluable tools to probe the function of the actin cytoskeleton and has shown considerable promise in preclinical models of cancer and fibrosis. Compounds like SR7826 and CRT0066101 offer high potency and selectivity, enabling researchers to dissect the specific roles of LIMK with greater confidence. The choice of inhibitor should be guided by the specific requirements of the experimental system, balancing the need for potency (SR7826) with extensive characterization in invasion models (CRT0066101).
Future challenges in the field include the development of truly isoform-selective inhibitors to delineate the distinct functions of LIMK1 versus LIMK2, and the successful translation of these preclinical findings into clinical therapies. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to advance our understanding of LIMK biology and its therapeutic potential.
References
-
Scott, R.W., & Olson, M.F. (2007). LIM kinases: function, regulation and association with human disease. Journal of Molecular Medicine. [Link]
-
Prudent, R., & Barette, C. (2018). Small-Molecule Inhibitors of the LIM-Kinase/Cofilin Pathway: A Critical Review of Their Synthesis and Biological Activities. Pharmaceuticals. [Link]
-
Hammond, C.M., et al. (2012). LIM-kinase-inhibitor-CRT0066101-blocks-metastasis. Cancer Research. [Link]
-
Reid, T., et al. (2016). Discovery of a Novel Series of LIM Kinase Inhibitors for the Treatment of Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Ross-Macdonald, P., et al. (2008). Identification of a piperidinyl-pyrimidine-based LIM kinase inhibitor. Molecular Cancer Therapeutics. [Link]
A Researcher's Comparative Guide to the In Vivo Validation of Imidazole-Ethanamine Derivative Activity
Introduction: Bridging In Vitro Promise with In Vivo Reality
For researchers in drug discovery, the journey of a promising compound from a lab bench to a potential therapeutic is fraught with challenges. Imidazole-ethanamine derivatives, a versatile class of compounds, have shown significant potential in modulating key biological targets, particularly histamine receptors. Their structural similarity to histamine allows them to act as agonists or antagonists at various histamine receptor subtypes, making them attractive candidates for treating a range of conditions, from allergic and inflammatory disorders to neurological diseases.[1] However, promising in vitro activity is merely the first step. The true test of a compound's therapeutic potential lies in its in vivo validation—a critical phase that assesses its efficacy, safety, and pharmacokinetic profile in a complex living system.[2]
This guide provides a comprehensive comparison of methodologies for the in vivo validation of imidazole-ethanamine derivative activity. We will delve into the rationale behind selecting specific animal models, provide detailed experimental protocols for key assays, and present comparative data to aid in the interpretation of results. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust in vivo studies for this important class of compounds.
Choosing the Right Battlefield: Selecting Appropriate In Vivo Models
The selection of an appropriate animal model is paramount for the successful in vivo validation of an imidazole-ethanamine derivative. The choice is dictated by the specific therapeutic target and the desired pharmacological effect. For instance, if a derivative is designed as an anti-inflammatory agent targeting the histamine H4 receptor, a model of inflammation where this receptor is known to play a key role would be the most appropriate choice.
Here, we compare some of the most relevant in vivo models for assessing the anti-inflammatory, analgesic, and mast cell-stabilizing properties of imidazole-ethanamine derivatives.
Models for Anti-Inflammatory Activity
Inflammation is a hallmark of many diseases, and histamine is a key mediator of the inflammatory response.[3] Imidazole-ethanamine derivatives with antagonistic activity at histamine receptors, particularly H1 and H4 receptors, are often evaluated for their anti-inflammatory potential.
-
Carrageenan-Induced Paw Edema: This is a widely used and highly reproducible model of acute inflammation.[4] Carrageenan, a seaweed extract, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to paw swelling (edema).[4][5] This model is particularly useful for evaluating compounds that interfere with these mediators.
-
Rationale for Use: The early phase of carrageenan-induced inflammation is largely mediated by histamine and serotonin, making it an excellent model to test the efficacy of histamine receptor antagonists. The ease of inducing and quantifying the inflammatory response (by measuring paw volume) makes it a cost-effective and efficient primary screen.
Models for Analgesic Activity
Pain and inflammation are often intertwined. Certain imidazole-ethanamine derivatives, particularly those targeting histamine H3 receptors in the central nervous system, may exhibit analgesic properties.[6]
-
Hot Plate Test: This method assesses the central analgesic activity of a compound by measuring the latency of a mouse or rat to react to a thermal stimulus (a heated plate).[7][8] A longer reaction time indicates an analgesic effect. This test is sensitive to centrally acting analgesics.[8]
-
Acetic Acid-Induced Writhing Test: This is a model of visceral pain. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior in rodents. The reduction in the number of writhes is a measure of a compound's analgesic efficacy. This model is sensitive to both central and peripheral analgesics.
-
Rationale for Use: The hot plate test is a good choice for evaluating the central analgesic effects of H3 receptor antagonists that can cross the blood-brain barrier. The writhing test provides a broader screen for analgesic activity that may involve peripheral mechanisms as well.
Models for Mast Cell Stabilization
Mast cells are key players in allergic and inflammatory responses, releasing a plethora of inflammatory mediators, including histamine, upon activation.[9] Imidazole-ethanamine derivatives may exert their anti-inflammatory and anti-allergic effects by stabilizing mast cells, thereby preventing the release of these mediators.
-
Compound 48/80-Induced Mast Cell Degranulation: Compound 48/80 is a potent and specific, non-immunological mast cell degranulator.[10] It can be administered systemically or locally to induce mast cell degranulation and subsequent inflammatory responses, such as increased vascular permeability. The ability of a test compound to inhibit these responses is a measure of its mast cell-stabilizing activity.
-
Rationale for Use: This model provides a direct way to assess the mast cell-stabilizing properties of a compound, independent of antigen-antibody interactions. It is a valuable tool for understanding the mechanism of action of anti-allergic and anti-inflammatory drugs.
Comparative Efficacy of Imidazole-Ethanamine Derivatives and Related Compounds
To provide a practical context, the following tables summarize quantitative data from various studies on the in vivo activity of different imidazole derivatives and related histamine receptor antagonists.
Table 1: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Animal Model | Dose | Route of Administration | Efficacy | Reference |
| Substituted Imidazole Derivative (3h) | Carrageenan-Induced Paw Edema (Rat) | 10 mg/kg | p.o. | 58.02% inhibition of edema | [2] |
| Substituted Imidazole Derivative (3l) | Carrageenan-Induced Paw Edema (Rat) | 10 mg/kg | p.o. | 56.17% inhibition of edema | [2] |
| Indomethacin (Standard) | Carrageenan-Induced Paw Edema (Rat) | 10 mg/kg | p.o. | 61.44% inhibition of edema | [2] |
| Imidazole Derivative (2g) | Hot Plate Test (Mouse) | 100 mg/kg | p.o. | 89% increase in latency | [11] |
| Diclofenac Sodium (Standard) | Hot Plate Test (Mouse) | 50 mg/kg | p.o. | 100% increase in latency | [11] |
Table 2: In Vivo Histamine H3 Receptor Occupancy
| Compound | Animal Model | ED₅₀ (mg/kg) in Frontal Cortex | Plasma EC₅₀ (ng/mL) | Reference |
| Ciproxifan | Rat | 0.14 | 2.33 | [12] |
| Thioperamide | Rat | 1.58 | 292.2 | [12] |
| GSK334429 (GSK189254 analogue) | Rat | 0.14 | 3.54 | [12] |
| Enerisant | Rat | ~1 mg/kg (for ~80% occupancy) | N/A | [13][14] |
ED₅₀: The dose of a drug that produces 50% of its maximum effect (in this case, 50% receptor occupancy). EC₅₀: The plasma concentration of a drug that produces 50% of its maximum effect.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, it is crucial to follow standardized and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key in vivo assays discussed above.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of an imidazole-ethanamine derivative.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound (imidazole-ethanamine derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (Indomethacin)
-
Group III, IV, V, etc.: Test compound at different doses
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][15]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection using the plethysmometer.[5]
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
-
Protocol 2: Hot Plate Test in Mice
Objective: To assess the central analgesic activity of an imidazole-ethanamine derivative.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus maintained at 55 ± 0.5°C
-
Test compound (imidazole-ethanamine derivative)
-
Vehicle
-
Standard drug (e.g., Morphine, 5 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least 24 hours before the experiment.
-
Screening: Screen the mice by placing them on the hot plate and record the reaction time (paw licking or jumping). Mice with a reaction time of more than 15 seconds are excluded.
-
Grouping: Divide the selected mice into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (Morphine)
-
Group III, IV, V, etc.: Test compound at different doses
-
-
Baseline Measurement: Record the baseline reaction time for each mouse before drug administration.
-
Drug Administration: Administer the vehicle, standard drug, or test compound (p.o. or i.p.).
-
Post-Treatment Measurement: Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.[7]
-
Calculation of Analgesic Activity: The increase in reaction time is considered as the analgesic effect.
Protocol 3: In Vivo Mast Cell Stabilization Assay in Rats
Objective: To evaluate the mast cell stabilizing activity of an imidazole-ethanamine derivative.
Materials:
-
Male Wistar rats (150-200 g)
-
Compound 48/80 (mast cell degranulator)
-
Test compound (imidazole-ethanamine derivative)
-
Standard drug (e.g., Disodium cromoglycate, 50 mg/kg)
-
Evans blue dye
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
Animal Acclimatization and Grouping: Similar to the previous protocols.
-
Drug Administration: Administer the vehicle, standard drug, or test compound (i.p.) 30 minutes before the induction of mast cell degranulation.
-
Induction of Anaphylaxis: Inject 1 mL of 0.1% Evans blue dye solution intravenously, followed immediately by an intraperitoneal injection of Compound 48/80 (0.1 mg/kg).
-
Observation: Observe the animals for 30 minutes for signs of anaphylaxis and coloration of the skin and mucous membranes (due to dye leakage from increased vascular permeability).
-
Assessment: Euthanize the animals and collect peritoneal fluid. Stain the peritoneal mast cells with toluidine blue and observe under a microscope for degranulation.
-
Quantification: Count the number of granulated and degranulated mast cells in several microscopic fields. A higher percentage of granulated mast cells in the treated groups compared to the control group indicates mast cell stabilization.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for rational drug design and development. Imidazole-ethanamine derivatives exert their effects by modulating the signaling pathways of their target receptors. Here, we present diagrams of key signaling pathways and a general experimental workflow for in vivo validation.
Signaling Pathways of Histamine Receptors
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Caption: Simplified signaling pathway of the Histamine H3 autoreceptor.
Caption: Simplified signaling pathway of the Histamine H4 receptor.
Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of a drug candidate.
Conclusion: From Data to Discovery
The in vivo validation of imidazole-ethanamine derivatives is a multifaceted process that requires careful planning, execution, and interpretation. By selecting the appropriate animal models, adhering to rigorous experimental protocols, and understanding the underlying mechanisms of action, researchers can generate the robust data necessary to advance promising compounds through the drug development pipeline. This guide has provided a comparative framework to aid in this critical endeavor, with the ultimate goal of translating scientific discoveries into novel therapeutics that can improve human health. The journey is complex, but with a solid foundation in in vivo pharmacology, the path from a promising molecule to a life-changing medicine becomes clearer.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. academicjournals.org [academicjournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyridine-Imidazole Compounds
For researchers, scientists, and professionals in drug development, the pyridine-imidazole scaffold represents a privileged structure in medicinal chemistry. Its prevalence in clinically evaluated and approved medicines underscores its importance.[1][2] This guide provides an in-depth, objective comparison of methods to profile the cross-reactivity of pyridine-imidazole compounds, supported by experimental data and detailed protocols. We will explore why certain experimental choices are made, ensuring a robust and self-validating approach to characterizing these promising therapeutic agents.
The pyridine-imidazole core, a fusion of two key heterocyclic rings, offers a unique combination of electronic and structural features. The nitrogen atoms within these rings can engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination, making them versatile scaffolds for designing targeted therapies.[3][4] Derivatives of this scaffold have been investigated as inhibitors of a wide range of protein classes, most notably protein kinases, which are central to cellular signaling pathways.[2]
However, the very features that make pyridine-imidazole compounds effective can also lead to off-target interactions, or cross-reactivity. Understanding and characterizing this cross-reactivity is paramount for developing safe and effective drugs. This guide will equip you with the knowledge and methodologies to comprehensively profile the selectivity of your pyridine-imidazole compounds.
The Landscape of Cross-Reactivity Profiling: A Multi-Faceted Approach
A thorough assessment of a compound's selectivity requires a multi-pronged approach, combining biochemical and cellular assays. Biochemical assays provide a direct measure of a compound's interaction with purified targets, while cellular assays offer a more physiologically relevant context by assessing target engagement within a living cell.
Here, we will delve into the principles and methodologies of several key assays:
-
Biochemical Assays:
-
Radiometric Kinase Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
-
-
Cellular Assays:
-
NanoBRET™ Target Engagement Assays
-
Cellular Thermal Shift Assays (CETSA)
-
The following diagram illustrates a general workflow for comprehensive cross-reactivity profiling, integrating these complementary techniques.
Detailed Experimental Protocols
To ensure the scientific integrity of your cross-reactivity profiling, it is crucial to employ robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays discussed in this guide.
Biochemical Assays: The Foundation of Selectivity Profiling
1. Radiometric Kinase Assay
This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound in a suitable reaction buffer.
-
Initiation: Start the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel by scintillation counting or phosphorimaging.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices:
-
Choice of Radioisotope: ³³P is often preferred over ³²P as it has lower energy, resulting in sharper bands and reduced handling risks.
-
ATP Concentration: It is critical to use an ATP concentration at or near the Km of the kinase to ensure that the measured IC50 values are a true reflection of the compound's potency.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogenous assay format is well-suited for high-throughput screening and measures the binding of a compound to a kinase by detecting the disruption of FRET between a donor and an acceptor fluorophore.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase (often tagged with a lanthanide donor, e.g., Terbium), a fluorescent tracer (acceptor), and the test compound.
-
Assay Plate Setup: Add the test compound and the kinase to the wells of a low-volume 384-well plate.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 or Kd value from the dose-response curve. [5][6] Causality Behind Experimental Choices:
-
Lanthanide Donor: The long-lived fluorescence of lanthanides allows for time-gated detection, which minimizes interference from background fluorescence and scattered light. [7]* Tracer Concentration: The tracer concentration should be at or below its Kd for the kinase to ensure a sensitive competition assay.
Cellular Assays: Validating Target Engagement in a Physiological Context
1. NanoBRET™ Target Engagement Assay
This live-cell assay quantifies compound binding to a target protein by measuring BRET between a NanoLuc® luciferase-tagged target (donor) and a cell-permeable fluorescent tracer (acceptor). [8][9] Protocol:
-
Cell Preparation: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase and seed them into a white, opaque 96-well plate.
-
Compound and Tracer Addition: Add the test compound followed by the NanoBRET™ tracer to the cells.
-
Incubation: Incubate at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Detection: Measure the donor and acceptor emission using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio and determine the cellular IC50 value. [10] Causality Behind Experimental Choices:
-
NanoLuc® Luciferase: This engineered luciferase is small, bright, and stable, making it an ideal energy donor for BRET assays.
-
Cell-Permeable Tracer: The use of a cell-permeable tracer is essential for measuring intracellular target engagement.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation. This label-free method allows for the assessment of target engagement with endogenous proteins in their native cellular environment. [11] Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Thermal Challenge: Heat the cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. [12] Causality Behind Experimental Choices:
-
Intact Cells: Using intact cells provides a more physiologically relevant assessment of target engagement, as it accounts for factors such as cell permeability and intracellular ATP concentrations.
-
Label-Free Detection: CETSA does not require any modification of the compound or the target protein, thus avoiding potential artifacts.
Conclusion
The pyridine-imidazole scaffold will undoubtedly continue to be a valuable source of novel therapeutic agents. A thorough and rigorous assessment of the cross-reactivity of these compounds is not merely a regulatory hurdle but a fundamental aspect of understanding their biological activity and ensuring their safe and effective translation to the clinic. By employing a multi-faceted approach that combines robust biochemical and cellular assays, researchers can gain a comprehensive understanding of their compounds' selectivity profiles, enabling data-driven decisions in the drug discovery and development process.
References
-
Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Bio-protocol, 6(13), e1841. Available at: [Link]
-
BMG LABTECH. (n.d.). NanoBRET™ Target Engagement Assay. Available at: [Link]
-
Creixell, P., et al. (2012). Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. ACS Chemical Biology, 7(11), 1856–1863. Available at: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]
-
Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4131. Available at: [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. Available at: [Link]
-
Mousavi, S. Z., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. Available at: [Link]
-
Richaud, A., et al. (2011). Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole?. Organic letters, 13(5), 972–975. Available at: [Link]
-
Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals (Basel, Switzerland), 15(11), 1388. Available at: [Link]
-
Szymański, P., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 25(24), 5987. Available at: [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937–1953. Available at: [Link]
-
van der Wouden, P. A., et al. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. Journal of medicinal chemistry, 61(3), 1141–1154. Available at: [Link]
-
Vidal, D., et al. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. BMC bioinformatics, 13, 287. Available at: [Link]
-
Wang, L., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(6), 725–736. Available at: [Link]
-
Wells, C. I., et al. (2015). The Kinome-wide Selectivity of ATP-competitive Kinase Inhibitors. The Biochemical journal, 468(3), 449–457. Available at: [Link]
-
Zeman, C. M., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 23. Available at: [Link]
-
Zhang, J., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of chemical information and modeling, 52(8), 2236–2247. Available at: [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Available at: [Link]
-
LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available at: [Link]
-
de la Cruz, M. J., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(20), 4747. Available at: [Link]
-
Chen, H., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 773. Available at: [Link]
-
Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors?. Cell chemical biology, 26(1), 121–129.e4. Available at: [Link]
-
Joisa, C., & Gomez, S. M. (2024). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ, 12, e16827. Available at: [Link]
-
Goldstein, D. M., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ChemMedChem, 3(12), 1845–1851. Available at: [Link]
-
Richaud, A., Barba-Behrens, N., & Méndez, F. (2011). Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole?. Organic letters, 13(5), 972–975. Available at: [Link]
-
Patnaik, S., et al. (2013). Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide S receptor. Journal of medicinal chemistry, 56(22), 9045–9056. Available at: [Link]
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & medicinal chemistry, 16(22), 9779–9789. Available at: [Link]
-
ResearchGate. (2023). Pyridines and Imidazaopyridines With Medicinal Significance. Available at: [Link]
-
Collins, I., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8685–8699. Available at: [Link]
-
Collins, I., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of medicinal chemistry, 56(23), 9487–9502. Available at: [Link]
-
Collins, I., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of medicinal chemistry, 53(12), 4734–4748. Available at: [Link]
-
Gold, M. G., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of medicinal chemistry, 67(15), 12643–12663. Available at: [Link]
-
Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. Preprint. Available at: [Link]
-
Zhang, H., et al. (2016). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic chemistry, 70, 150–159. Available at: [Link]
-
Lee, H., et al. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European journal of medicinal chemistry, 282, 117047. Available at: [Link]
-
Sharma, S., et al. (2023). Applications of promiscuity of FDA-approved kinase inhibitors in drug repositioning and toxicity. Toxicology and applied pharmacology, 465, 116469. Available at: [Link]
-
Wybon, S., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 448–456. Available at: [Link]
-
ResearchGate. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Available at: [Link]
-
ResearchGate. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Available at: [Link]
-
Bajorath, J. (2014). [P21] Exploring Selectivity of Multi-kinase Inhibitors across the Human Kinome. Journal of Cheminformatics, 6(Suppl 1), P21. Available at: [Link]
Sources
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of promiscuity of FDA-approved kinase inhibitors in drug repositioning and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Imidazopyridine Derivatives
Welcome to a comprehensive exploration of the imidazopyridine scaffold, a privileged heterocyclic system that has captured the attention of medicinal chemists for its remarkable versatility and therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structure-activity relationships (SAR) that govern the diverse biological activities of imidazopyridine derivatives. We will delve into key therapeutic areas, compare the performance of various derivatives with supporting experimental data, and provide detailed protocols for their evaluation.
Introduction: The Versatility of the Imidazopyridine Core
The imidazopyridine core, a fusion of imidazole and pyridine rings, serves as a foundational structure for a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural rigidity allow for precise interactions with a wide range of biological targets, including enzymes and receptors.[2] This has led to the development of imidazopyridine-based drugs and clinical candidates for treating a spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.[3][4]
This guide will dissect the SAR of imidazopyridine derivatives across several key therapeutic applications, providing a comparative analysis to aid in the rational design of novel and more potent therapeutic agents.
Central Nervous System Agents: Modulators of GABA-A Receptors
Imidazopyridine derivatives are renowned for their activity as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5] The most prominent examples are the hypnotic agent zolpidem and the anxiolytic alpidem.[6]
The SAR of these compounds is well-defined, with specific substitutions on the imidazopyridine ring and its appended phenyl rings dictating their affinity and selectivity for different GABA-A receptor subtypes.[7]
Comparative Analysis of GABA-A Receptor Modulators
| Compound | Substitution Pattern | Target Subtype(s) | Kᵢ (nM) | Reference |
| Zolpidem | 2-(4-methylphenyl), 3-(N,N-dimethylacetamide), 6-methyl | α1-containing | ~20 | [8] |
| Alpidem | 2-(4-chlorophenyl), 3-(N,N-dipropylacetamide), 6-chloro | α1, α3-containing | - | [9] |
| Saripidem | 2-(4-chlorophenyl), 3-(N-methyl-N-propylacetamide), 6-methyl | α1-containing | - | [5] |
Key SAR Insights:
-
Position 2: A substituted phenyl ring at this position is crucial for high-affinity binding. The nature and position of the substituent on this phenyl ring can influence subtype selectivity.
-
Position 3: An acetamide group is a common feature. Variations in the N-alkyl substituents can modulate potency and pharmacokinetic properties.
-
Position 6: Small alkyl or halogen substituents are generally well-tolerated and can influence binding affinity.
Diagram: Core Imidazopyridine Scaffold and Key Substitution Positions
Caption: Core imidazo[1,2-a]pyridine scaffold with key positions for substitution.
Anticancer Agents: Targeting Kinases and Cellular Proliferation
The imidazopyridine scaffold has emerged as a promising framework for the development of potent anticancer agents, particularly as inhibitors of various protein kinases that are often dysregulated in cancer.[6][10]
Comparative Analysis of Anticancer Imidazopyridine Derivatives
| Compound | Target(s) | Cell Line(s) | IC₅₀ (µM) | Reference |
| Compound 8 | - | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.31-0.39 | [11] |
| Compound 12 | - | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.29-0.35 | [11] |
| C188 | Wnt/β-catenin signaling | MCF7, T47-D | 23-24.4 | [3] |
| IP-5 | - | HCC1937 | 45 | [1] |
| HS-104 | - | MCF-7 | 1.2 | [1] |
| Compound 19 | - | MDA-MB-231 | 0.43 | [12] |
| Compound 24 | - | MDA-MB-231 | 0.3 | [12] |
Key SAR Insights:
-
Hybrid Molecules: Hybrid molecules combining the imidazopyridine scaffold with other heterocyclic systems like quinoline or carbazole have shown potent anticancer activity.[11]
-
Kinase Inhibition: Derivatives have been designed as potent inhibitors of kinases such as Aurora kinases and p38 MAP kinase.[3][13] The substituents on the imidazopyridine ring and appended groups play a critical role in determining kinase selectivity and potency.
Anti-inflammatory Agents: Modulating Inflammatory Pathways
Imidazopyridine derivatives have demonstrated significant anti-inflammatory properties by targeting key components of inflammatory signaling pathways, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[11][14]
Comparative Analysis of Anti-inflammatory Imidazopyridine Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| Methyl ester 3b | TNF-α production | Jurkat T cells | 3.6 | [11] |
| Methyl ester 3b | TNF-α production | U937 cells | 4.6 | [11] |
| LASSBio-1749 (1i) | TNF-α production | Murine peritoneal macrophages | 0.21 | [15] |
| Compound 5n | COX-2 | In vitro enzyme assay | 0.07 | [16] |
| Compound 6f | COX-2 | In vitro enzyme assay | 0.07 | [17] |
Key SAR Insights:
-
TNF-α Inhibition: Specific substitutions on the imidazopyridine core can lead to potent inhibition of TNF-α production in immune cells.[11][15]
-
COX-2 Selectivity: The incorporation of a methylsulfonylphenyl group at position 2 of the imidazopyridine ring is a key feature for potent and selective COX-2 inhibition.[16][17]
Antibacterial Agents: A Renewed Focus
While only one imidazopyridine derivative, rifaximin, is currently on the market as an antibiotic, there is growing interest in this scaffold for the development of new antibacterial agents to combat multi-drug resistant bacteria.[11]
Comparative Analysis of Antibacterial Imidazopyridine Derivatives
| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| Compound 3 | E. coli | 9.091 | [18] |
| Compound 5e | S. aureus, MRSA, S. typhi, K. pneumonia, P. aeruginosa | 0.08 - 19.53 | [6] |
| Compound 8 | S. aureus | 3.12 | [6] |
Key SAR Insights:
-
The nature of the substituent on the phenyl ring at position 2 and substituents at other positions on the imidazopyridine ring significantly influence antibacterial activity.[1]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of imidazopyridine derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (imidazopyridine derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: a. In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer. b. Initiate the reaction by adding ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[4][19]
TNF-α Release Assay in Macrophages
This protocol details a method to assess the ability of compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compounds (imidazopyridine derivatives)
-
Cell culture medium
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Culture macrophage cells in a multi-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[20]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.
Diagram: Experimental Workflow for In Vitro Activity Assessment
Caption: A representative experimental workflow for the synthesis and evaluation of imidazopyridine derivatives.
Conclusion
The imidazopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation imidazopyridine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide has provided a comparative overview of the SAR across different therapeutic areas, supported by experimental data and detailed protocols, to empower researchers in their quest for innovative medicines. The versatility of this scaffold, coupled with the ever-expanding knowledge of its biological interactions, ensures that imidazopyridine derivatives will remain a significant focus in drug discovery for years to come.
References
-
Rether, J., Erkel, G., Anke, T., Bajtner, J., & Sterner, O. (2008). Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. Bioorganic & Medicinal Chemistry, 16(3), 1236–1241. [Link]
-
A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]
-
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. (n.d.). In ResearchGate. Retrieved from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). In E3S Web of Conferences. Retrieved from [Link]
-
Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies. (2014). In NIH National Library of Medicine. Retrieved from [Link]
-
Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. (n.d.). In JOCPR. Retrieved from [Link]
-
Enzymatic and cellular activity for imidazopyridine derivatives (IC 50 , nM). (n.d.). In ResearchGate. Retrieved from [Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. (2019). In PubMed. Retrieved from [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). In MDPI. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). In NIH National Library of Medicine. Retrieved from [Link]
-
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). In Microbe Investigations. Retrieved from [Link]
-
Effects of pyridinyl imidazole compounds on murine TNF-alpha production. (n.d.). In PubMed. Retrieved from [Link]
-
Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer. (2024). In NIH National Library of Medicine. Retrieved from [Link]
-
In vitro kinase assay. (2023). In Protocols.io. Retrieved from [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.). In ResearchGate. Retrieved from [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). In ResearchGate. Retrieved from [Link]
-
Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. (n.d.). In Molecular Devices. Retrieved from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]
-
Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. (n.d.). In ResearchGate. Retrieved from [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (2024). In PubMed. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]
-
The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. (2020). In Frontiers. Retrieved from [Link]
-
Small molecule TNF-alpha inhibitors from UCB Pharma display efficacy in arthritis models. (2020). In Clarivate. Retrieved from [Link]
-
Chemical structures of different α1-GABAAR PAMs. Zolpidem and its.... (n.d.). In ResearchGate. Retrieved from [Link]
-
Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study. (n.d.). In PubMed. Retrieved from [Link]
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]
-
synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. (n.d.). In ResearchGate. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). In MDPI. Retrieved from [Link]
-
Structure-Based Design of Small-Molecule Inhibitors of Human Interleukin-6. (n.d.). In MDPI. Retrieved from [Link]
-
Mechanism of action of the hypnotic zolpidem in vivo. (n.d.). In NIH National Library of Medicine. Retrieved from [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). In PubMed. Retrieved from [Link]
-
Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. (n.d.). In PubMed. Retrieved from [Link]
-
Kinase assays. (2020). In BMG LABTECH. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cbijournal.com [cbijournal.com]
- 6. CA2931022A1 - Imidazopyridine derivatives as modulators of tnf activity - Google Patents [patents.google.com]
- 7. novamedline.com [novamedline.com]
- 8. TMED062 - Novel Small Molecule IL-6 Inhibitors for IBD | ISEF [isef.net]
- 9. fn-test.com [fn-test.com]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of pyridinyl imidazole compounds on murine TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comparative Bioactivity of Imidazole-Based Supramolecular Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Supramolecular Advantage in Medicinal Chemistry
In the landscape of modern drug discovery, the limitations of single-molecule agents—namely, issues of toxicity and the rise of drug resistance—have catalyzed a paradigm shift towards more sophisticated therapeutic strategies.[1][2] Supramolecular chemistry, which studies systems of two or more molecules held together by non-covalent bonds, offers a compelling solution.[3][4] Within this field, imidazole-based supramolecular complexes have emerged as a particularly promising class of bioactive agents.[3][4]
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a ubiquitous structural motif in biological systems, found in essential molecules like the amino acid histidine and purines in DNA.[5][6][7] Its electron-rich nature and versatile coordination capabilities allow it to readily form stable complexes with a variety of metal ions (e.g., Pt, Au, Cu, Zn, Ag) through coordination bonds, hydrogen bonds, and π-π stacking interactions.[3][6][8] This ability to self-assemble into well-defined, three-dimensional architectures is the foundation of their therapeutic potential.
The formation of a supramolecular complex often confers emergent properties not present in the individual components. For instance, complexation can enhance the bioavailability of a drug, improve its targeting to specific cells, and in many cases, introduce novel mechanisms of action that can overcome resistance.[8][9] This guide provides a comparative analysis of the bioactivity of various imidazole-based supramolecular complexes, grounded in experimental data, to assist researchers in navigating this dynamic and promising field.
Caption: General assembly of an imidazole-based supramolecular complex.
Section 1: Anticancer Activity
The quest for novel anticancer agents beyond traditional platinum-based drugs has led to extensive investigation into metal-based supramolecular complexes.[1] Imidazole derivatives, due to their excellent coordination affinity, have been central to the development of complexes involving platinum, gold, copper, and ruthenium, often exhibiting cytotoxicity superior to clinical standards like cisplatin and carboplatin.[3]
Comparative Analysis of Anticancer Potency
The efficacy of these complexes is heavily dependent on the choice of the metal center, the structure of the imidazole ligand, and the overall geometry of the resulting supramolecular assembly. For example, the introduction of specific functional groups, such as alkyl chains or halogen atoms, onto the imidazole ring can significantly modulate the complex's lipophilicity and, consequently, its cellular uptake and cytotoxic effect.[3]
| Complex Type | Metal Center | Target Cell Line(s) | IC50 / GI50 (µM) | Key Finding / Comparison | Reference |
| Platinum-Imidazole | Pt(II) | DLD-1 (Colorectal), MCF-7 (Breast) | 57.4 (DLD-1), 79.9 (MCF-7) | Surpassed the activity of cisplatin in resistant cell lines. | [3] |
| Gold-Imidazole | Au(I) | A17, MDA-MB-231 (Breast) | Not specified, but superior to cisplatin | Introduction of azole ligands with polar groups was critical for activity. | [3] |
| Copper-Imidazole | Cu(II) | A549 (Lung) | 0.81 (GI50) | Acted on DNA to suppress cancer cell growth. | [3][8] |
| Ruthenium-Imidazole | Ru(II) | A549 (Lung) | 14.36 | Approximately 1.5-fold more active than cisplatin (IC50 = 21.30 µM). | [3] |
| Silver-NHC Imidazole | Ag(I) | OVCAR-3 (Ovarian), MB157 (Breast) | Active, specific values not listed | Highly efficacious against ovarian and breast cancer cell lines. | [10] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Mechanism of Action: Beyond DNA Intercalation
While early platinum complexes primarily functioned by binding to nuclear DNA, many newer imidazole-based supramolecular agents employ different or multiple mechanisms of action.[3] A common pathway involves the induction of oxidative stress within cancer cells.
Caption: A common mechanistic pathway for anticancer imidazole complexes.
For instance, certain ruthenium(II) complexes have been shown to mediate cell death by elevating intracellular reactive oxygen species (ROS) levels, which in turn leads to mitochondrial damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3] Similarly, some platinum-imidazole conjugates can activate both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[9] This multi-pronged approach is crucial for overcoming the resistance mechanisms that plague many conventional chemotherapies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Rationale: This protocol is chosen for its reliability, high throughput, and direct correlation between mitochondrial metabolic activity and cell viability. Live cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the imidazole-based supramolecular complex in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for testing.
-
Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test complex. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug like cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.
-
Data Acquisition: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 570 nm.[10]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the complex concentration to determine the IC50 value.
Section 2: Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Imidazole-based supramolecular complexes, particularly those involving silver (Ag), copper (Cu), and zinc (Zn), have demonstrated significant potential in this area.[2] The complexation of an imidazole ligand with a metal ion often results in greater antimicrobial activity than the ligand alone.[11][12]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial spectrum and potency of these complexes are influenced by the metal's intrinsic properties and the ligand's structure. Silver complexes, for example, are well-known for their broad-spectrum activity. The choice of N-substituents on the imidazole ring is also critical; proper lipophilicity is beneficial for activity, while excessively bulky groups can be detrimental.[8]
| Complex Type | Metal Center | Target Microbe(s) | MIC (µg/mL) | Key Finding / Comparison | Reference |
| Silver-Imidazole | Ag(I) | Acinetobacter baumannii | 2–4 | Activity was similar to the antibiotic colistin (≤2 µg/mL). | [8][13] |
| Gold-Triazolylidene | Au(I) | Staphylococcus aureus | 2 | More active than analogous imidazolylidene complexes against S. aureus. | [13] |
| Zinc-Indole-Imidazole | Zn(II) | Various bacteria & fungi | Varies | Complexation with ZnCl2 significantly enhanced the ligand's activity. | [5][14] |
| 5-nitroimidazole hybrids | (Organic) | E. coli | 4.9–17 | Certain hybrids showed significant activity against Gram-negative bacteria. | [15] |
MIC: Minimum Inhibitory Concentration.
Mechanism of Action: A Multi-Target Approach
Unlike traditional antibiotics that often have a single target, metal-based complexes can disrupt microbial viability through several mechanisms simultaneously, making the development of resistance more difficult.[13][16]
-
Membrane Disruption: The complex can interfere with the integrity of the bacterial cell membrane, leading to leakage of essential intracellular components.[16]
-
Protein Inactivation: Metal ions can bind to sulfhydryl groups in essential enzymes and proteins, inactivating them.
-
DNA Interaction: Some complexes can intercalate into bacterial DNA, forming stable supramolecular structures that block replication and lead to cell death.[15][16]
-
ROS Generation: Similar to their anticancer effects, these complexes can induce oxidative stress in bacteria, causing widespread cellular damage.[16]
Experimental Protocol: Agar Well Diffusion Assay
This method is a widely used preliminary test to evaluate the antimicrobial activity of a compound. It is straightforward and provides a clear qualitative (and semi-quantitative) measure of a substance's ability to inhibit microbial growth.
Rationale: The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear circular area, or "zone of inhibition," around the well. The diameter of this zone is proportional to the agent's activity.
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Methodology:
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.
-
Seeding the Plate: Using a sterile cotton swab, uniformly streak the prepared inoculum over the entire surface of the MHA plate.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved imidazole complex solution into each well. Also, prepare wells for a negative control (solvent only) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates higher antimicrobial activity.
Conclusion and Future Outlook
Imidazole-based supramolecular complexes represent a versatile and powerful platform for the development of novel therapeutic agents. Their modular nature—allowing for systematic variation of both the metal center and the organic ligand—provides a vast chemical space for optimizing bioactivity. The experimental data clearly demonstrate that these complexes can surpass the efficacy of established drugs in both anticancer and antimicrobial applications, often by employing multi-target mechanisms that can circumvent drug resistance.[3][8][16]
Future research will likely focus on designing complexes with enhanced target specificity to reduce off-target toxicity, exploring novel metal centers, and developing multifunctional agents that combine therapeutic and diagnostic capabilities. As our understanding of the principles governing supramolecular assembly and biological interaction deepens, these sophisticated molecular systems will undoubtedly play an increasingly vital role in the future of medicine.
References
-
Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: Pharmaceutics (2023) URL: [Link]
-
Title: Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells Source: International Journal of Molecular Sciences (2021) URL: [Link]
-
Title: Experimental anticancer activity of the imidazole-based oxidovanadium(IV) complexes Source: ResearchGate (2021) URL: [Link]
-
Title: Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole Source: Journal of Cancer Therapy (2010) URL: [Link]
-
Title: Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach Source: ACS Omega (2023) URL: [Link]
-
Title: A Supramolecular Approach to Antimicrobial Surfaces Source: International Journal of Molecular Sciences (2022) URL: [Link]
-
Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source: Molecules (2022) URL: [Link]
-
Title: Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? Source: International Journal of Molecular Sciences (2023) URL: [Link]
-
Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: MDPI (2023) URL: [Link]
-
Title: Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? Source: ResearchGate (2023) URL: [Link]
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: Pharmaceuticals (2022) URL: [Link]
-
Title: Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds Source: ChemRxiv (2023) URL: [Link]
-
Title: Synthesis of Bioactive Imidazoles: A Review Source: Researcher.Life (2017) URL: [Link]
-
Title: Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight Source: ResearchGate (2025) URL: [Link]
-
Title: Biological Activity of Metal Complexes: Design and Characterization Strategies Source: MDPI URL: [Link]
-
Title: Metal Complexes Diversity: Synthesis, Conformation, and Bioactivity Source: MDPI (2024) URL: [Link]
-
Title: Antibacterial silver and gold complexes of imidazole and 1,2,4-triazole derived N-heterocyclic carbenes Source: Dalton Transactions (2022) URL: [Link]
-
Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: PubMed (2023) URL: [Link]
-
Title: Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones Source: Molecules (2022) URL: [Link]
-
Title: Recent Advancements in Bioactivity of Imidazole–Imidazolium-Based Metal Complexes Against Pathogenic Fungi Source: ResearchGate (2025) URL: [Link]
-
Title: Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones Source: National Center for Biotechnology Information (2022) URL: [Link]
-
Title: Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan Source: Oriental Journal of Chemistry (2023) URL: [Link]
-
Title: Review of pharmacological effects of imidazole derivatives Source: Pharmacia (2022) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]
- 9. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial silver and gold complexes of imidazole and 1,2,4-triazole derived N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Selectivity of Novel Kinase Inhibitors
An objective guide by a Senior Application Scientist
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone, particularly in oncology.[1][2] However, the promise of targeting a specific kinase to halt a disease process is perpetually challenged by the highly conserved nature of the ATP-binding site across the human kinome.[3][4] This structural similarity is the primary reason why achieving inhibitor selectivity is a significant hurdle in drug discovery.[1][5][6] A promiscuous inhibitor can lead to off-target effects, resulting in cellular toxicity or unexpected pharmacological outcomes, which can jeopardize a clinical program.[3][7] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer enhanced efficacy, a concept known as polypharmacology.[1][8]
This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, presenting a tiered, self-validating workflow that progresses from broad biochemical profiling to nuanced cellular and in vivo characterization.
The Tiered Strategy for Selectivity Profiling
A robust evaluation of inhibitor selectivity is not a single experiment but a multi-faceted campaign. Our field-proven approach follows a logical, tiered progression designed to maximize information while efficiently using resources. The goal is to build a comprehensive "selectivity signature" for each compound, enabling confident decision-making.
Caption: On-target vs. off-target signaling pathways.
Tier 3 & Beyond: Unbiased and In Vivo Assessment
For lead candidates destined for clinical development, a deeper level of scrutiny is required.
-
Chemical Proteomics: These unbiased techniques use affinity chromatography with an immobilized inhibitor to "pull down" all binding partners from a cell lysate. [1]The bound proteins are then identified by mass spectrometry. This provides a global, unbiased view of the inhibitor's interactome, potentially revealing completely unexpected off-targets that were not present in the initial screening panel. [1][9]* In Vivo Models: The ultimate test of selectivity is in a living organism. Animal studies are crucial for evaluating the relationship between pharmacokinetics (drug exposure) and pharmacodynamics (target modulation). [2]These studies help determine if a therapeutic window exists where on-target inhibition and efficacy can be achieved at doses that do not cause toxicity from off-target effects. [2][10]
The Role of Computational Modeling
Throughout the evaluation process, computational methods serve as a powerful predictive and rationalization tool. [11][12]* Predictive Profiling: Based on the 3D structure of a kinase-inhibitor complex, computational approaches can screen the inhibitor against a structural database of the entire kinome. [11][13]These in silico screens can predict potential off-targets based on binding site similarity, helping to prioritize which kinases to include in biochemical panels and saving significant resources. [13][14][15]* Rationalizing Selectivity: When an unexpected hit is found, docking and molecular dynamics simulations can provide a structural hypothesis for why the inhibitor binds to that off-target. This structural insight is invaluable for guiding medicinal chemistry efforts to design out the unwanted interaction. [16][17]
Synthesizing the Data: A Comparative Summary
To make an informed decision, all data must be integrated into a single view. A comparison table is the most effective way to achieve this.
| Metric | Inhibitor A (Lead Candidate) | Inhibitor B (Promiscuous) | Inhibitor C (Poor Cell Penetration) |
| Target Kinase IC50 (Biochemical) | 5 nM | 10 nM | 8 nM |
| Key Off-Target 1 IC50 (Biochemical) | 650 nM | 30 nM | >10,000 nM |
| Key Off-Target 2 IC50 (Biochemical) | >10,000 nM | 80 nM | >10,000 nM |
| Selectivity Window (Biochemical) | 130-fold | 3-fold | >1,250-fold |
| Cellular Target Engagement IC50 | 50 nM | 120 nM | >10,000 nM |
| Cellular Functional EC50 | 150 nM | 300 nM | No effect |
| Assessment | Good Profile: Potent, biochemically selective, and maintains a workable window in cells. | Poor Selectivity: The small biochemical window translates to poor selectivity in cells. High risk of off-target effects. | Failed Translation: Excellent biochemical selectivity that does not translate to cellular activity, likely due to poor permeability. |
Conclusion
Evaluating the selectivity of a novel kinase inhibitor is a critical and complex process that forms the foundation of its preclinical development. A purely biochemical approach is insufficient. True confidence in a compound's selectivity profile is only achieved through a tiered, integrated strategy that validates in vitro findings in a cellular context and, ultimately, in vivo. By understanding the "why" behind each experimental choice—from broad kinome screening to direct measurement of intracellular target engagement—researchers can build a comprehensive data package that accurately predicts an inhibitor's therapeutic potential and potential liabilities. This rigorous, multi-faceted approach is essential for progressing the most promising and safest candidates toward the clinic.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Liao, C., Sitzmann, M., Pugliese, A., & Nicklaus, M. C. (2011). Computational modeling of kinase inhibitor selectivity. ACS Medicinal Chemistry Letters, 2(3), 214-219. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
-
Wang, L., Xie, X. Q., & Bourne, P. E. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 256-264. [Link]
-
Liao, C., Sitzmann, M., Pugliese, A., & Nicklaus, M. C. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 2(3), 214–219. [Link]
-
Brandt, M., Gorse, D., Dehnhardt, C., & Servin, C. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 14(3), 299-309. [Link]
-
Wang, L., Xie, X. Q., & Bourne, P. E. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics (Oxford, England), 35(2), 256–264. [Link]
-
Wang, L., Xie, X. Q., & Bourne, P. E. (2019). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. Bioinformatics, 35(2), 256-264. [Link]
-
Knight, Z. A., & Shokat, K. M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]
-
Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]
-
van der Wijk, T., & van Vlijmen, H. W. (2011). Kinome profiling. Methods in molecular biology (Clifton, N.J.), 795, 131-140. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Hsieh, J. J., & Chen, Y. (2018). Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. Blood, 132(Supplement 1), 2533. [Link]
-
Vasta, J. D., Robers, M. B., & Daniels, D. L. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Vasta, J. D., Robers, M. B., & Daniels, D. L. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Zhang, T., & Nussinov, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1633–1647. [Link]
-
Wang, L., Xie, X. Q., & Bourne, P. E. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 256-264. [Link]
-
Reaction Biology. (2023, October). Kinase Selectivity Panels. Reaction Biology. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Ventura, J. J., & Ventura, A. C. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 83. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Superti-Furga, G. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Angewandte Chemie International Edition, 53(51), 13990-13994. [Link]
-
Hu, Y., & Stump, M. D. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(7), 539-544. [Link]
-
van der Meer, D., Verbaan, D., Heukelom, J., Le-Roy, C. I., van der Meijden, C. M., van den Heuvel, C. N., ... & Würdinger, T. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]
-
KinomeCore. (n.d.). What is kinomics?. UAB. [Link]
-
Johnson, C. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(10), 2683–2685. [Link]
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Oncolines B.V. [Link]
-
Zhang, H., Zhao, Z., Zhang, Y., & Ai, Q. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic acids research, 52(W1), W568–W575. [Link]
-
Zhang, T., & Nussinov, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of chemical theory and computation, 19(6), 1633-1647. [Link]
-
Griger, J., Tímár, J., & Hegedűs, B. (2026, January 1). Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma. International Journal of Molecular Sciences, 27(1), 329. [Link]
-
Chodera, J. D. (2016, November 15). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational analysis of kinase inhibitor selectivity using structural knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
Comparative In Vivo Antitumor Efficacy of Imidazole-Ethanamine Analogs in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Histamine Pathways in Oncology
The imidazole-ethanamine scaffold is a core component of many first and second-generation histamine H1 receptor (H1R) antagonists.[1] While traditionally used for allergic conditions, a growing body of preclinical evidence has illuminated their potential as repurposed anticancer agents.[2][3] The histamine signaling pathway, particularly through H1R, is implicated in cancer biology, influencing proliferation, invasion, and angiogenesis.[1] Consequently, antagonists of this receptor present a compelling therapeutic avenue.
This guide focuses on two representative imidazole-ethanamine analogs, Terfenadine and Astemizole , which have been evaluated in vivo. Both are second-generation H1R antagonists, and their structural similarity provides a basis for comparing their antitumor effects and underlying mechanisms of action in preclinical xenograft models.
Comparative Efficacy in Xenograft Models
The antitumor activity of Terfenadine and Astemizole has been independently evaluated in various xenograft models. While direct head-to-head studies are limited, a comparative summary of their performance can be synthesized from existing literature.
Table 1: Summary of In Vivo Antitumor Activity
| Compound | Cancer Type | Xenograft Model | Dosing & Administration | Key Efficacy Results | Primary Mechanism of Action |
| Terfenadine | Breast Cancer (Basal) | MDA-MB-231 Orthotopic Xenograft (Athymic nude mice) | 10 mg/kg, daily intraperitoneal injection[4] | Reduced tumor growth.[4][5] | H1R Antagonism; ERK Signaling Activation; Apoptosis Induction[5][6] |
| Terfenadine | Colorectal Cancer | HCT116 Xenograft (BALB/c nude mice) | 10 mg/kg, daily intraperitoneal injection[7] | Markedly impeded tumor growth.[7] | H1R Antagonism; Suppression of STAT3 Signaling[7] |
| Astemizole | Fibrosarcoma | MCA205 Syngeneic Model (C57BL/6 mice) | (Combination Therapy) | Enhanced the antitumor effect of oxaliplatin.[8][9] | H1R Antagonism; T-cell activation (IL-2, IFN-γ production)[8] |
| Astemizole | Breast & Lung Cancer | E0771 (Breast) & TC-1 (Lung) Orthotopic Models | (Combination Therapy) | Enhanced the capacity of oxaliplatin to reduce tumor growth and improve survival.[8] | H1R Antagonism; Eag1 Potassium Channel Inhibition[8][10][11] |
Expert Analysis: The data indicates that both Terfenadine and Astemizole possess demonstrable in vivo antitumor activity. Terfenadine has shown efficacy as a single agent, with its mechanism being linked to the direct induction of apoptosis via modulation of key intracellular signaling pathways like ERK and STAT3.[5][7] In contrast, the reported in vivo efficacy of Astemizole is primarily in combination with standard chemotherapy, where it appears to function as an immunomodulator, enhancing the host's antitumor immune response.[8] This mechanistic divergence is a critical consideration for clinical trial design and patient selection.
Mechanism of Action: The Terfenadine-ERK Signaling Axis
A key mechanism underpinning Terfenadine's antitumor effect in breast cancer is the inhibition of the Histamine Receptor H1 (HRH1), which paradoxically leads to the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, ultimately triggering the mitochondrial pathway of apoptosis.[5][6] This signaling cascade represents a departure from the canonical growth-promoting role of ERK in many cancers, highlighting a context-dependent function.[12][13]
Below is a diagram illustrating this proposed signaling pathway.
Caption: Proposed signaling pathway of Terfenadine-induced apoptosis in breast cancer cells.
Experimental Protocol: Orthotopic Xenograft Model for Efficacy Testing
The validity of in vivo data is entirely dependent on the rigor of the experimental protocol. The following is a synthesized, self-validating workflow for establishing an orthotopic breast cancer xenograft model, based on established methodologies.[4][14][15][16] This protocol is designed to ensure reproducibility and accurately reflect tumor biology.
Rationale for Orthotopic Implantation: Orthotopic models, where cancer cells are implanted into the corresponding organ (e.g., mammary fat pad for breast cancer), are generally preferred over subcutaneous models.[17][18] They more accurately recapitulate the tumor microenvironment, which is crucial for studying tumor growth, invasion, and response to therapy.[14]
Workflow Diagram:
Caption: Standardized workflow for an orthotopic breast cancer xenograft study.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate complete medium. Ensure cells are free from contamination.
-
Harvest cells at 70-80% confluency. Wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension. Wash the cell pellet twice with sterile PBS.
-
Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.
-
Resuspend the final cell pellet in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep cells on ice.
-
-
Animal Handling and Implantation:
-
Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice). Allow for an acclimatization period of at least one week.
-
Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
-
Place the mouse in a supine position and sterilize the area around the fourth mammary fat pad with an antiseptic solution.
-
Using a 27-gauge needle and a 1-cc syringe, slowly inject 100 µL of the cell suspension directly into the mammary fat pad.
-
-
Tumor Monitoring and Treatment:
-
Begin monitoring for palpable tumors approximately 7-10 days post-injection.
-
Measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²) / 2.[4]
-
Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[4]
-
Prepare the imidazole-ethanamine analog (e.g., Terfenadine at 10 mg/kg) and a vehicle control (e.g., saline solution).
-
Administer the treatment daily via intraperitoneal (i.p.) injection for the duration of the study (e.g., 4 weeks).[4]
-
Monitor animal body weight and overall health throughout the study as a measure of toxicity.
-
-
Endpoint and Data Analysis:
-
Surgically excise the tumors, measure their final weight and volume.
-
Fix a portion of the tumor in 4% paraformaldehyde for immunohistochemical analysis (e.g., staining for phospho-ERK) and snap-freeze the remainder for protein or RNA analysis.[4]
Conclusion and Future Perspectives
The imidazole-ethanamine analogs Terfenadine and Astemizole, both H1R antagonists, demonstrate significant, albeit mechanistically distinct, antitumor activities in preclinical xenograft models. Terfenadine acts directly on tumor cells to induce apoptosis through signaling pathways like ERK and STAT3, suggesting its potential as a standalone or combination agent. Astemizole appears to function primarily by enhancing the efficacy of conventional chemotherapy through immune modulation.
This comparative guide underscores the importance of not only evaluating in vivo efficacy but also deeply understanding the underlying mechanism of action. Such knowledge is paramount for designing rational combination therapies and identifying patient populations most likely to respond. Future research should focus on direct comparative studies of these analogs in standardized xenograft models and further explore their potential in combination with targeted immunotherapies.
References
-
Fernández-Nogueira, P., Noguera-Castells, A., Fuster, G., et al. (2018). Histamine receptor 1 inhibition enhances antitumor therapeutic responses through extracellular signal-regulated kinase (ERK) activation in breast cancer. Cancer Letters, 424, 70-83. [Link]
-
Jiang, H., Zhang, Y., Weng, T., et al. (2010). Selective Inhibitors of CYP2J2 Related to Terfenadine Exhibit Strong Activity against Human Cancers in Vitro and in Vivo. Journal of Pharmacology and Experimental Therapeutics, 334(2), 484-493. [Link]
-
Fernández-Nogueira, P., Noguera-Castells, A., Fuster, G., et al. (2018). Histamine receptor 1 inhibition enhances antitumor therapeutic responses through extracellular signal-regulated kinase (ERK) activation in breast cancer. ResearchGate. [Link]
-
Dufour, A., T'Jonck, W., Vandamme, M., et al. (2023). Anticancer effects of ikarugamycin and astemizole identified in a screen for stimulators of cellular immune responses. Journal for ImmunoTherapy of Cancer. [Link]
-
Fernández-Nogueira, P., Noguera-Castells, A., Fuster, G., et al. (2018). In vivo model and effects of HRH1 inhibition on BC cell xenograft evolution. ResearchGate. [Link]
-
Yang, C., & Li, Z. (2020). Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. Journal of Visualized Experiments, (159). [Link]
-
Al-Abd, A. M., Ali, A. A., & El-Daly, S. M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3144. [Link]
-
García-Quiroz, J., & Camacho, J. (2011). In vivo chemopreventive and antitumoral effects of astemizole on HCC. ResearchGate. [Link]
-
Tao, K., He, M., Wang, Y., et al. (2018). Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation. Oncology Letters, 15(5), 7855-7862. [Link]
-
Dufour, A., T'Jonck, W., Vandamme, M., et al. (2023). Astemizole enhances antitumor effect of immunogenic chemotherapy. ResearchGate. [Link]
-
Li, Z., Wang, C., Wang, Z., et al. (2021). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Chemical Neuroscience, 12(23), 4416-4428. [Link]
-
García-Quiroz, J., & Camacho, J. (2011). Astemizole: an old anti-histamine as a new promising anti-cancer drug. Anticancer Agents in Medicinal Chemistry, 11(3), 307-14. [Link]
-
Lim, H. K., Lee, H., Moon, A., et al. (2020). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 8(13), 819. [Link]
-
God-Love, M., & Sullivan, C. (2015). a Treatment protocol for human breast tumor xenografts in nude mice. ResearchGate. [Link]
-
Vahdati, M. M., Amirabadi, A., & Moazzen, N. (2025). Histamine H1 Receptor Antagonists in Cancer: Mechanisms, Clinical Evidence, and Therapeutic Potential. Journal of Pediatric Perspectives. [Link]
-
Rivera, R., Núñez-Sánchez, M. A., & Rodríguez-Sosa, M. (2010). Histamine and histamine receptor antagonists in cancer biology. Allergy & Rhinology, 1(2), 101-109. [Link]
-
García-Quiroz, J., & Camacho, J. (2011). Astemizole: an Old Anti-histamine as a New Promising Anti-cancer Drug. ResearchGate. [Link]
-
Rivera, R., Núñez-Sánchez, M. A., & Rodríguez-Sosa, M. (2010). Histamine and Histamine Receptor Antagonists in Cancer Biology. Jeffrey Dach MD. [Link]
-
Khairani, A. F., Harmonia, S., Chou, Y., et al. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Breast Cancer: Targets and Therapy. [Link]
-
Vahdati, M. M., Amirabadi, A., & Moazzen, N. (2021). Histamine and histamine receptor antagonists in cancer biology. ResearchGate. [Link]
-
Singh, P., & Kaur, M. (2019). Inhibition of human xenografts growth in vivo by... ResearchGate. [Link]
-
Lee, J. H., Kim, C., & Lee, J. (2024). Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells. Frontiers in Pharmacology, 15, 1386774. [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2021). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Research Square. [Link]
-
Raskatov, J. A., Szablowski, J. O., & Dervan, P. B. (2014). Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted. Journal of Medicinal Chemistry, 57(21), 9159-9164. [Link]
-
Chen, Y. C., Chen, Y. J., & Chen, C. N. (2023). Terfenadine resensitizes doxorubicin activity in drug-resistant ovarian cancer cells via an inhibition of CaMKII/CREB1 mediated ABCB1 expression. Frontiers in Oncology, 13, 1184177. [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2017). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 9(6), 615-647. [Link]
-
DeRose, Y. S., Wang, G., Lin, Y. C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]
-
Al-Ghorbani, M., & Osman, H. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(5), 1083. [Link]
-
Chen, L., Li, Z., & Wang, D. (2019). ERK1 indicates good prognosis and inhibits breast cancer progression by suppressing YAP1 signaling. Journal of Cancer, 10(26), 6619-6627. [Link]
-
Kim, J. S., Kim, E. J., & Kim, J. S. (2021). Activated ERK Signaling Is One of the Major Hub Signals Related to the Acquisition of Radiotherapy-Resistant MDA-MB-231 Breast Cancer Cells. International Journal of Molecular Sciences, 22(16), 8963. [Link]
-
Heckler, M. M., Thakor, H., & Schafer, C. C. (2015). ERK/MAPK regulates ERRγ expression, transcriptional activity, and receptor-mediated Tamoxifen resistance in ER+ breast cancer. Cell Communication and Signaling, 13, 12. [Link]
-
Gucký, T., Jorda, R., & Zatloukal, M. (2021). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 22(14), 7480. [Link]
-
Elgersma, R. C., Couweleers, A. M., & van der Vleuten, M. A. (2018). Antitumor activity in BT-474 xenograft tumor model. ResearchGate. [Link]
Sources
- 1. Histamine H₁ Receptor Antagonists in Cancer: Mechanisms, Clinical Evidence, and Therapeutic Potential [jpp.mums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histamine receptor 1 inhibition enhances antitumor therapeutic responses through extracellular signal-regulated kinase (ERK) activation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of ikarugamycin and astemizole identified in a screen for stimulators of cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Astemizole: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ERK1 indicates good prognosis and inhibits breast cancer progression by suppressing YAP1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activated ERK Signaling Is One of the Major Hub Signals Related to the Acquisition of Radiotherapy-Resistant MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. dovepress.com [dovepress.com]
- 18. Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
This document provides a detailed operational and disposal plan for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. As a trusted partner in your research and development endeavors, we are committed to providing essential safety information that extends beyond the product itself. The following procedures are designed to ensure the safety of laboratory personnel and maintain environmental compliance, building a foundation of trust through scientific integrity and proven best practices.
Hazard Assessment and Core Disposal Directive
In the absence of a specific Safety Data Sheet (SDS) for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, a conservative approach to handling and disposal is mandatory. The chemical structure contains both a pyridine and an imidazole moiety, which dictates its hazard profile.
-
Pyridine Derivatives: These compounds are often harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1] Waste containing pyridine is classified as hazardous.[2]
-
Imidazole Derivatives: Imidazole itself is classified as a corrosive material capable of causing severe skin burns and eye damage.[3] It may also be harmful if swallowed.[3]
Core Directive: Based on this assessment, all waste containing 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[4][5]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[6][7]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes of solutions or contact with solid particles that can cause serious eye irritation or damage.[3][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8] | Prevents skin contact, as pyridine and imidazole derivatives can cause skin irritation and may be harmful.[1][3] |
| Body Protection | A fully-buttoned, appropriately sized lab coat.[10] | Protects against accidental spills and contamination of personal clothing. |
| Work Area | A properly functioning chemical fume hood.[11] | Minimizes the risk of inhaling airborne particles, especially when handling the solid compound. |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic and compliant with the Resource Conservation and Recovery Act (RCRA) as established by the Environmental Protection Agency (EPA).[4]
Waste Collection and Segregation
Proper segregation is critical to prevent dangerous reactions within a waste container.[10]
-
Solid Waste:
-
Collect unused or waste 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, along with contaminated weigh boats, spatulas, and other disposable labware, in a dedicated hazardous waste container.[1]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, screw-top lid.[1][12]
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag or container.[1]
-
Labeling and Storage
All hazardous waste must be meticulously labeled and stored according to EPA and Occupational Safety and Health Administration (OSHA) standards.[13][14]
-
Labeling: Immediately upon adding waste to a container, affix a "Hazardous Waste" label.[15] The label must include:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride".[1]
-
An accurate list of all components, including solvents, with estimated percentages.[15]
-
The date when waste was first added to the container (accumulation start date).[1]
-
-
Storage:
Decontamination of Empty Containers
Empty containers that previously held the compound must be decontaminated before they can be disposed of as non-hazardous waste.[5]
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., water, ethanol) that can solubilize the compound.
-
Collect Rinsate: All rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container. Do not pour rinsate down the drain. [5]
-
Deface Label: After the final rinse and allowing the container to dry, completely remove or deface the original manufacturer's label.[5]
-
Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, pending institutional policy.
Final Disposal
The ultimate disposal of the accumulated hazardous waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]
-
Provide them with an accurate inventory of the waste containers.
Emergency Procedures: Spill Management
In the event of a spill, a swift and safe response is critical to protect personnel and the environment.
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[17]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain & Clean:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.[1]
-
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's Chemical Hygiene Plan.[10][13]
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available at: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group. Available at: [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. Available at: [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (2021, May 27). Safety Partners, LLC. Available at: [Link]
-
Imidazole - University of Washington. University of Washington. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Daniels Health. Available at: [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available at: [Link]
-
WASTE DISPOSAL PROCEDURES. Washington State University. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). GAIACA. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Central Washington University. Available at: [Link]
-
Safety Data Sheet: Imidazole - Carl ROTH. Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). United States Environmental Protection Agency. Available at: [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]
-
safety data sheet - Enamine. Enamine. Available at: [Link]
-
chemical label 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals - College of Engineering - Purdue University. Purdue University. Available at: [Link]
-
safety data sheet - Enamine. Enamine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. compliancy-group.com [compliancy-group.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. osha.gov [osha.gov]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
Comprehensive Safety and Handling Guide for 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
This guide provides essential safety and logistical information for the handling and disposal of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride (CAS No. 56624-07-8). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Core Principles
The primary hazards associated with this compound are presumed to be:
-
Acute Oral Toxicity
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
Given these potential hazards, the core principle for handling this compound is the Hierarchy of Controls . This means that engineering controls (like fume hoods) and administrative controls (procedural guidelines) are the primary means of protection, supplemented by the rigorous use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Last Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE, its specifications, and the rationale for its use.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities. | ANSI Z.87.1 | Protects eyes from splashes and airborne particles.[2][3] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | ASTM F739 or EN 374 | Provides a barrier against skin contact.[4][5] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | NIOSH-approved | Prevents inhalation of the compound, which may cause respiratory irritation.[1][4][5] |
Operational Workflow: From Receipt to Disposal
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Work Area Preparation
-
Designated Area: Always handle 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Surface Protection: Cover the work surface with disposable bench paper to contain any potential spills.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6][7]
Weighing and Handling the Compound
The following diagram illustrates the safe handling workflow for weighing and preparing solutions of the compound.
Dissolving the Compound
-
Solvent Addition: In the fume hood, place the receiving flask containing a stir bar on a stir plate.
-
Transfer: Carefully add the weighed compound to the solvent.
-
Mixing: Begin stirring to facilitate dissolution. If necessary, cap the flask and use sonication or gentle heating as appropriate for the specific protocol, ensuring adequate ventilation.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][7][8] Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][10] Remove contaminated clothing while under a safety shower if the exposure is extensive.[2][7] Seek medical attention if irritation persists.[7][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or chemical name if possible.[7][12] |
Spill Response
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material such as vermiculite or sand.[7] Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is paramount to ensure the safety of all personnel and to protect the environment.
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and weighing paper, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of the compound should be collected in a separate, labeled hazardous waste container.[13] Do not mix with incompatible waste streams.[13] Never pour chemical waste down the sink.[13]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.[13]
Storage
Store 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5][6]
References
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
- Eye and Skin Absorption. (n.d.). Environment, Health and Safety - Cornell EHS.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
- Chemical splash in the eye: First aid. (n.d.). Mayo Clinic.
- Hazardous Chemical Exposures. (n.d.). Office of Environmental Health and Safety.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
- Standard Operating Procedure: Imidazole. (n.d.). Washington State University.
- Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG.
- IMIDAZOLE EXTRA PURE. (n.d.). Loba Chemie.
- Safety Data Sheet: 1H-Indazol-7-amine. (2025). TCI Chemicals.
- 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. (n.d.). MedchemExpress.com.
- Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
- Personal protective equipment for handling 3,3-Difluorocyclopentanamine hydrochloride. (n.d.). Benchchem.
- Safety Data Sheet: 2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine hydrochloride. (n.d.). Enamine.
- Personal Protective Equipment: Chemical Handling. (2016). Good Day's Work.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
- Safety Data Sheet: methyl 5-(oxan-4-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate hydrochloride. (2021). Enamine.
- Chemical Label: 2-(2-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. (n.d.).
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 3. velsafe.com [velsafe.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
